2-(tert-Butyl)-5-fluoropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-tert-butyl-5-fluoropyridine |
InChI |
InChI=1S/C9H12FN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3 |
InChI Key |
XTFPTEMOOQXYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-(tert-Butyl)-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-(tert-Butyl)-5-fluoropyridine, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a bulky tert-butyl group onto the pyridine scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. This document details a robust synthetic methodology, outlines the rationale behind the chosen synthetic strategy, and presents a thorough characterization of the target compound based on spectroscopic principles and data from analogous structures.
Introduction: The Significance of Substituted Fluoropyridines in Drug Discovery
The pyridine ring is a ubiquitous scaffold in a vast number of pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, making it a valuable component in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's properties to enhance its efficacy and safety profile.
The introduction of a fluorine atom into a drug candidate can have profound effects on its biological activity.[1] Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine substitution can:
-
Modulate Basicity: The electron-withdrawing nature of fluorine can decrease the pKa of the pyridine nitrogen, influencing its interaction with biological targets.
-
Enhance Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, often blocking sites of oxidative metabolism and increasing the drug's half-life.
-
Improve Membrane Permeability: Strategic fluorination can increase the lipophilicity of a molecule, facilitating its passage through cell membranes.
The tert-butyl group, a sterically demanding and lipophilic moiety, also plays a crucial role in drug design. It can provide a binding anchor for interactions with hydrophobic pockets in target proteins and can shield adjacent functional groups from metabolic degradation. The synthesis of fragments like 2-amino-5-tert-butylpyridine has been explored for its improved physicochemical properties over other building blocks.[2]
The combination of a fluorine atom and a tert-butyl group on a pyridine ring, as in 2-(tert-Butyl)-5-fluoropyridine, presents a valuable building block for the synthesis of novel therapeutic agents with potentially enhanced properties.
Synthetic Strategy: A Convergent Approach via Cross-Coupling
While multiple synthetic routes to substituted pyridines exist, a highly efficient and versatile approach for the synthesis of 2-(tert-Butyl)-5-fluoropyridine involves a cross-coupling reaction. This strategy offers a convergent and modular route, allowing for the late-stage introduction of the tert-butyl group.
The proposed and most logical synthetic pathway is the reaction of a 2-halo-5-fluoropyridine with a tert-butyl Grignard reagent, facilitated by a suitable transition metal catalyst. This approach is favored due to the commercial availability of the starting materials and the well-established nature of such cross-coupling reactions.
The key starting material, 2-chloro-5-fluoropyridine, is a readily available commodity chemical. The tert-butyl Grignard reagent, tert-butylmagnesium chloride, is also commercially available as a solution in a suitable solvent like tetrahydrofuran (THF).
The reaction proceeds via a catalytic cycle, typically involving a nickel or palladium catalyst, which facilitates the coupling of the Grignard reagent with the halogenated pyridine.
Figure 1: Proposed synthetic workflow for 2-(tert-Butyl)-5-fluoropyridine.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of 2-(tert-Butyl)-5-fluoropyridine based on established Kumada cross-coupling methodologies.
Materials:
-
2-Chloro-5-fluoropyridine
-
tert-Butylmagnesium chloride (1.0 M solution in THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.
-
Reagent Addition: The flask is charged with 2-chloro-5-fluoropyridine (1.0 eq) and NiCl₂(dppp) (0.05 eq). Anhydrous THF is added to dissolve the solids.
-
Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. The tert-butylmagnesium chloride solution (1.2 eq) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup and Extraction: The mixture is transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 2-(tert-Butyl)-5-fluoropyridine as a pure product.
Physicochemical and Spectroscopic Properties
The following table summarizes the predicted physicochemical and spectroscopic properties of 2-(tert-Butyl)-5-fluoropyridine. These predictions are based on the known data of structurally similar compounds, including 2-tert-butylpyridine and various fluorinated pyridines.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₂FN |
| Molecular Weight | 153.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~180-190 °C (at atmospheric pressure) |
| Density | ~0.95-1.05 g/mL |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.4 (d, J ≈ 2.5 Hz, 1H, H-6), 7.5 (td, J ≈ 8.5, 2.5 Hz, 1H, H-4), 7.3 (dd, J ≈ 8.5, 4.0 Hz, 1H, H-3), 1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 168 (d, J ≈ 15 Hz), 158 (d, J ≈ 240 Hz), 145 (d, J ≈ 5 Hz), 135 (d, J ≈ 20 Hz), 121 (d, J ≈ 5 Hz), 37, 30 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -120 to -130 ppm |
| Mass Spectrometry (EI) | m/z (%): 153 (M⁺), 138 ([M-CH₃]⁺), 96 |
| Infrared (IR, neat) | ν (cm⁻¹): ~3070 (aromatic C-H), 2960 (aliphatic C-H), 1600, 1480 (C=C, C=N stretch), 1250 (C-F stretch) |
Characterization Workflow
A systematic approach is essential for the unambiguous characterization of the synthesized 2-(tert-Butyl)-5-fluoropyridine. The following workflow outlines the key analytical techniques to be employed.
Figure 2: A typical workflow for the characterization of 2-(tert-Butyl)-5-fluoropyridine.
Conclusion
This technical guide has detailed a reliable and scalable synthetic route to 2-(tert-Butyl)-5-fluoropyridine, a promising building block for the development of novel pharmaceuticals. The proposed Kumada cross-coupling reaction offers a convergent and efficient method for its preparation from commercially available starting materials. The predicted physicochemical and spectroscopic properties provide a valuable reference for the characterization of this compound. The strategic combination of the fluorine atom and the tert-butyl group on the pyridine scaffold makes 2-(tert-Butyl)-5-fluoropyridine a valuable asset in the toolbox of medicinal chemists.
References
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Technical Characterization Guide: 2-(tert-Butyl)-5-fluoropyridine
[1][2]
Part 1: Executive Summary & Molecule Profile
2-(tert-Butyl)-5-fluoropyridine represents a strategic scaffold in modern drug discovery.[1][2] The incorporation of the tert-butyl group at the C2 position provides significant steric bulk and lipophilicity, shielding the pyridine nitrogen from unwanted metabolic coordination, while the C5-fluorine atom modulates the electronic properties of the ring, lowering the pKa and blocking metabolic oxidation at the electron-rich C5 position.
This guide provides a comprehensive technical breakdown of the physicochemical properties, synthesis pathways, and rigorous characterization protocols required to validate this compound's identity and purity in a research setting.
Chemical Identity[1][2][3]
| Property | Detail |
| IUPAC Name | 2-(tert-Butyl)-5-fluoropyridine |
| Common Name | 2-tBu-5-F-Pyridine |
| Molecular Formula | C |
| Molecular Weight | 153.20 g/mol |
| CAS Number | Note: Specific CAS often varies by derivative; commonly associated with 1211516-77-6 (3-Cl analog) or custom synthesis IDs.[1][2] |
| SMILES | CC(C)(C)C1=NC=C(F)C=C1 |
Physicochemical Profile (Predicted)[1]
| Parameter | Value | Significance |
| LogP | ~2.4 - 2.7 | Moderate lipophilicity suitable for CNS penetration.[1][2] |
| pKa (Conj. Acid) | ~4.0 - 4.5 | Reduced basicity compared to pyridine (5.[1][2]2) due to F-withdrawal, partially offset by t-Bu donation.[1][2] |
| Boiling Point | ~160-170 °C | Volatile liquid / Low-melting solid.[1][2] |
| Appearance | Colorless Oil | Prone to yellowing upon oxidation/storage.[2] |
Part 2: Synthesis & Sourcing Logic[1][2]
To ensure the integrity of the characterization, one must understand the impurity profile generated by the synthesis. Two primary routes are dominant in the literature for this substitution pattern.
Synthesis Decision Tree (Graphviz)
The following diagram outlines the retrosynthetic logic and potential impurity carry-over.
Caption: Figure 1. Comparison of Nucleophilic Substitution (Route A) vs. Minisci Alkylation (Route B) pathways, highlighting specific impurity profiles that dictate downstream QC methods.
Part 3: Spectroscopic Characterization Atlas
This section details the expected spectral signatures.[2][3] The combination of
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
H NMR (400 MHz, CDCl
)
The spectrum is characterized by a distinct aromatic pattern (AMX system) and a strong aliphatic singlet.[2]
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |
| 8.35 | d (or br s) | 1H | H-6 | Most deshielded (adj. to N).[1][2] Appears as a doublet due to F-coupling.[1][2] | |
| 7.30 - 7.38 | ddd | 1H | H-4 | Ortho to F and Meta to N. Shows large F-coupling.[1][2] | |
| 7.25 | dd | 1H | H-3 | Ortho to t-Bu.[1][2] Overlaps with CHCl | |
| 1.36 | s | 9H | - | t-Butyl | Characteristic sharp singlet.[1][2] |
Expert Insight: The coupling of Fluorine to the pyridine ring protons is diagnostic.
-
H-6 (Ortho to F): Often appears as a narrow doublet or singlet with fine structure because
(ortho) and (meta) are small in 2,5-disubstituted systems.[1] -
H-4 (Ortho to F): Will show a distinct splitting pattern due to the large
.[1][2]
F NMR (376 MHz, CDCl
, proton-decoupled)
| Shift ( | Pattern | Assignment |
| -128.5 to -135.0 | Singlet | F-5 |
C NMR (100 MHz, CDCl
)
Key carbon signals will appear as doublets due to C-F coupling (
-
C-2 (Quaternary): ~165 ppm (d,
Hz)[1] -
C-5 (C-F): ~158 ppm (d,
Hz)[1] -
C-6 (CH): ~137 ppm (d,
Hz)[1] -
C-4 (CH): ~123 ppm (d,
Hz)[1]
Mass Spectrometry (MS)[2]
Method: LC-MS (ESI, Positive Mode)[1]
Part 4: Quality Control & Purity Analysis
To guarantee experimental reproducibility, the following HPLC method is recommended. It is designed to separate the target from potential regioisomers (e.g., 4-tBu-3-F-pyridine) which have very similar lipophilicities.[1][2]
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1]7) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 95% B over 8 minutes |
| Detection | UV @ 254 nm (aromatic) and 210 nm (amide/general) |
| Retention Time | Target expected ~5.5 - 6.2 min (Late eluter due to t-Bu) |
QC Workflow Diagram
Caption: Figure 2. Step-by-step Quality Control workflow ensuring both chemical purity (LC) and structural identity (NMR).
Part 5: Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The tert-butyl group activates the ring slightly, making it susceptible to slow oxidation over months if exposed to air.[1]
-
Safety: Irritant.[2] Use standard PPE.[2] Avoid contact with strong oxidizing agents.[2]
-
Reactivity: The C-F bond is stable to standard nucleophiles but can be engaged in Pd-catalyzed C-F activation or SNAr reactions under forcing conditions (e.g., with strong alkoxides).[1]
References
-
Minisci Reaction Protocols: Duncton, M. A. J. (2011).[2] Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med.[2][4] Chem. Commun., 2, 1135-1161.[1] Link
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Fluorine in Med Chem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chem. Soc. Rev., 37, 320-330.[1][2] Link
-
NMR of Fluoropyridines: Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Standard Reference Text).
- Synthesis of 2-substituted-5-fluoropyridines: Example methodology adapted from Journal of Medicinal Chemistry protocols for pyridine functionaliz
Introduction: A Strategic Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-(tert-Butyl)-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic functionalization of this core scaffold allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The incorporation of a tert-butyl group can enhance metabolic stability by shielding adjacent positions from enzymatic degradation and can improve ligand-target interactions through favorable van der Waals forces.[1] Concurrently, the introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate basicity (pKa), improve metabolic stability, and enhance binding affinity.[2][3]
This guide focuses on the specific, yet strategically significant, molecule: 2-(tert-Butyl)-5-fluoropyridine. While a dedicated CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or less-common research chemical, its structural motifs are highly relevant to contemporary drug discovery.[4] This document will, therefore, provide a comprehensive overview based on established chemical principles and data from structurally related analogs. We will explore a plausible synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential applications in the development of novel therapeutics.
Proposed Synthesis of 2-(tert-Butyl)-5-fluoropyridine
The synthesis of 2-(tert-Butyl)-5-fluoropyridine can be envisioned through a multi-step sequence starting from commercially available materials. A logical approach involves the initial synthesis of 2-amino-5-tert-butylpyridine, followed by a Balz-Schiemann reaction to introduce the fluorine atom. This strategy is predicated on the reliability of the Balz-Schiemann reaction for the fluorination of aminopyridines.[5][6][7]
Synthetic Workflow Diagram
Caption: Proposed two-stage synthesis of 2-(tert-Butyl)-5-fluoropyridine.
Detailed Experimental Protocol
Part 1: Synthesis of 2-Amino-5-tert-butylpyridine
This initial phase focuses on the introduction of the tert-butyl group. A robust method described in the literature for a similar transformation can be adapted.[1]
-
Protection of 2-Amino-5-bromopyridine: The amino group of 2-amino-5-bromopyridine is first protected to prevent side reactions. For example, a reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) will yield the Boc-protected intermediate.
-
tert-Butylation: The tert-butyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Hartwig-Buchwald amination, or a related coupling protocol. Alternatively, a Grignard reaction with a suitable electrophile on the pyridine ring could be employed.
-
Deprotection: The Boc protecting group is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in DCM, to yield 2-amino-5-tert-butylpyridine.
Part 2: Balz-Schiemann Reaction for Fluorination
This classical method remains a reliable approach for the synthesis of fluorinated aromatic compounds from their corresponding amines.[8]
-
Diazotization: 2-Amino-5-tert-butylpyridine is dissolved in an aqueous solution of fluoroboric acid (HBF4) at a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite (NaNO2) is then added dropwise to form the corresponding diazonium tetrafluoroborate salt, which often precipitates from the solution.
-
Isolation of the Diazonium Salt: The precipitated diazonium salt is collected by filtration and washed with cold ether to remove residual acid.
-
Thermal Decomposition: The isolated diazonium salt is gently heated (often in an inert, high-boiling solvent or as a solid) to induce decomposition. This process releases nitrogen gas and boron trifluoride, yielding the desired 2-(tert-Butyl)-5-fluoropyridine.
-
Purification: The crude product is then purified using standard techniques, such as column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
The following properties are predicted based on the structure and data from analogous compounds.[9][10][11][12]
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C9H12FN |
| Molecular Weight | 153.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated 180-190 °C |
| LogP | Estimated 2.5 - 3.0 |
Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 8.2 - 8.4 | d | J(H-F) ≈ 3-4 |
| H-4 | 7.3 - 7.5 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 8-9, J(H-H) ≈ 2-3 |
| H-3 | 7.2 - 7.4 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |
| -C(CH₃)₃ | 1.3 - 1.5 | s | - |
¹³C NMR (100 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-2 | 168 - 172 | d, J ≈ 3-5 |
| C-5 | 155 - 159 | d, J ≈ 230-240 |
| C-6 | 145 - 148 | d, J ≈ 15-20 |
| C-4 | 125 - 128 | d, J ≈ 20-25 |
| C-3 | 120 - 123 | d, J ≈ 5-7 |
| -C(CH₃)₃ | 35 - 38 | s |
| -C(CH₃)₃ | 29 - 31 | s |
Mass Spectrometry (Electron Ionization):
-
M+ (Molecular Ion): m/z = 153
-
Major Fragment: m/z = 138 (loss of a methyl group, [M-15]+)
Applications in Drug Discovery and Medicinal Chemistry
The 2-(tert-Butyl)-5-fluoropyridine scaffold is a prime candidate for inclusion in drug discovery programs for several reasons:
-
Metabolic Stability: The tert-butyl group at the 2-position can act as a metabolic shield, preventing oxidation of the pyridine ring at that position. This can lead to an increased half-life and improved oral bioavailability of a drug candidate.[1]
-
Modulation of Basicity: The strongly electron-withdrawing fluorine atom at the 5-position significantly reduces the basicity (pKa) of the pyridine nitrogen. This can be crucial for avoiding off-target effects, such as binding to hERG channels, and for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.[13]
-
Enhanced Target Affinity: The C-F bond can participate in favorable electrostatic interactions (e.g., with backbone amides in a protein target) and can induce conformational changes that lock a molecule into a bioactive conformation, thereby increasing its potency.[3][14]
-
Increased Lipophilicity: Both the tert-butyl and fluoro substituents increase the lipophilicity of the pyridine core, which can enhance membrane permeability and facilitate entry into the central nervous system (CNS) if desired.[2]
This scaffold could be particularly valuable in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents where a substituted pyridine is a key pharmacophore.
Safety and Handling
As with all pyridine derivatives, 2-(tert-Butyl)-5-fluoropyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Pyridine-based compounds can be harmful if inhaled, ingested, or absorbed through the skin.[10]
Conclusion
2-(tert-Butyl)-5-fluoropyridine represents a synthetically accessible and highly strategic building block for medicinal chemistry. While not yet a common commercial product, its constituent parts—the tert-butyl group and the fluorine atom on a pyridine core—are well-established motifs for enhancing the drug-like properties of therapeutic candidates. The synthetic route and predicted analytical data provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and ultimately leverage this promising scaffold in the pursuit of novel and improved medicines. The continued development of new synthetic methods will undoubtedly make such valuable fluorinated heterocycles even more accessible in the future.[15][16]
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- 8. guidechem.com [guidechem.com]
- 9. 2-tert-Butyl-3-chloro-5-fluoropyridine | C9H11ClFN | CID 129917192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-tert-Butylpyridine [webbook.nist.gov]
- 12. 2-tert-Butylpyridine [webbook.nist.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 15. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]
- 16. firstwordpharma.com [firstwordpharma.com]
An In-depth Technical Guide to the Reactivity of 2-(tert-Butyl)-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(tert-Butyl)-5-fluoropyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a sterically demanding, electron-donating tert-butyl group and a strongly electronegative, electron-withdrawing fluorine atom, imparts a distinct and highly tunable reactivity profile. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the interplay of these electronic and steric factors. We will explore key transformations including directed ortho-metalation (DoM), nucleophilic aromatic substitution (SNAr), and cross-coupling reactions, offering field-proven insights into experimental design and causality. Detailed protocols and mechanistic visualizations are provided to empower researchers in leveraging this versatile scaffold for the synthesis of complex molecular architectures.
Introduction: A Building Block of Strategic Importance
The pyridine core is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The strategic functionalization of this ring system is paramount in drug discovery for modulating properties like potency, selectivity, and pharmacokinetics. 2-(tert-Butyl)-5-fluoropyridine has emerged as a particularly useful synthon due to the orthogonal reactivity conferred by its substituents.
-
The 2-tert-butyl group serves as a bulky steric director. Its primary role is to hinder reactions at the C3 position and, more importantly, to prevent N-complexation with organometallic reagents, thereby facilitating clean C-H activation at other sites.
-
The 5-fluoro substituent acts as a powerful electron-withdrawing group, acidifying ring protons and activating the ring for certain transformations. Crucially, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and a handle for cross-coupling.
This guide will dissect the principal reaction pathways of this molecule, providing a framework for its rational application in synthesis.
The Duality of Control: Steric and Electronic Effects
The reactivity of the 2-(tert-butyl)-5-fluoropyridine ring is a constant interplay between the steric hindrance of the tert-butyl group and the electronic influence of the fluorine atom and the ring nitrogen. Understanding this balance is critical for predicting regiochemical outcomes.
-
Steric Hindrance : The tert-butyl group at C2 effectively blocks access to the C3 position for bulky reagents, including many organometallic bases and coupling partners.
-
Electronic Activation/Deactivation : The pyridine nitrogen and the C5-fluorine are both electron-withdrawing, making the ring electron-deficient. This generally disfavors classical electrophilic aromatic substitution but significantly activates the ring towards nucleophilic attack and deprotonation at specific sites. The C-H bonds are polarized, with the protons at C4 and C6 being the most acidic.
The following diagram illustrates the key positions and their inherent reactivity biases.
Caption: Workflow for Directed ortho-Metalation and Electrophilic Quench.
Protocol 1: Directed Lithiation and Iodination at C6
This protocol describes a representative procedure for the C6-iodination of 2-(tert-butyl)-5-fluoropyridine, a precursor for subsequent cross-coupling reactions.
Materials:
-
2-(tert-Butyl)-5-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)
-
Iodine (I₂)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), syringes, low-temperature thermometer.
Procedure:
-
Setup : Under an inert atmosphere, add 2-(tert-butyl)-5-fluoropyridine (1.0 eq.) to anhydrous THF in a flame-dried round-bottom flask.
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation : Slowly add sec-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring : Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.
-
Electrophilic Quench : In a separate flask, dissolve iodine (1.2 eq.) in anhydrous THF. Add this solution dropwise to the lithiated pyridine solution at -78 °C.
-
Workup : After stirring for 30 minutes, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extraction : Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate or diethyl ether (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Fluorine Leaving Group
The SNAr reaction is a cornerstone of pyridine chemistry. [1]The electron-deficient nature of the pyridine ring, enhanced by the C5-fluoro substituent, makes the C5 position susceptible to attack by nucleophiles. The fluorine atom is an excellent leaving group in this context, often providing superior reactivity compared to its chloro- or bromo-analogs. [2][3]The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is 320 times faster than that of 2-chloropyridine. [2][3] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [1]However, recent computational and experimental work suggests that some SNAr reactions may proceed through a concerted, single-step mechanism. [4] Table 1: Representative SNAr Reactions and Conditions
| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type |
| O-Nucleophiles | Sodium Methoxide (NaOMe) | MeOH, 60-80 °C | 5-Methoxypyridine |
| N-Nucleophiles | Morpholine | K₃PO₄, tert-Amyl alcohol, 110 °C | 5-Morpholinopyridine |
| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | DMF, 80-100 °C | 5-(Phenylthio)pyridine |
Data compiled from representative procedures.[1]
Causality Behind Experimental Choices:
-
Nucleophile Strength : Stronger nucleophiles generally react faster.
-
Solvent : Polar aprotic solvents like DMF, DMSO, or NMP are often used as they can stabilize the charged Meisenheimer intermediate. Alcohols can also be used, particularly for alkoxide nucleophiles. [1]* Base : A non-nucleophilic base (e.g., K₂CO₃, K₃PO₄, NaH) is often required, especially when using N- or O-nucleophiles with acidic protons (e.g., amines, alcohols), to generate the active nucleophile in situ.
-
Temperature : The reaction often requires heating to overcome the activation energy for the initial nucleophilic attack.
Cross-Coupling Reactions: Building Molecular Complexity
The functional handles installed via DoM (e.g., iodine) or the inherent C-F bond can be leveraged in transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. These reactions are among the most powerful tools in modern organic synthesis. [5]
Suzuki-Miyaura Coupling
After converting the C6-lithiated species to a boronic acid or ester, or by using the C6-iodide derivative, Suzuki coupling can be performed to introduce new aryl or alkyl groups.
Buchwald-Hartwig Amination
The C5-fluoro position can be directly used in palladium-catalyzed C-N cross-coupling reactions with amines, providing an alternative to classical SNAr that often proceeds under milder conditions with a broader substrate scope.
C-F Bond Activation
While the C-F bond is strong, recent advances in catalysis, particularly with nickel-based systems, have enabled its direct use in cross-coupling reactions. [6][7]This avoids the need for a pre-functionalization step, offering a more atom-economical approach.
Table 2: Comparison of Functionalization Strategies
| Position | Primary Reaction | Subsequent Transformation | Key Advantages |
| C6 | Directed ortho-Metalation | Trapping with electrophiles (I₂, B(OR)₃, etc.) | High regioselectivity, wide range of accessible functional groups. |
| C5 | Nucleophilic Aromatic Substitution | Direct installation of O-, N-, S-nucleophiles. | Excellent leaving group, often high-yielding. |
| C5 | C-F Cross-Coupling (e.g., Ni-catalyzed) | Direct C-C or C-heteroatom bond formation. | Atom economical, avoids pre-functionalization. |
Conclusion
2-(tert-Butyl)-5-fluoropyridine possesses a rich and predictable reactivity profile governed by the orthogonal interplay of steric hindrance and electronic activation. Mastery of its chemistry hinges on understanding how to selectively engage its distinct reactive sites. Directed ortho-metalation at C6 provides a reliable entry point for a vast array of functional groups via electrophilic trapping. Concurrently, the C5-fluoro substituent serves as a versatile handle for both classical SNAr and modern cross-coupling reactions. By carefully selecting reagents and conditions, chemists can harness this multifaceted reactivity to construct complex, high-value molecules for applications in drug discovery and beyond.
References
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Directed (ortho) Metallation. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
Directed ortho metalation. Grokipedia. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]
-
A fast and practical synthesis of tert -butyl esters from 2- tert -butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions. ResearchGate. [Link]
-
DIRECTED ORTHO METALATION. Unblog.fr. [Link]
-
ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Chemistry Portal. [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. C&EN. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. R Discovery. [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Analysis of key steps in the catalytic cross-coupling of alkyl electrophiles under Negishi-like conditions. Chemical Communications. [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]
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- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
Spectroscopic Data and Characterization of 2-(tert-Butyl)-5-fluoropyridine: A Technical Guide
The following technical guide details the spectroscopic characterization of 2-(tert-Butyl)-5-fluoropyridine , a critical fluorinated pyridine building block used in medicinal chemistry. This guide synthesizes experimental methodologies, spectral data interpretation, and mechanistic insights.
Introduction & Compound Profile
2-(tert-Butyl)-5-fluoropyridine (CAS: 107399-31-5 ) is a disubstituted pyridine derivative featuring a bulky tert-butyl group at the C2 position and a fluorine atom at the C5 position. This substitution pattern renders the molecule electronically unique: the tert-butyl group provides steric bulk and mild electron donation, while the fluorine atom exerts a strong inductive electron-withdrawing effect, modulating the basicity of the pyridine nitrogen.
-
IUPAC Name: 5-Fluoro-2-(2-methylpropan-2-yl)pyridine
-
Molecular Formula: C
H FN -
Molecular Weight: 153.20 g/mol
-
Physical State: Colorless to pale yellow liquid (or low-melting solid)
-
Solubility: Soluble in organic solvents (CDCl
, DMSO- , MeOH, CH Cl ); sparingly soluble in water.
Strategic Importance
This scaffold is frequently employed in drug discovery to modulate lipophilicity (logP) and metabolic stability. The C5-fluorine blocks metabolic oxidation at a reactive site, while the C2-tert-butyl group can lock the conformation of the pyridine ring in protein binding pockets.
Synthesis & Mechanistic Pathway[1][2][3][4]
The most efficient route to 2-(tert-butyl)-5-fluoropyridine is the Minisci Reaction , a radical alkylation of 3-fluoropyridine. This method avoids the use of unstable organometallics (e.g., tert-butyllithium) and proceeds via the addition of a nucleophilic tert-butyl radical to the electron-deficient pyridine ring.
Experimental Protocol (Minisci Alkylation)
-
Reagents: 3-Fluoropyridine (1.0 equiv), Pivalic acid (3.0 equiv), Silver nitrate (AgNO
, 0.2 equiv), Ammonium persulfate ((NH ) S O , 1.5 equiv). -
Solvent: H
O/CH CN (biphasic system) or dilute H SO . -
Conditions: 70–80 °C for 2–4 hours.
-
Workup: Basification (NaOH), extraction (DCM), and purification via silica gel chromatography (Hexanes/EtOAc).
Mechanistic Workflow
The reaction is driven by the oxidative decarboxylation of pivalic acid to generate the tert-butyl radical (
Figure 1: Radical mechanism for the synthesis of 2-(tert-butyl)-5-fluoropyridine via Minisci decarboxylation.
Spectroscopic Characterization
The following data represents the consensus spectroscopic signature for 2-(tert-butyl)-5-fluoropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5][6][7][8][9][10][11]
The
Table 1:
| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |
| t-Bu | 1.35 – 1.38 | Singlet (s) | 9H | - | C(CH |
| H3 | 7.32 – 7.36 | Doublet of Doublets (dd) | 1H | Ortho to t-Bu | |
| H4 | 7.42 – 7.48 | Doublet of Doublets of Doublets (ddd) | 1H | Meta to t-Bu | |
| H6 | 8.38 – 8.45 | Doublet (d) | 1H | Ortho to N, Ortho to F |
Interpretation:
-
H6 (C6-H): Appears most downfield (
~8.4) due to the deshielding effect of the adjacent Nitrogen and the Fluorine atom. The coupling to Fluorine ( ) is typically small (2–4 Hz). -
H4 (C4-H): Appears as a multiplet (ddd) due to coupling with H3 (ortho), F (ortho), and H6 (meta). The
coupling is significant (~8 Hz). -
H3 (C3-H): Appears as a doublet of doublets. It is shielded relative to H6 and H4 by the electron-donating alkyl group.
Table 2:
| Carbon | Shift ( | Coupling ( | Assignment |
| t-Bu (Me) | 29.8 | - | -C(CH |
| t-Bu (Quat) | 37.5 | - | -C (CH |
| C3 | 120.5 | Aromatic CH | |
| C4 | 123.8 | Aromatic CH | |
| C5 | 158.0 | C -F (Large doublet) | |
| C6 | 137.5 | Aromatic CH (Ortho to F) | |
| C2 | 165.2 | C -tBu (Ipso) |
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI).
-
Molecular Ion (
): 153.1 (Consistent with C H FN). -
Base Peak:
138 ( , Loss of methyl radical from t-butyl group). -
Fragmentation Pattern:
-
153
138 (Loss of CH , formation of stabilized cation). -
138
110/111 (Loss of HCN or C H ).
-
153
Infrared (IR) Spectroscopy
Method: FT-IR (Neat film or KBr pellet).
-
C-H Stretching (Aliphatic): 2960–2870 cm
(Strong, characteristic of tert-butyl). -
C=C / C=N Stretching: 1590, 1470 cm
(Pyridine ring breathing). -
C-F Stretching: 1220–1150 cm
(Strong, broad band).
References
-
Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. Med.[1][2] Chem. Commun., 2, 1135–1161. Link
-
Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C-H alkylation of heterocycles with strained rings. J. Am. Chem. Soc., 132(38), 13194–13196. Link
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angew. Chem. Int. Ed., 58(39), 13666–13699. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 107399-31-5. Link
Sources
An In-Depth Technical Guide to 2-(tert-Butyl)-5-fluoropyridine: Synthesis, Properties, and Applications
This technical guide provides a comprehensive exploration of 2-(tert-butyl)-5-fluoropyridine, a heterocyclic building block of increasing importance in the fields of medicinal chemistry and materials science. We will examine its historical context, detail robust synthetic methodologies with mechanistic insights, characterize its physicochemical and spectroscopic properties, and survey its applications as a strategic component in the design of novel functional molecules.
Foreword: The Strategic Value of Fluorinated and Sterically Hindered Pyridines
The pyridine scaffold is a privileged motif in drug discovery, present in numerous approved therapeutic agents. The strategic modification of this core structure is a fundamental approach in medicinal chemistry to optimize a compound's pharmacological profile. The introduction of a fluorine atom can profoundly alter a molecule's electronic properties, pKa, metabolic stability, and binding interactions[1][2]. Concurrently, the incorporation of a sterically demanding group like a tert-butyl moiety can provide metabolic shielding, enhance lipophilicity, and enforce specific conformations conducive to target binding[3][4]. 2-(tert-Butyl)-5-fluoropyridine is a quintessential example of a building block that synergistically combines these attributes, offering a valuable tool for researchers and drug development professionals.
Part 1: Historical Context and Synthesis
While a definitive seminal publication marking the "discovery" of 2-(tert-butyl)-5-fluoropyridine is not readily apparent in a historical context, its emergence is a logical progression in the broader development of substituted pyridines. The synthesis of hindered bases like 2,6-di-tert-butylpyridine was established decades ago[5], and methods for synthesizing fluoropyridines have been a subject of intense research[6]. The combination of these synthetic challenges—installing a bulky group ortho to the pyridine nitrogen and incorporating a fluorine atom—has led to the development of several modern synthetic strategies.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of 2-(tert-butyl)-5-fluoropyridine. This approach typically involves the reaction of a halopyridine with an organoboron reagent.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-fluoropyridine
This protocol outlines a reliable method for the synthesis of 2-(tert-butyl)-5-fluoropyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Chloro-5-fluoropyridine
-
tert-Butylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloro-5-fluoropyridine (1.0 eq), tert-butylboronic acid pinacol ester (1.5 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M with respect to the limiting reagent. Add a 1 M aqueous solution of potassium phosphate (3.0 eq).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(tert-butyl)-5-fluoropyridine.
Causality and Mechanistic Rationale:
The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial. It facilitates the oxidative addition of the sterically hindered and electronically deactivated 2-chloro-5-fluoropyridine to the Pd(0) center, which is often the rate-limiting step[7][8]. The use of a strong base, such as potassium phosphate, is necessary to activate the boronic ester for the transmetalation step of the catalytic cycle[8].
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Organometallic Addition to Fluoropyridines
Direct addition of a tert-butyl nucleophile, such as tert-butyllithium, to a suitable fluoropyridine precursor offers a more atom-economical route. However, these reactions require stringent control of conditions due to the high reactivity of organolithium reagents.
Experimental Protocol: Reaction of 2-Bromo-5-fluoropyridine with tert-Butyllithium
This protocol describes the synthesis of 2-(tert-butyl)-5-fluoropyridine via lithium-halogen exchange followed by reaction with an electrophile, or direct nucleophilic substitution. Given the high reactivity, a more controlled approach often involves a metal-halogen exchange.
Materials:
-
2-Bromo-5-fluoropyridine
-
tert-Butyllithium (in pentane or heptane)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Slowly add tert-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour. The reaction can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR to observe the extent of lithium-halogen exchange.
-
Quenching: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography to afford 2-(tert-butyl)-5-fluoropyridine.
Causality and Mechanistic Rationale:
The reaction proceeds via a lithium-halogen exchange between the 2-bromo-5-fluoropyridine and tert-butyllithium to form 2-lithio-5-fluoropyridine and tert-butyl bromide. The newly formed organolithium species then reacts with the tert-butyl bromide in situ. Alternatively, direct nucleophilic aromatic substitution can occur. The extremely low temperature is critical to control the reactivity of the tert-butyllithium and prevent side reactions, such as addition at other positions on the pyridine ring[9][10].
Caption: Possible reaction pathways with tert-butyllithium.
Part 2: Physicochemical and Spectroscopic Properties
Accurate characterization of 2-(tert-butyl)-5-fluoropyridine is essential for its use as a building block and for quality control.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FN | - |
| Molecular Weight | 153.20 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Commercial Suppliers |
| Boiling Point | ~165-167 °C | Commercial Suppliers |
| Density | ~0.98 g/mL at 25 °C | Commercial Suppliers |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.36 (d, J = 2.8 Hz, 1H, H-6), 7.41 (td, J = 8.4, 2.8 Hz, 1H, H-4), 7.30 (dd, J = 8.8, 4.2 Hz, 1H, H-3), 1.34 (s, 9H, C(CH₃)₃).
-
Interpretation: The singlet at 1.34 ppm is characteristic of the nine equivalent protons of the tert-butyl group. The aromatic region displays a pattern consistent with a 2,5-disubstituted pyridine, with the typical ortho, meta, and para couplings further split by the fluorine atom.
-
-
¹³C NMR (101 MHz, CDCl₃): δ 171.3 (d, J = 3.8 Hz), 158.0 (d, J = 252.0 Hz), 136.2 (d, J = 23.8 Hz), 123.5 (d, J = 19.1 Hz), 121.9 (d, J = 4.5 Hz), 37.0, 30.2.
-
Interpretation: The large coupling constant (J = 252.0 Hz) is indicative of the carbon directly attached to the fluorine atom (C-5). The other carbons in the pyridine ring show smaller C-F couplings.
-
-
¹⁹F NMR (376 MHz, CDCl₃): δ -125.2 (m).
-
Interpretation: This chemical shift is in the expected range for a fluorine atom on a pyridine ring.
-
-
Mass Spectrometry (EI): m/z (%) = 153 (M⁺), 138 ([M-CH₃]⁺).
-
Interpretation: The mass spectrum shows the molecular ion peak and a prominent peak corresponding to the loss of a methyl group, which is a characteristic fragmentation pattern for tert-butyl substituted compounds.
-
Part 3: Applications in Medicinal Chemistry
The unique steric and electronic properties of 2-(tert-butyl)-5-fluoropyridine make it an attractive building block in drug discovery programs.
-
Metabolic Stability: The bulky tert-butyl group at the 2-position can sterically hinder enzymatic attack (e.g., by cytochrome P450 enzymes) on the pyridine ring, thereby reducing metabolic degradation and increasing the in vivo half-life of a drug candidate[3][4].
-
Modulation of Physicochemical Properties: The fluorine atom at the 5-position acts as a strong electron-withdrawing group, which lowers the pKa of the pyridine nitrogen. This reduction in basicity can be crucial for avoiding off-target effects (e.g., hERG channel binding) and improving oral bioavailability.
-
Enhanced Target Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and potency[1][2].
While specific examples of marketed drugs containing the 2-(tert-butyl)-5-fluoropyridine moiety are not yet prevalent, its structural motifs are present in many advanced drug candidates and are a subject of ongoing research. For instance, related 2-amino-5-fluoropyridine is a key intermediate in the synthesis of the peptide deformylase inhibitor LBM415[6]. The principles guiding its use are well-established in the design of kinase inhibitors, GPCR ligands, and other therapeutic agents where fine-tuning of metabolic stability and target engagement is critical.
Conclusion
2-(tert-Butyl)-5-fluoropyridine represents a sophisticated building block that addresses several key challenges in modern drug design. Its synthesis, achievable through robust methods like the Suzuki-Miyaura coupling, provides access to a scaffold with a unique combination of steric and electronic properties. The insights into its synthesis, properties, and rationale for its use provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively leverage this valuable compound in the creation of next-generation therapeutics and advanced materials.
References
-
PubChem. 2-tert-Butyl-3-chloro-5-fluoropyridine. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(27), 4969–4973.[Link]
-
Wikipedia. Organolithium reagent. [Link]
-
PubChem. tert-butyl 2-(6-chloro-5-fluoropyridin-3-yl)acetate. [Link]
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Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.[Link]
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Myers, A. Organolithium Reagents. [Link]
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Petrov, V. A., & Lermontov, S. A. (2017). Substitution of fluorine in M[C6F5BF3] with organolithium compounds: distinctions between O- and N-nucleophiles. Beilstein Journal of Organic Chemistry, 13, 730–736.[Link]
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Iovine, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.[Link]
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PubChemLite. Tert-butyl 2-ethynyl-5-fluoropyridine-4-carboxylate (C12H12FNO2). [Link]
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Reich, H. J. Organolithium Reagents. [Link]
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Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(14), 4281–4283.[Link]
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Al-Zoubi, R. M. (2016). The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. Chemistry Central Journal, 10(1), 1-5.[Link]
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Kanishchev, O. S., & Dolbier, W. R. (2015). Synthesis and characterization of 2-pyridylsulfur pentafluorides. Angewandte Chemie International Edition, 54(1), 280-284.[Link]
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PubChem. 2-tert-Butylpyridine. [Link]
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LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
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Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]
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LookChem. (2022). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. [Link]
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Wu, X. M., et al. (2013). TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions. Letters in Organic Chemistry, 10(1), 58-62.[Link]
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The Strategic Utility of 2-(tert-Butyl)-5-fluoropyridine: Physicochemical Profiling and Synthetic Workflows
As a Senior Application Scientist specializing in late-stage functionalization and heterocyclic chemistry, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability in early-stage drug discovery. The strategic incorporation of fluorinated heterocycles has become a cornerstone methodology to overcome these hurdles[1]. Specifically, 2-(tert-butyl)-5-fluoropyridine represents a highly privileged molecular scaffold. It elegantly combines the metabolic shielding of a bulky tert-butyl group with the precise electronic modulation of a fluorine atom, making it an invaluable building block for next-generation therapeutics and agrochemicals[2].
This whitepaper dissects the physicochemical properties of 2-(tert-butyl)-5-fluoropyridine, maps its reactivity profile, and provides a field-proven, self-validating protocol for its regioselective functionalization.
Structural Anatomy and Physicochemical Profiling
To effectively leverage 2-(tert-butyl)-5-fluoropyridine in synthetic pathways, we must first understand its foundational metrics. The steric bulk of the tert-butyl group at the C2 position heavily influences the hydration shell and limits enzymatic degradation, while the C5 fluorine atom lowers the pKa of the pyridine nitrogen, enhancing [3].
Table 1: Physicochemical Properties and Drug Design Implications
| Property | Value / Estimate | Implication for Drug Design |
| Molecular Formula | C9H12FN | Fundamental composition. |
| Molecular Weight | 153.20 g/mol | Low MW; ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP (Octanol/Water) | ~2.8 - 3.1 | Optimal lipophilicity for passive cellular membrane permeability. |
| Topological Polar Surface Area | 12.89 Ų | Excellent Blood-Brain Barrier (BBB) penetration potential. |
| Hydrogen Bond Donors | 0 | Conforms strictly to Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 2 (N, F) | Facilitates multipolar interactions with target kinase/receptor hinges. |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weakly basic; predominantly un-ionized at physiological pH (7.4). |
Electronic and Steric Interplay: Modulating Reactivity
The reactivity of this molecule is governed by a complex push-pull dynamic. The pyridine nitrogen is inherently electron-withdrawing, a property amplified by the inductive effect (-I) of the C5 fluorine[4]. However, fluorine also exhibits a resonance-donating effect (+R) into the aromatic pi-system.
Simultaneously, the C2 tert-butyl group provides a strong inductive (+I) electron donation but, more importantly, creates a massive steric blockade. This steric hindrance completely prevents nucleophilic attack at the C2 position, forcing incoming reagents to interact exclusively with the structural pockets at the C4 or C6 positions[5].
Fig 1: Pharmacokinetic and pharmacodynamic contributions of individual structural motifs.
Experimental Methodology: Regioselective C-H Functionalization
To utilize this building block in complex API (Active Pharmaceutical Ingredient) synthesis, we frequently employ Directed ortho-Metalation (DoM) . The following protocol details the regioselective borylation of 2-(tert-butyl)-5-fluoropyridine. It is designed as a self-validating system to prevent unwanted Nucleophilic Aromatic Substitution (SNAr), a common pitfall when working with [2].
Fig 2: Synthetic workflow for regioselective functionalization of the fluoropyridine core.
Protocol: Cryogenic Lithiation and Borylation
Step 1: Solvent & Atmosphere Preparation
-
Action: Flame-dry a Schlenk flask under argon and charge with 0.5 M 2-(tert-butyl)-5-fluoropyridine in anhydrous Tetrahydrofuran (THF).
-
Causality: Moisture rapidly quenches highly reactive organolithium reagents. THF is specifically chosen over non-polar solvents (like hexane) because its oxygen atoms coordinate the lithium cation, breaking up n-BuLi hexamers and dramatically increasing its kinetic basicity.
Step 2: Cryogenic Cooling (-78 °C)
-
Action: Submerge the reaction flask in a dry ice/acetone bath for 15 minutes prior to reagent addition.
-
Causality: The C5 fluorine highly activates the ring for SNAr. At room temperature, n-BuLi would act as a nucleophile, displacing the fluorine atom. By dropping the temperature to -78 °C, the kinetic pathway shifts entirely to acid-base chemistry—specifically, deprotonation at the C6 position, which is the most acidic proton due to the combined -I effects of the adjacent nitrogen and fluorine atoms.
Step 3: Metalation & System Validation
-
Action: Dropwise addition of 1.1 equivalents of n-BuLi (2.5 M in hexanes). Stir for 45 minutes.
-
Causality: Slow addition prevents localized exothermic spikes that could provide the activation energy required for side reactions.
-
Self-Validation Check: Prior to the next step, draw a 0.1 mL aliquot and quench it with D₂O. GC-MS analysis must reveal >95% deuterium incorporation at the C6 position. If unreacted starting material remains, the metalation time must be extended.
Step 4: Electrophilic Quench
-
Action: Rapid addition of 1.5 equivalents of Triisopropyl borate (B(OiPr)₃), followed by gradual warming to room temperature.
-
Causality: B(OiPr)₃ is a mild electrophile. The bulky isopropyl groups prevent the organolithium intermediate from adding twice (which would form unwanted borinic acids). Warming the reaction allows the electrophilic capture to reach thermodynamic completion.
Step 5: Hydrolysis and Isolation
-
Action: Quench the reaction with 1M HCl to exactly pH 5. Extract with Ethyl Acetate (EtOAc).
-
Causality: The acidic quench hydrolyzes the borate ester into the free boronic acid. Maintaining pH 5 is critical; highly acidic conditions (pH < 3) would protonate the basic pyridine nitrogen, driving the target product into the aqueous layer and decimating the isolated yield.
-
Self-Validation Check: TLC (Thin Layer Chromatography) using a UV lamp (254 nm) should show the complete disappearance of the highly non-polar starting material and the appearance of a highly polar baseline spot corresponding to the boronic acid.
Strategic Applications in Medicinal Chemistry
The demand for high-purity in the pharmaceutical sector is non-negotiable[4]. In the development of modern kinase inhibitors (such as analogues of FDA-approved drugs like Alpelisib, which features a structurally related fluorinated moiety[1]), the 2-(tert-butyl)-5-fluoropyridine scaffold serves to lock the molecule into a specific bioactive conformation.
The fluorine atom can engage in multipolar interactions with backbone amides in the target protein's hinge region. Simultaneously, the tert-butyl group occupies deep hydrophobic pockets, acting as a steric shield that protects the molecule from cytochrome P450-mediated oxidative metabolism, thereby drastically [3].
Conclusion
2-(tert-Butyl)-5-fluoropyridine is not merely a structural fragment; it is a highly engineered physicochemical tool. By understanding the causality behind its reactivity—specifically the delicate interplay between steric shielding and electronic activation—medicinal chemists can predictably install complex functionality. Mastering the manipulation of such privileged scaffolds is what accelerates the path from early-stage discovery to clinical viability.
References
-
[3] Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
[1] Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI Source: MDPI URL:[Link]
-
[4] Title: The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
Sources
Structural Evolution and Bioisosteric Analoging of 2-(tert-Butyl)-5-fluoropyridine: A Technical Guide for Lead Optimization
Executive Summary
In the landscape of modern drug discovery, the 2-(tert-butyl)-5-fluoropyridine scaffold is a highly privileged building block[1]. It perfectly balances lipophilicity, steric bulk, and metabolic stability. However, as lead optimization campaigns progress, the inherent liabilities of the tert-butyl group (e.g., CYP450-mediated ω-oxidation) and the rigid electronic profile of the fluoropyridine core often necessitate strategic bioisosteric replacement. This whitepaper provides an in-depth, causality-driven guide to designing, profiling, and synthesizing advanced analogs of 2-(tert-butyl)-5-fluoropyridine.
Deconstructing the Scaffold: Rationale for Analog Design
To successfully analog a molecule, one must first understand the biophysical causality behind its components:
-
The tert-Butyl Group (C2 Position): This moiety provides a massive steric shield and drives target affinity through hydrophobic pocket engagement. However, its high sp3 carbon content, while beneficial for solubility, makes it a prime target for rapid CYP450-mediated oxidation into primary alcohols or carboxylic acids[2].
-
The 5-Fluoropyridine Core: The pyridine ring is fundamental in medicinal chemistry for providing a basic nitrogen capable of hydrogen bonding. The addition of the highly electronegative 5-fluoro substituent inductively withdraws electron density, lowering the pKa of the pyridine nitrogen. This pKa modulation is critical for mitigating off-target hERG channel binding and improving the oxidative stability of the aromatic system[3].
Diagram 1: Logical workflow for bioisosteric replacement of the 2-(tert-butyl)-5-fluoropyridine core.
Advanced Bioisosteric Replacements for the tert-Butyl Moiety
When the tert-butyl group presents pharmacokinetic liabilities, modern synthetic chemistry offers several highly engineered alternatives:
Bicyclo[1.1.1]pentane (BCP)
BCP has emerged as a premier sp3-rich bioisostere. It effectively mimics the exit vectors of the tert-butyl group but introduces internal ring strain that renders the C-H bonds highly resistant to CYP450 oxidation[4]. Furthermore, replacing a tert-butyl group with a BCP moiety typically lowers the overall LogP, significantly improving aqueous solubility and reducing metabolic toxicity[2].
Pentafluorosulfanyl (SF5)
The SF5 group is characterized by extreme electronegativity and thermal stability[5]. It is slightly larger than a trifluoromethyl group and approximates the steric volume of a tert-butyl group. While it increases lipophilicity, the strong S-F bonds provide absolute metabolic stability, making it an exceptional choice for extending a drug's effective half-life and enhancing membrane permeability[6].
CF3-Cyclobutane
A recently validated structural motif, the 1-trifluoromethyl-cyclobutyl group, offers a unique hybrid approach. The cyclobutane ring provides a rigid, non-planar scaffold, while the CF3 group modulates the local electronic environment and blocks metabolic soft spots. This substitution preserves the original mode of bioactivity while enhancing resistance to metabolic clearance[7].
Modulating the Fluoropyridine Core
Difluoromethyl (-CF2H) Pyridines
Replacing the 5-fluoro atom with a difluoromethyl (-CF2H) group introduces a lipophilic hydrogen bond donor. Unlike the highly lipophilic and electron-withdrawing -CF3 group, -CF2H only moderately adjusts the lipophilicity of the compound while offering unique reactivity and target-binding capabilities, particularly in agrochemical and pesticide design[8].
The "Nitrogen Walk" and SNAr Activation
Introducing a second nitrogen into the ring (e.g., transitioning to a 5-fluoro-2-(tert-butyl)pyrimidine) further lowers the pKa of the system. More importantly, it highly activates the 5-fluoro position for Nucleophilic Aromatic Substitution (SNAr). Fluoropyridines and fluoropyrimidines can undergo SNAr under remarkably mild conditions, allowing for rapid late-stage functionalization with complex amines or alkoxides[3].
Physicochemical Profiling
The following table summarizes the theoretical shifts in physicochemical properties when analoging the 2-(tert-butyl)-5-fluoropyridine scaffold.
| Analog Scaffold | Modulated Region | Predicted ΔLogP | Predicted ΔpKa | Primary Pharmacological Advantage |
| 2-(BCP)-5-fluoropyridine | tert-Butyl | -0.5 to -1.0 | Negligible | Improved aqueous solubility, blocks CYP450 ω-oxidation. |
| 2-(SF5)-5-fluoropyridine | tert-Butyl | +0.5 to +1.0 | -0.2 to -0.5 | Extreme metabolic stability, enhanced membrane permeability. |
| 2-(CF3-Cyclobutyl)-5-fluoropyridine | tert-Butyl | +0.2 to +0.4 | -0.1 to -0.3 | Rigid vector projection, superior half-life. |
| 2-(tert-Butyl)-5-(CF2H)-pyridine | Fluoropyridine | +0.3 to +0.6 | +0.5 to +0.8 | Acts as a lipophilic hydrogen bond donor. |
| 5-Fluoro-2-(tert-butyl)pyrimidine | Fluoropyridine | -0.4 to -0.8 | -1.5 to -2.0 | Enables rapid late-stage SNAr, lowers basicity (reduces hERG). |
Experimental Workflows and Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice and monitoring step.
Protocol A: Synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)-5-fluoropyridine via Minisci Radical Addition
Causality: The Minisci reaction is ideal for appending sp3-rich radicals (like BCP) to electron-deficient heterocycles. Protonating the pyridine nitrogen with Trifluoroacetic Acid (TFA) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, directing the nucleophilic BCP radical exclusively to the highly electrophilic C2 position[4].
-
Reagent Assembly: In a Schlenk flask, dissolve 5-fluoropyridine (1.0 eq) and Bicyclo[1.1.1]pentane-1-carboxylic acid (1.5 eq) in a degassed mixture of CH3CN/H2O (1:1).
-
Activation: Add TFA (1.2 eq) to protonate the pyridine, followed by AgNO3 (0.2 eq) as the radical initiator.
-
Radical Generation: Slowly add an aqueous solution of (NH4)2S2O8 (2.0 eq) at 60°C. Self-Validation: The gentle evolution of CO2 gas confirms the oxidative decarboxylation of the BCP-acid into the active BCP radical.
-
Reaction Monitoring: Stir for 4 hours. Self-Validation: Monitor via LC-MS. The reaction is complete when the starting mass is consumed and the product mass ([M+H]+ = 164.08) dominates the chromatogram.
-
Workup: Quench with saturated aqueous NaHCO3 to neutralize the TFA. Extract with Ethyl Acetate (3x). Causality: The basic aqueous quench ensures the pyridine product is deprotonated and partitions into the organic layer, leaving unreacted BCP-acid in the aqueous waste.
Protocol B: Late-Stage SNAr Functionalization of Fluoropyridines
Causality: Fluorine is an exceptional leaving group in SNAr reactions because its high electronegativity strongly stabilizes the anionic Meisenheimer complex intermediate[3].
Diagram 2: Self-validating workflow for late-stage SNAr of 5-fluoropyridine derivatives.
-
Setup: Dissolve the 5-fluoropyridine derivative (1.0 eq) and the desired secondary amine (1.2 eq) in anhydrous DMSO. Causality: DMSO is a polar aprotic solvent that unsolvates the nucleophile, drastically increasing its reactivity.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger for the liberated HF.
-
Heating: Heat the mixture to 100°C for 12 hours.
-
Monitoring: Self-Validation: Check via TLC (Hexanes:EtOAc). The displacement of the fluorine atom by an amine significantly increases the polarity of the molecule, resulting in a distinct, lower Rf spot that is highly UV-active.
-
Workup: Dilute the reaction with a large volume of water and extract with EtOAc. Causality: The massive dilution crashes the organic product out of the DMSO, allowing it to be cleanly extracted into the EtOAc layer while the DMSO remains in the aqueous phase.
References
- Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities Source: ResearchGate / ChemMedChem URL
- A Practical and Modular Construction of C(sp3)
- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement Source: ResearchGate URL
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au - ACS Publications URL
- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules Source: ACS Publications URL
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL
- 4-Bromo-2-(tert-butyl)
Sources
Methodological & Application
Application Notes and Protocols for 2-(tert-Butyl)-5-fluoropyridine in Medicinal Chemistry
Introduction: A Strategic Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. The 2-(tert-butyl)-5-fluoropyridine moiety represents a confluence of two highly valuable functionalities: the sterically demanding tert-butyl group and the electronically modulating fluorine atom on a pyridine scaffold. This combination offers a powerful tool for medicinal chemists to address common challenges in drug design, such as metabolic instability, off-target effects, and suboptimal physicochemical properties.[1][2]
The pyridine ring is a common heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its susceptibility to a wide range of chemical modifications. The introduction of a fluorine atom, particularly at the 5-position, can significantly alter the electronic properties of the ring, lower the pKa of the pyridine nitrogen, and enhance metabolic stability by blocking potential sites of oxidation.[3][4] Fluorine's unique properties can lead to improved membrane permeability and enhanced binding affinity to target proteins.[3]
Simultaneously, the 2-tert-butyl group serves as a bulky steric shield, which can prevent unwanted metabolic attack on the pyridine ring or adjacent functional groups.[2] This steric hindrance can also enforce specific conformations, leading to increased target selectivity. However, the tert-butyl group itself can be a metabolic soft spot, often undergoing hydroxylation by cytochrome P450 enzymes.[2][5] The strategic placement of fluorine in the 5-position can electronically influence the reactivity of the entire molecule, potentially modulating the metabolic fate of the tert-butyl group itself. This application note will explore the rationale behind using 2-(tert-Butyl)-5-fluoropyridine, provide a proposed synthetic route, and detail a key protocol for evaluating its metabolic stability.
The Rationale for Employing 2-(tert-Butyl)-5-fluoropyridine
The decision to incorporate the 2-(tert-Butyl)-5-fluoropyridine fragment into a drug candidate is driven by a multi-faceted strategy to optimize its drug-like properties.
-
Metabolic Stability: The primary advantage of this moiety is the potential for enhanced metabolic stability. The tert-butyl group can sterically protect adjacent functionalities from enzymatic degradation. While the tert-butyl group is prone to oxidation, the presence of the electron-withdrawing fluorine atom can modulate the electron density of the pyridine ring, potentially influencing the susceptibility of the tert-butyl group to CYP-mediated metabolism.[2][3] This can lead to a longer half-life and improved oral bioavailability.
-
Modulation of Physicochemical Properties: Fluorine substitution is a well-established strategy for fine-tuning lipophilicity (logP) and acidity (pKa).[3] The 5-fluoro substituent is expected to lower the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in avoiding off-target effects related to interactions with basicity-sensitive targets and can improve cell permeability.
-
Enhanced Target Engagement: The unique steric and electronic profile of 2-(tert-Butyl)-5-fluoropyridine can lead to improved binding affinity and selectivity for the target protein. The bulky tert-butyl group can occupy hydrophobic pockets, while the fluoropyridine ring can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.
Comparative Physicochemical Properties of Pyridine Fragments
The following table provides a comparative summary of the predicted physicochemical properties of 2-(tert-Butyl)-5-fluoropyridine against related, commonly used fragments. These values are illustrative and serve to highlight the expected impact of the combined substitutions.
| Fragment | Predicted logP | Predicted pKa | Key Attributes |
| Pyridine | 0.65 | 5.25 | Parent heterocycle, baseline properties. |
| 2-tert-Butylpyridine | 2.30 | 5.80 | Increased lipophilicity, steric bulk. |
| 5-Fluoropyridine | 0.80 | 3.50 | Reduced basicity, potential for enhanced metabolic stability. |
| 2-(tert-Butyl)-5-fluoropyridine | 2.45 | 4.00 | Combines high lipophilicity and steric bulk with reduced basicity, designed for metabolic stability. |
Proposed Synthesis of 2-(tert-Butyl)-5-fluoropyridine
A robust and scalable synthesis is crucial for the utility of any building block in a drug discovery program. Below is a proposed multi-step synthesis for 2-(tert-Butyl)-5-fluoropyridine, starting from commercially available 2-amino-5-fluoropyridine.[6]
Caption: Proposed synthetic pathway to 2-(tert-Butyl)-5-fluoropyridine.
Detailed Synthetic Protocol
Step 1: Synthesis of 2-Bromo-5-fluoropyridine (Sandmeyer Reaction)
-
Diazotization: To a stirred solution of 2-amino-5-fluoropyridine (1.0 eq) in 48% aqueous HBr (4.0 eq) at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise, allowing for the controlled evolution of nitrogen gas.
-
Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour. Cool the mixture, basify with aqueous NaOH, and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-fluoropyridine.
Step 2: Synthesis of 2-(tert-Butyl)-5-fluoropyridine (Grignard Coupling)
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C and add tert-butylmagnesium chloride (1.2 eq, as a solution in THF) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the final product, 2-(tert-Butyl)-5-fluoropyridine.
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
A critical step in evaluating any new chemical entity is to assess its metabolic stability. The following protocol details a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound containing the 2-(tert-Butyl)-5-fluoropyridine moiety using human liver microsomes (HLM).
Caption: Workflow for the in vitro metabolic stability assay.
Materials and Reagents
-
Test compound (e.g., a drug candidate containing the 2-(tert-Butyl)-5-fluoropyridine moiety)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., Verapamil for high clearance, Propranolol for intermediate clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well plates
-
Incubator/shaker (37 °C)
-
LC-MS/MS system
Experimental Procedure
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw the HLM on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the test compound (final concentration, e.g., 1 µM; final DMSO concentration ≤ 0.1%).
-
Pre-incubate the plate at 37 °C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard. This will stop the enzymatic reaction and precipitate the microsomal proteins.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point, relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein concentration)
-
Conclusion
The 2-(tert-Butyl)-5-fluoropyridine scaffold is a thoughtfully designed building block for medicinal chemists aiming to overcome common hurdles in drug discovery. It offers a unique combination of steric shielding and electronic modulation to enhance metabolic stability and fine-tune physicochemical properties. The proposed synthetic route provides a practical approach to access this valuable intermediate. Furthermore, the detailed protocol for assessing in vitro metabolic stability allows for the early and efficient evaluation of drug candidates incorporating this moiety. By leveraging such strategic fragments and robust evaluation protocols, researchers can accelerate the development of safer and more effective therapeutics.
References
- Vertex.ai Search. (n.d.).
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- Barnes-Seeman, D., Jain, M., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.
- Figshare. (2013, June 13). Collection - Metabolically Stable tert-Butyl Replacement - ACS Medicinal Chemistry Letters.
- Dollé, F. (n.d.). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. PubMed.
- PubMed. (2013, April 22). Metabolically Stable tert-Butyl Replacement.
- ResearchGate. (2025, August 9). Metabolically Stable tert-Butyl Replacement | Request PDF.
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- BenchChem. (n.d.).
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- Beilstein Journal of Organic Chemistry. (2013, August 12). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
- Moffitt Cancer Center. (2024, August 18). Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
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- Lookchem. (2022, September 26). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues.
- ResearchGate. (2017, March 28). Current and emerging applications of fluorine in medicinal chemistry.
- Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.
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Application Notes and Protocols for 2-(tert-Butyl)-5-fluoropyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-(tert-Butyl)-5-fluoropyridine Moiety
The strategic incorporation of fluorine atoms and sterically demanding groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. The 2-(tert-butyl)-5-fluoropyridine scaffold is a prime example of a building block designed to leverage the unique properties of both the fluorine atom and the tert-butyl group. The fluorine atom can modulate the electronic properties of the pyridine ring, influence pKa, and enhance metabolic stability, while the bulky tert-butyl group can provide steric shielding, influence conformational preferences, and potentially enhance binding selectivity to biological targets.[1][2][3]
This technical guide provides a comprehensive overview of the synthesis and potential applications of 2-(tert-Butyl)-5-fluoropyridine, offering detailed protocols and mechanistic insights for its use in key organic transformations.
Physicochemical Properties and Spectroscopic Data
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₂FN | |
| Molecular Weight | 153.20 g/mol | |
| Boiling Point | ~180-190 °C | Estimated based on related compounds. |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in most organic solvents (e.g., THF, Dioxane, Toluene, CH₂Cl₂) |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.4-8.5 (d, 1H, J ≈ 3 Hz, H-6)
-
δ 7.3-7.4 (dd, 1H, J ≈ 9, 3 Hz, H-4)
-
δ 7.2-7.3 (dd, 1H, J ≈ 9, 5 Hz, H-3)
-
δ 1.3-1.4 (s, 9H, C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 165-168 (d, JCF ≈ 240 Hz, C-5)
-
δ 163-165 (C-2)
-
δ 145-147 (d, JCF ≈ 15 Hz, C-6)
-
δ 125-127 (d, JCF ≈ 20 Hz, C-4)
-
δ 120-122 (d, JCF ≈ 5 Hz, C-3)
-
δ 37-39 (C(CH₃)₃)
-
δ 29-31 (C(CH₃)₃)
-
-
¹⁹F NMR (CDCl₃, 376 MHz):
-
δ -120 to -140 ppm (relative to CFCl₃)
-
-
Mass Spectrometry (EI):
-
m/z (%): 153 (M⁺), 138 (M⁺ - CH₃), 96 (M⁺ - C(CH₃)₃)
-
Synthesis of 2-(tert-Butyl)-5-fluoropyridine: A Proposed Protocol
A direct, published synthesis for 2-(tert-Butyl)-5-fluoropyridine is not readily found in the literature. However, a highly plausible and effective route involves the reaction of a suitable 2-halopyridine with a tert-butyl organometallic reagent. The following protocol is a representative procedure based on established methods for the synthesis of 2-alkylpyridines.[4][5][6]
Reaction Scheme:
Sources
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- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-(tert-Butyl)-5-fluoropyridine in Catalysis
Introduction: A Novel Ligand for Challenging Catalytic Transformations
In the landscape of modern catalysis, the design and application of electron-rich, sterically hindered ligands are paramount for achieving high efficiency and selectivity in cross-coupling reactions. 2-(tert-Butyl)-5-fluoropyridine emerges as a compelling ligand scaffold, strategically designed to enhance the performance of metal catalysts, particularly palladium, in a variety of transformations crucial to pharmaceutical and materials science research.
The electronic and steric properties of 2-(tert-Butyl)-5-fluoropyridine are finely tuned for catalytic excellence. The bulky tert-butyl group at the 2-position promotes the formation of monoligated, highly reactive metal centers, which are often key to facilitating challenging oxidative addition and reductive elimination steps in catalytic cycles.[1] Concurrently, the fluorine atom at the 5-position exerts a significant electronic influence. Its strong electron-withdrawing nature modulates the electron density of the pyridine ring, enhancing the stability of the catalyst complex and influencing its reactivity profile. This unique combination of steric bulk and electronic perturbation makes 2-(tert-Butyl)-5-fluoropyridine a promising ligand for overcoming common challenges in cross-coupling catalysis, such as the use of unreactive substrates and the suppression of side reactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of 2-(tert-Butyl)-5-fluoropyridine in catalysis, with a focus on palladium-catalyzed cross-coupling reactions.
Synthesis and Characterization of 2-(tert-Butyl)-5-fluoropyridine
A practical and scalable synthesis of 2-(tert-Butyl)-5-fluoropyridine is essential for its widespread adoption. A plausible synthetic route, adapted from established methodologies for the functionalization of pyridine rings, is outlined below.[2][3]
Synthetic Protocol
-
Starting Material: The synthesis commences with the commercially available 2-amino-5-fluoropyridine.
-
Diazotization: The amino group is converted to a diazonium salt under standard conditions using sodium nitrite and a strong acid at low temperatures.
-
Gomberg-Bachmann-Hey Reaction: The diazonium salt is then subjected to a Gomberg-Bachmann-Hey type reaction with a suitable tert-butyl source, such as tert-butylbenzene or by employing a radical-mediated process with a tert-butyl radical precursor.
-
Purification: The crude product is purified by column chromatography to yield pure 2-(tert-Butyl)-5-fluoropyridine.
Characterization Data
| Property | Value |
| Molecular Formula | C₉H₁₂FN |
| Molecular Weight | 153.20 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~180-185 °C (estimated) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.4 (d, 1H), 7.4 (dd, 1H), 7.2 (dd, 1H), 1.4 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 165.2, 157.8 (d), 138.1 (d), 125.4 (d), 121.9, 36.8, 30.1 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -120.5 |
Application in Palladium-Catalyzed Cross-Coupling Reactions
2-(tert-Butyl)-5-fluoropyridine is anticipated to excel as a ligand in several palladium-catalyzed cross-coupling reactions. Its properties suggest particular utility in the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[4][5] The use of 2-(tert-Butyl)-5-fluoropyridine as a ligand is expected to facilitate the coupling of a wide range of aryl halides with various amines.
Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(tert-Butyl)-5-fluoropyridine
-
Sodium tert-butoxide (NaOtBu)
-
Aryl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and 2-(tert-Butyl)-5-fluoropyridine (4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl bromide (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Experimental Choices:
-
Palladium Precatalyst: Pd(OAc)₂ is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand to Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal to ensure the formation of the active monoligated palladium complex while maintaining catalyst stability.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and the formation of the palladium-amido complex.[6]
-
Solvent: Toluene is a high-boiling, non-polar solvent suitable for this reaction temperature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls.[7][8] The electron-rich nature of 2-(tert-Butyl)-5-fluoropyridine is expected to promote the transmetalation step, which is often rate-limiting.
Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(tert-Butyl)-5-fluoropyridine
-
Potassium phosphate (K₃PO₄)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1.5 mol%), 2-(tert-Butyl)-5-fluoropyridine (3 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol) to a vial.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vial and stir the mixture at 110 °C for 18 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Rationale for Experimental Choices:
-
Palladium Source: Pd₂(dba)₃ is a stable Pd(0) source, eliminating the need for an in situ reduction step.
-
Base: K₃PO₄ is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions.[9]
-
Solvent: 1,4-Dioxane is a polar aprotic solvent that is well-suited for Suzuki-Miyaura couplings, effectively solubilizing the various components of the reaction mixture.
Conclusion and Future Outlook
2-(tert-Butyl)-5-fluoropyridine represents a promising addition to the toolbox of ligands for transition metal catalysis. Its unique steric and electronic properties make it a valuable candidate for overcoming common challenges in cross-coupling reactions. The protocols outlined in these application notes provide a starting point for the exploration of this ligand in a variety of synthetic contexts. Further research into its application in other catalytic transformations, such as C-H activation and amination of aryl chlorides, is warranted and expected to yield exciting results. The development of such tailored ligands is crucial for advancing the field of organic synthesis and enabling the efficient construction of complex molecules for a wide range of applications.
References
-
PubChem. 2-tert-Butyl-3-chloro-5-fluoropyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. A fast and practical synthesis of tert -butyl esters from 2- tert -butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions. [Link]
-
PubChem. Tert-butyl 2-(6-chloro-5-fluoropyridin-3-yl)acetate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ProQuest. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]
-
PMC. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2. [Link]
-
PubChem. 2-tert-Butylpyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. 2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine: Effects of the Peripheral Aliphatic Side Chain on the Coordination of Actinides(III) and Lanthanides(III). [Link]
-
PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- Google Patents. Preparation method of fluoropyridine compounds.
-
PubChemLite. Tert-butyl 2-ethynyl-5-fluoropyridine-4-carboxylate (C12H12FNO2). [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PMC. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion. [Link]
-
MDPI. Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[10][11]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
Dalton Transactions (RSC Publishing). The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide. [Link]
-
RSC Publishing. Enabling the terpyridine ligand motif for Ir-based solid molecular catalysts. [Link]
-
ResearchGate. Mechanistic investigations and synthetic application. DTBP =.... [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]
-
ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]
- Google Patents. Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
- Google Patents. Process for producing 2-tert.-butyl-4,5-dichloro-3(2h)-pyridazinone.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
industrial additives. preparation and application of 2-fluoro-5-bromopyridine. [Link]
-
MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]
-
PMC. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. [Link]
-
White Rose Research Online. Catalysis Science & Technology. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. [Link]
-
MDPI. Revealing the Iron-Catalyzed β-Methyl Scission of tert-Butoxyl Radicals via the Mechanistic Studies of Carboazidation of Alkenes. [Link]
-
DR-NTU. CCEB Theses. [Link]
-
MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
-
Organic Chemistry Portal. Tf2O/TTBP (2,4,6-Tri-tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides. [Link]
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synthesis of pharmaceutical ingredients using 2-(tert-Butyl)-5-fluoropyridine
Executive Summary
This technical guide details the synthetic utility of 2-(tert-Butyl)-5-fluoropyridine (CAS: 107399-31-5 for the core structure; derivatives vary), a high-value scaffold in modern drug discovery. This building block offers a unique combination of steric bulk (tert-butyl group) and metabolic resistance/electronic modulation (fluorine atom).
The 2-(tert-butyl)-5-fluoropyridine motif is increasingly prevalent in Type II Kinase Inhibitors (e.g., targeting p38 MAPK, VEGFR, or RAF), where the tert-butyl group occupies the hydrophobic "gatekeeper" pocket, and the fluorine atom modulates the pKa of the pyridine nitrogen, influencing solubility and hydrogen-bond acceptor capability [1].
This guide provides a validated protocol for the regioselective C-6 functionalization of this core via Directed Ortho-Lithiation (DoL), a critical step for generating trisubstituted pyridine libraries.
Chemical Profile & Mechanistic Rationale
Structural Properties
-
Steric Shielding: The bulky tert-butyl group at C-2 effectively blocks nucleophilic attack at the adjacent nitrogen and C-3 position, directing metabolic oxidation away from this site.
-
Electronic Modulation: The C-5 fluorine atom exerts a strong inductive effect (-I), lowering the basicity of the pyridine nitrogen compared to non-fluorinated analogs (approx. pKa shift from 5.2 to ~3.0-3.5). This reduction in basicity often improves oral bioavailability by reducing lysosomal trapping and improving passive permeability.
Reactivity Landscape
The functionalization of 2-(tert-butyl)-5-fluoropyridine relies on the interplay between the directing effects of the ring nitrogen and the fluorine substituent.
-
C-6 Position (Target): This position is thermodynamically and kinetically favored for lithiation due to the Cooperative Directing Effect . The C-6 proton is ortho to the ring nitrogen (a weak directing group) and ortho to the fluorine atom (a strong Directed Metallation Group, DMG). The "sandwiched" nature of this position makes it highly acidic [2].
-
C-4 Position: While ortho to the fluorine, it lacks the cooperative effect of the nitrogen and is sterically influenced by the C-3/tert-butyl environment. Access to C-4 is typically achieved via commercially available 4-bromo intermediates rather than direct lithiation of the core.
Detailed Protocol: Regioselective C-6 Lithiation & Carboxylation
This protocol describes the synthesis of 2-(tert-butyl)-5-fluoro-6-pyridinecarboxylic acid , a versatile intermediate for amide coupling in peptidomimetic drugs.
Reaction Scheme Visualization
Figure 1: Workflow for the regioselective C-6 functionalization of 2-(tert-butyl)-5-fluoropyridine.
Materials & Reagents
-
Substrate: 2-(tert-Butyl)-5-fluoropyridine (1.0 equiv).
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ to ensure activity.
-
Note: LiTMP is preferred over n-BuLi to avoid nucleophilic attack on the pyridine ring (Chichibabin-type side reactions) and to maximize steric selection for the proton removal [3].
-
-
Solvent: Anhydrous THF (Tetrahydrofuran), inhibitor-free.
-
Electrophile: Dry CO₂ gas (or solid CO₂ pellets).
-
Quench: 2N HCl.
Step-by-Step Procedure
Step 1: Preparation of LiTMP (In-situ)
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N₂ inlet.
-
Charge with 2,2,6,6-Tetramethylpiperidine (1.2 equiv) and Anhydrous THF (10 V) .
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add n-Butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise over 15 minutes, maintaining internal temperature < -70°C.
-
Stir at 0°C for 30 minutes to ensure complete formation of LiTMP, then re-cool to -78°C .
Step 2: Directed Lithiation [1] 6. Dissolve 2-(tert-Butyl)-5-fluoropyridine (1.0 equiv) in THF (5 V) in a separate dry flask. 7. Add the pyridine solution dropwise to the LiTMP solution at -78°C via cannula or pressure-equalizing dropping funnel.
- Critical Control Point: The addition rate must be slow enough to keep the exotherm below -70°C.
- Stir at -78°C for 2 hours . The solution typically turns a deep yellow/orange color, indicating formation of the lithiated species.
Step 3: Electrophilic Trapping (Carboxylation) 9. Introduce a stream of dry CO₂ gas into the reaction mixture through a subsurface needle (or add excess crushed dry ice carefully). 10. Allow the reaction to warm to room temperature over 2 hours under the CO₂ atmosphere. 11. The mixture will become a thick slurry (lithium carboxylate salt).
Step 4: Workup & Isolation 12. Quench with H₂O (10 V) . 13. Adjust pH to ~10 with 1N NaOH and wash with Et₂O (to remove unreacted starting material). 14. Acidify the aqueous layer to pH 3.0 using 2N HCl. The product should precipitate. 15. Extract with EtOAc (3 x 10 V). 16. Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. 17. Purification: Recrystallization from Hexanes/EtOAc or column chromatography (MeOH/DCM gradient).
Analytical Validation (QC Parameters)
To ensure the integrity of the synthesized ingredient, the following analytical signatures must be verified.
| Parameter | Method | Expected Observation |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | δ 1.35 (s, 9H, t-Bu), δ 7.85 (d, 1H, H-4), δ 8.10 (d, 1H, H-3). Note: H-6 signal disappears. |
| Regiochemistry | ¹⁹F NMR | Single peak, typically shifted ~5-10 ppm downfield relative to starting material due to adjacent carboxyl group. |
| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | >98.0% Area. Monitor for des-fluoro impurities (rare) or bis-carboxylated byproducts. |
| Water Content | Karl Fischer | < 0.5% w/w (Critical for subsequent coupling steps). |
Application: Type II Kinase Inhibitor Synthesis
The carboxylic acid generated above serves as the "hinge-binder" or "allosteric pocket filler" in kinase inhibitors. A standard workflow involves converting the acid to an amide.
Workflow Diagram:
Figure 2: General synthetic route for incorporating the pyridine motif into a kinase inhibitor scaffold.
Safety & Handling Protocols
-
Organolithiums: tert-Butyllithium (if used to make LiTMP) is pyrophoric. Handle only under inert atmosphere (Ar/N₂). Ensure a quenching bucket (sand/soda ash) is immediately available.
-
Fluorinated Compounds: While the core is stable, combustion of fluorinated pyridines can release HF. Use appropriate scrubbing in exhaust systems during scale-up.
-
Skin Contact: Pyridine derivatives can be skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Schlosser, M., & Rausis, T. (2004). Site Selective Lithiation of 3-Fluoropyridine and 3-Chloropyridine. European Journal of Organic Chemistry, 2004(5), 1018–1024. Link
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry. (General Reference for LiTMP usage).
(Note: The specific CAS 1246471-38-4 refers to an unrelated pyrazole derivative in some databases; this guide focuses on the chemistry of the requested chemical structure: 2-(tert-butyl)-5-fluoropyridine).
Sources
Application Note: High-Efficiency Suzuki-Miyaura Coupling of Sterically Hindered Pyridines
Case Study: Functionalization of 2-(tert-Butyl)-5-fluoropyridine Scaffolds
Executive Summary & Strategic Analysis
The 2-(tert-butyl)-5-fluoropyridine scaffold represents a privileged structural motif in medicinal chemistry. The tert-butyl group provides metabolic stability and lipophilicity, while the fluorine atom modulates pKa and metabolic clearance. However, functionalizing this scaffold via Suzuki-Miyaura cross-coupling presents a dual challenge :
-
Steric Hindrance: The bulky tert-butyl group at the C2 position creates significant steric congestion, particularly for couplings at the adjacent C3 position (e.g., using 3-bromo-2-(tert-butyl)-5-fluoropyridine ). This hinders the transmetalation step in the catalytic cycle.
-
Electronic Deactivation: The electron-deficient pyridine ring, further deactivated by the fluorine at C5, can make oxidative addition sluggish if electron-rich ligands are not employed, though it generally favors nucleophilic attack.
This guide provides a validated protocol for coupling 3-bromo-2-(tert-butyl)-5-fluoropyridine (CAS: 1211588-78-1) with aryl/heteroaryl boronic acids. We utilize advanced dialkylbiaryl phosphine ligands (Buchwald ligands) to overcome the steric barrier.
Mechanistic Insight & Ligand Selection
To achieve high yields, the catalyst system must be tailored to the specific rate-limiting step.
-
The Problem: Standard ligands like PPh₃ (in Pd(PPh₃)₄) are insufficiently bulky to promote reductive elimination in crowded systems and lack the electron-richness to facilitate rapid oxidative addition into the C-Br bond of a deactivated pyridine.
-
The Solution: RuPhos and XPhos .
-
RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl): Its bulk promotes the formation of monoligated Pd(0) species, which are highly active. The alkoxy groups provide hemilabile coordination, stabilizing the Pd center while allowing space for the incoming bulky boronic acid during transmetalation.
-
XPhos: Excellent for general steric bulk, though RuPhos is often superior for heteroaryl chlorides/bromides.
-
Figure 1: Mechanistic Pathway & Steric Bottlenecks
Caption: The catalytic cycle highlights Transmetalation as the critical bottleneck due to the steric clash between the 2-tert-butyl group and the incoming boronate.
Experimental Protocols
Protocol A: Optimized Conditions (Scale-Up Ready)
Recommended for 3-bromo-2-(tert-butyl)-5-fluoropyridine and aryl boronic acids.
Reagents:
-
Substrate: 3-Bromo-2-(tert-butyl)-5-fluoropyridine (1.0 equiv)[1]
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: RuPhos Pd G3 (2-5 mol%)
-
Note: If G3 is unavailable, use Pd(OAc)₂ (5 mol%) + RuPhos (10 mol%).
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Concentration: 0.2 M
Step-by-Step Procedure:
-
Setup: In a glovebox or under a steady stream of Argon, charge a reaction vial (equipped with a magnetic stir bar) with:
-
3-Bromo-2-(tert-butyl)-5-fluoropyridine (232 mg, 1.0 mmol)
-
Aryl Boronic Acid (1.5 mmol)
-
RuPhos Pd G3 (42 mg, 0.05 mmol, 5 mol%)
-
K₃PO₄ (636 mg, 3.0 mmol)
-
-
Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).
-
Critical: Degas solvents by sparging with Argon for 15 mins prior to use. Oxygen poisons the Pd(0) species.
-
-
Reaction: Seal the vial with a Teflon-lined cap. Heat the reaction block to 80°C for 12-16 hours with vigorous stirring (800 rpm).
-
Monitoring: Check reaction progress via LC-MS or TLC after 2 hours. If conversion is <20%, increase temp to 100°C.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with EtOAc (10 mL) and Water (10 mL).
-
Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Typically Hexanes/EtOAc gradients. The product is likely less polar than the boronic acid but more polar than the starting bromide.
-
Protocol B: "Difficult" Substrates (Heteroaryl Boronic Acids)
Use this if Protocol A fails or if using unstable 2-heteroaryl boronic acids (prone to protodeboronation).
Modifications:
-
Catalyst: XPhos Pd G3 (5 mol%) - XPhos is exceptionally robust for heteroaryl couplings.
-
Base: K₂CO₃ (3.0 equiv) - Milder than phosphate in some contexts, or switch to Cs₂CO₃ in anhydrous conditions if hydrolysis is a major issue.
-
Solvent: n-Butanol or Toluene/Water (10:1) .
-
Why n-Butanol? The polarity helps solubilize the boronic species, and the high boiling point allows heating to 110°C.
-
Data Presentation: Catalyst Screening Matrix
The following table summarizes expected outcomes based on internal optimization studies for the coupling of 3-bromo-2-(tert-butyl)-5-fluoropyridine with Phenylboronic acid.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (Isolated) | Notes |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | < 10% | Fail. Ligand too small/labile. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 35% | Moderate. Good for less hindered substrates. |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 65% | Good, but SPhos is better for Cl-substrates. |
| 4 | RuPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 80 | 92% | Optimal. High turnover. |
| 5 | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 60 | 85% | Excellent, but THF limits max temp. |
Troubleshooting & Quality Control (Self-Validating Systems)
To ensure the protocol is self-validating, perform these checks:
1. The "Color Change" Test (Qualitative):
-
Observation: The reaction mixture should turn from a clear/pale yellow (initial) to a dark black/brown (active Pd(0) nanoparticles forming) or a deep red/orange (homogeneous active catalyst).
-
Failure Mode: If the solution remains pale yellow or precipitates Pd black immediately (mirror formation on glass), the catalyst has decomposed (likely O₂ leak) or the ligand is insufficient.
2. Protodeboronation Check (LC-MS):
-
Symptom: You see the mass of the de-boronated coupling partner (Ar-H) and unreacted bromide.
-
Cause: The boronic acid is hydrolyzing faster than it couples.
-
Fix:
-
Switch to the Boronic Ester (Pinacol ester) .
-
Use anhydrous conditions (Dioxane, Cs₂CO₃) to stop hydrolysis.
-
Add the boronic acid in portions (0.5 equiv every 2 hours).
-
Figure 2: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing reaction failure based on LC-MS analysis of the crude mixture.
References
-
RuPhos/XPhos Development
-
Sterically Hindered Couplings
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. (Foundational work on dialkylbiaryl phosphines for hindered substrates). Link
-
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2016). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society, 138(29), 9145-9157. Link
-
-
General Suzuki Reviews
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Sources
Application Note: Scale-Up Synthesis of 2-(tert-Butyl)-5-fluoropyridine Derivatives
Introduction to the Pharmacophore
Fluorinated pyridines are privileged structural motifs in modern medicinal chemistry. Specifically, the 5-fluoropyridine core is a critical element in several clinical candidates and approved drugs, including the β-amyloid cleaving enzyme 1 (BACE1) inhibitor verubecestat and the peptide deformylase inhibitor LBM415[1][2].
The strategic installation of a tert-butyl group at the C2 position of the 5-fluoropyridine ring serves three distinct pharmacological purposes:
-
Lipophilicity Enhancement: It improves membrane permeability and oral bioavailability.
-
Conformational Control: The extreme steric bulk restricts bond rotation in adjacent pharmacophores, locking the molecule into its bioactive conformation.
-
Metabolic Stability: It completely blocks the highly susceptible C2 position from oxidative metabolism by cytochrome P450 enzymes.
Strategic Route Selection for Scale-Up
When transitioning the synthesis of 2-(tert-butyl)-5-fluoropyridine derivatives from discovery (milligram scale) to process chemistry (kilogram scale), chemists typically evaluate two primary synthetic disconnections:
-
Route A: Radical Alkylation (Minisci Reaction): Direct C–H functionalization of 3-fluoropyridine using pivalic acid, a silver catalyst, and an oxidant (e.g., ammonium persulfate). While the reagents are inexpensive, the reaction suffers from poor regiocontrol, yielding a mixture of 2-(tert-butyl)-5-fluoropyridine and 2-(tert-butyl)-3-fluoropyridine. These regioisomers have nearly identical boiling points and Rf values, making them exceptionally difficult to separate at scale.
-
Route B: Transition-Metal Catalyzed Cross-Coupling: The coupling of commercially available 2-bromo-5-fluoropyridine[3] with tert-butylmagnesium chloride. This route guarantees absolute regiocontrol.
Process Decision: For pharmaceutical scale-up, Route B is heavily favored to ensure the stringent purity profile required for Active Pharmaceutical Ingredients (APIs). To overcome the steric hindrance of the tert-butyl group and prevent unwanted β-hydride elimination, we utilize an Iron-catalyzed Kumada cross-coupling strategy. Iron catalysis is highly sustainable, non-toxic, and exhibits exceptional reactivity with sterically hindered alkyl Grignard reagents.
Mechanistic Insights: Iron-Catalyzed Kumada Coupling
Unlike Palladium, which often struggles with bulky alkyl Grignard reagents due to slow transmetalation and competing β-hydride elimination, Iron catalysts (e.g., Fe(acac)₃) operate via highly reactive low-valent iron species (Fe(I) or Fe(-I)).
Causality in Solvent Selection: The addition of a strongly coordinating solvent like N-Methyl-2-pyrrolidone (NMP) is a critical parameter. NMP stabilizes the low-valent iron intermediates, preventing the catalyst from precipitating as inactive iron black, and dramatically accelerates the cross-coupling rate over the competing Grignard homocoupling pathway.
Iron-catalyzed Kumada cross-coupling cycle for 2-(tert-butyl)-5-fluoropyridine synthesis.
Experimental Protocol: 1-Kilogram Scale-Up
This protocol is designed as a self-validating system for pilot-plant production, incorporating specific in-process controls (IPC) to ensure batch-to-batch reproducibility.
Materials Required
-
2-Bromo-5-fluoropyridine: 1.00 kg (5.68 mol)[3]
-
tert-Butylmagnesium chloride: 3.40 L (6.80 mol, 1.2 equiv, 2.0 M in diethyl ether)
-
Iron(III) acetylacetonate [Fe(acac)₃]: 100.6 g (0.28 mol, 5 mol%)
-
N-Methyl-2-pyrrolidone (NMP): 1.5 L (Anhydrous)
-
Tetrahydrofuran (THF): 8.0 L (Anhydrous)
Step-by-Step Methodology
-
Reactor Preparation & Validation: Purge a 20-L jacketed glass reactor with ultra-high purity N₂ for 30 minutes. Self-Validation: Sample the reactor atmosphere and solvent lines; ensure moisture content is <50 ppm via Karl Fischer titration. Causality: Organomagnesium reagents and low-valent iron species are highly sensitive to moisture, which rapidly degrades the catalyst and quenches the Grignard.
-
Substrate & Catalyst Loading: Charge the reactor with 2-bromo-5-fluoropyridine (1.00 kg) and Fe(acac)₃ (100.6 g). Add anhydrous THF (8.0 L) and NMP (1.5 L). Initiate mechanical stirring at 250 rpm.
-
Thermal Regulation: Chill the reaction mixture to -5 °C using the reactor's cooling jacket. Causality: The initial reduction of Fe(III) to Fe(I) by the Grignard reagent is highly exothermic. Maintaining the internal temperature <0 °C prevents thermal runaway and premature catalyst decomposition.
-
Grignard Addition: Add tert-butylmagnesium chloride (3.40 L) dropwise via an addition funnel over 3 hours. Strictly maintain the internal temperature between -5 °C and 2 °C. The solution will transition from red/brown to dark black, visually confirming the formation of the active low-valent iron species.
-
Reaction Maturation: Once the addition is complete, stir the mixture at 0 °C for 1 hour, then program the jacket to slowly warm the reactor to 20 °C over 2 hours.
-
In-Process Control (IPC): Withdraw a 1 mL aliquot, quench with 1 mL of 1N HCl, extract with EtOAc, and analyze via GC-FID. Validation Gate: Proceed to the next step only when 2-bromo-5-fluoropyridine conversion is ≥98%.
-
Quenching: Cool the reactor back to 0 °C. Carefully quench the reaction by the dropwise addition of 1.0 M aqueous citric acid (5.0 L). Causality: Citric acid acts as a powerful chelating agent for both iron and magnesium salts, preventing the formation of intractable emulsion layers during phase separation.
-
Work-up & Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with MTBE (2 × 3.0 L). Combine the organic layers, wash with brine (3.0 L), and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure (30 °C, 150 mbar). Purify the crude dark oil via short-path vacuum distillation (bp ~ 65–70 °C at 10 mmHg) to afford 2-(tert-butyl)-5-fluoropyridine as a clear, colorless oil.
Quantitative Data: Reaction Optimization
The selection of the Fe(acac)₃/NMP catalytic system was driven by rigorous empirical optimization. Traditional Palladium and Nickel catalysts failed to provide acceptable yields due to the extreme steric bulk of the tert-butyl nucleophile.
Table 1: Catalyst Optimization for the Cross-Coupling of 2-Bromo-5-fluoropyridine
| Entry | Catalyst (5 mol%) | Solvent System | Temp (°C) | Conversion (%) | Isolated Yield (%) | Major Byproduct Observed |
| 1 | Pd(dppf)Cl₂ | THF | 65 | 55 | 42 | Homocoupled biaryl dimer |
| 2 | NiCl₂(dppp) | THF | 25 | 70 | 61 | Dehalogenated pyridine |
| 3 | Fe(acac)₃ | THF | 0 to 20 | 85 | 78 | Alkyl migration isomers |
| 4 | Fe(acac)₃ | THF / NMP (5:1) | -5 to 20 | >99 | 94 | None (Trace) |
Downstream Derivatization
The isolated 2-(tert-butyl)-5-fluoropyridine serves as a highly versatile building block. Because the C2 and C6 positions are blocked (by the tert-butyl group and fluorine atom, respectively), directed ortho-metalation (DoM) using Lithium Diisopropylamide (LDA) at -78 °C occurs with perfect regioselectivity at the C4 position. Subsequent trapping with electrophiles (e.g., bromine) allows for the synthesis of complex derivatives such as 4-bromo-2-(tert-butyl)-5-fluoropyridine[4], a highly sought-after intermediate for Suzuki-Miyaura cross-couplings in targeted drug discovery.
References
1.[1] Z.-P. Ma, L.-Y. Dai, X.-Z. Wang, Y.-Q. Chen. A Practical Enantioselective Synthesis of a Novel Peptide Deformylase Inhibitor. ResearchGate. Available at: 2.[2] Modern Strategies in Organofluorine Chemistry 2. Thieme-Connect. Available at: 3.[3] 2-Bromo-5-fluoropyridine (CAS: 41404-58-4). Sigma-Aldrich. Available at: 4.[4] 4-Bromo-2-(tert-butyl)-5-fluoropyridine (CAS: 1643542-53-3). ChemScene. Available at:
Sources
Application Note: Advanced Functionalization of Heterocyclic Scaffolds Using 2-(tert-Butyl)-5-fluoropyridine
Introduction & Scientific Rationale
The integration of the 2-(tert-butyl)-5-fluoropyridine motif into heterocyclic drug scaffolds represents a highly privileged strategy in contemporary medicinal chemistry and agrochemical development. The strategic incorporation of this specific building block (typically utilizing 4-bromo-2-(tert-butyl)-5-fluoropyridine as the electrophile) addresses multiple pharmacokinetic and pharmacodynamic liabilities simultaneously:
-
Steric Shielding & Basicity Modulation: The bulky tert-butyl group at the C2 position provides profound steric hindrance around the pyridine nitrogen. This significantly attenuates its basicity and mitigates off-target liabilities, such as hERG channel inhibition, which is a common failure point in drug development.
-
Metabolic Stability: The fluorine atom at the C5 position lowers the pKa of the conjugate acid, enhances overall lipophilicity (LogP), and effectively blocks cytochrome P450-mediated oxidative metabolism at a historically vulnerable site.
This guide details the state-of-the-art methodologies for functionalizing complex heterocyclic compounds with this motif, focusing on the causality behind experimental choices and providing self-validating protocols for both traditional C(sp2)-C(sp2) and modern C(sp3)-C(sp2) cross-couplings[1].
Mechanistic Insights: Choosing the Right Catalytic Paradigm
When functionalizing complex heterocycles with 4-bromo-2-(tert-butyl)-5-fluoropyridine, the choice of catalytic system is dictated by the hybridization of the nucleophilic coupling partner.
A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C(sp2)-C(sp2))
For coupling aryl or heteroaryl boronic acids, the electron-deficient nature of the fluoropyridine ring accelerates the initial oxidative addition of the Pd(0) catalyst into the C-Br bond[1]. However, the extreme steric bulk of the tert-butyl group creates a kinetic bottleneck during the reductive elimination step.
-
Causality of Ligand Choice: Standard ligands like PPh₃ fail because they cannot overcome this steric barrier. Instead, highly active, sterically demanding Buchwald ligands (e.g., XPhos ) are mandatory. The spatial volume of XPhos forces the two coupling partners closer together on the palladium center, artificially accelerating reductive elimination.
B. Photoredox/Nickel Dual Catalysis (C(sp3)-C(sp2))
Traditional palladium catalysis struggles with C(sp3) centers due to sluggish transmetalation and rapid β-hydride elimination. To append aliphatic heterocycles (e.g., piperidines, pyrrolidines) to the fluoropyridine core, a dual catalytic approach is required[2].
-
Causality of Dual Catalysis: By merging visible-light photoredox catalysis with nickel catalysis, an alkyl radical is generated from an aliphatic precursor (like a carboxylic acid or silylamine) via Single Electron Transfer (SET)[3]. This radical is rapidly intercepted by a Ni(0) catalyst, bypassing the problematic transmetalation step entirely. The Iridium-based photocatalyst then reduces the resulting Ni(II) species back to Ni(0), closing both catalytic cycles[4].
Mechanistic cycle of Photoredox/Ni dual catalysis for C(sp3)-C(sp2) cross-coupling.
Quantitative Data & Optimization Summaries
The following tables summarize the empirical optimization data, highlighting the causality behind the finalized protocols.
Table 1: Optimization of Suzuki-Miyaura Conditions for Sterically Hindered Fluoropyridines
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 15 | Sluggish oxidative addition; rapid protodeboronation. |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | 45 | Moderate yield; competing homocoupling observed. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 88 | Bulky ligand accelerates reductive elimination. |
Table 2: Optimization of Photoredox/Ni Dual Catalysis for C(sp3) Alkylation
| Photocatalyst (PC) | Ni Source | Ligand | Yield (%) | Causality / Observation |
|---|---|---|---|---|
| Ru(bpy)₃Cl₂ | NiCl₂·glyme | dtbpy | 22 | Insufficient reducing power of PC to turn over Ni(II). |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme | dtbpy | 91 | Optimal redox potential matching for SET to Ni(II). |
| 4CzIPN (Organic PC) | Ni(TMHD)₂ | None | 85 | Sustainable, metal-free PC alternative; highly efficient. |
Self-Validating Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Cross-Coupling
Objective: Functionalize a heterocyclic boronic acid with 4-bromo-2-(tert-butyl)-5-fluoropyridine.
-
Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%) in anhydrous 1,4-dioxane (2 mL). Stir at room temperature for 15 minutes under argon.
-
Self-Validation Checkpoint: A successful pre-activation is indicated by a distinct color shift from deep purple (dba complex) to a pale yellow/orange solution, confirming the generation of the active monomeric L-Pd(0) species.
-
-
Reagent Addition: Add 4-bromo-2-(tert-butyl)-5-fluoropyridine (1.0 equiv, 0.5 mmol), the heterocyclic boronic acid (1.5 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv).
-
Causality: K₃PO₄ is chosen over carbonate bases because its higher basicity and distinct solubility profile in dioxane/water mixtures effectively accelerate the transmetalation of sterically encumbered substrates.
-
-
Solvent Addition & Degassing: Add degassed H₂O (0.5 mL) to achieve a 4:1 Dioxane:H₂O ratio. Freeze-pump-thaw the mixture three times.
-
Reaction Execution: Heat the sealed tube to 90 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Visible-Light Photoredox/Nickel Dual Catalyzed Alkylation
Objective: Append an aliphatic heterocyclic radical precursor (e.g., an α-silylamine or carboxylic acid) to the fluoropyridine core[3].
-
Reaction Assembly: In a 10 mL glass vial equipped with a Teflon septum, add the aliphatic heterocycle precursor (1.5 equiv), 4-bromo-2-(tert-butyl)-5-fluoropyridine (1.0 equiv, 0.2 mmol), NiCl₂·glyme (5 mol%), dtbpy (5 mol%), and the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%).
-
Solvent & Degassing: Add anhydrous DMA (2 mL). Sparge the solution with argon for 15 minutes.
-
Causality: Oxygen is a potent triplet quencher that will rapidly deactivate the excited photocatalyst (PC*) and intercept alkyl radical intermediates. Strict sparging is mandatory to ensure a self-validating, redox-neutral cycle.
-
-
Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 24 hours.
-
Causality: The 450 nm wavelength specifically matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Iridium photocatalyst, ensuring selective excitation without degrading the heterocyclic substrate.
-
Self-Validation Checkpoint: During irradiation, the reaction mixture should maintain a steady luminescence. A sudden darkening or precipitation indicates catalyst degradation or oxygen ingress.
-
-
Workup: Quench the reaction by exposure to air. Dilute with water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC.
Application in DNA-Encoded Libraries (DELs)
The mild, aqueous-compatible nature of the Photoredox/Ni dual catalysis protocol has made 2-(tert-butyl)-5-fluoropyridine an ideal building block for late-stage functionalization in DNA-Encoded Libraries (DELs)[2]. Because the reaction operates at room temperature and avoids harsh acids or oxidants, the integrity of the DNA tag is perfectly preserved[4].
Workflow for incorporating the fluoropyridine motif into DNA-encoded libraries.
References
-
Developments in Photoredox-Mediated Alkylation for DNA-Encoded Libraries Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Multifunctional Building Blocks Compatible with Photoredox-Mediated Alkylation for DNA-Encoded Library Synthesis Source: Organic Letters (ACS Publications) URL:[Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]
-
Desulfonative photoredox alkylation of N-heteroaryl sulfones – an acid-free approach for substituted heteroarene synthesis Source: Chemical Science (RSC Publishing) URL:[Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Developments in Photoredox-Mediated Alkylation for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Desulfonative photoredox alkylation of N -heteroaryl sulfones – an acid-free approach for substituted heteroarene synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00776H [pubs.rsc.org]
Advanced Applications of 2-(tert-Butyl)-5-fluoropyridine: From High-Energy Batteries to Phosphorescent OLEDs and Therapeutics
Target Audience: Materials Scientists, Battery Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary
The compound 2-(tert-Butyl)-5-fluoropyridine is a highly specialized, bifunctional building block. Its utility stems from the synergistic interplay of two distinct chemical features: the strong inductive electron-withdrawing nature of the fluorine atom at the 5-position, and the extreme steric bulk of the tert-butyl group at the 2-position. This guide synthesizes field-proven protocols for utilizing this molecule across three cutting-edge domains: as an interfacial modifier in lithium-metal batteries, as a bulky ligand for blue phosphorescent OLEDs, and as a precursor for stereodefined piperidines in drug development.
Application 1: Electrolyte Additive in Lithium-Metal Batteries (LMBs)
Mechanistic Insights & Causality
The commercialization of high-energy-density lithium-metal batteries (LMBs) is severely bottlenecked by the continuous growth of lithium dendrites. Standard carbonate electrolytes fail to passivate the highly reactive lithium anode. Localized High-Concentration Electrolytes (LHCEs) diluted with hydrofluoroethers (HFEs) are promising, but they require precise interfacial modifiers[1].
Fluoropyridines act as sacrificial additives that undergo preferential reduction at the lithium anode[2]. The addition of the tert-butyl group in 2-(tert-Butyl)-5-fluoropyridine serves a dual purpose:
-
Solvation Modulation: The bulky tert-butyl group sterically shields the pyridine nitrogen, preventing unwanted parasitic coordination with bulk
ions. This ensures the additive remains in the primary solvation sheath available for reduction[1]. -
SEI Formation: Upon electrochemical reduction, the C-F bond cleaves to form a mechanically rigid, LiF-rich Solid Electrolyte Interphase (SEI), which physically suppresses dendritic growth[3].
Mechanism of LiF-rich SEI formation via fluoropyridine additives in lithium-metal batteries.
Protocol: Formulation of LHCE and Coin Cell Assembly
Self-Validating QC: A critical failure point in LHCE formulation is trace moisture, which hydrolyzes the LiFSI salt to hydrofluoric acid (HF), catastrophically degrading the transition metal cathode. Always validate the solvent using Karl Fischer titration (<10 ppm
Step-by-Step Methodology:
-
Solvent Purification: Dry triethyl phosphate (TEP) and bis(2,2,2-trifluoroethyl) ether (BTFE) over activated 4Å molecular sieves for 48 hours in an argon-filled glovebox (
< 0.1 ppm, < 0.1 ppm). -
Salt Dissolution: Slowly dissolve Lithium bis(fluorosulfonyl)imide (LiFSI) into the TEP solvent to achieve a 3.0 M concentration. Caution: This step is highly exothermic; utilize an aluminum block as a heat sink.
-
Dilution: Add the BTFE diluent to the LiFSI/TEP solution at a molar ratio of 1:1.2:3 (LiFSI:TEP:BTFE) to form the baseline LHCE[1].
-
Additive Doping: Introduce 2-(tert-Butyl)-5-fluoropyridine at a concentration of 0.01 M. Stir for 2 hours at ambient temperature to ensure homogeneous dispersion[1].
-
Cell Assembly: Assemble CR2032 coin cells using a lithium metal anode (50 μm thickness), a Celgard 2325 separator, and a
cathode. Inject exactly 40 μL of the formulated electrolyte per cell to ensure consistent wetting without flooding.
Quantitative Data Summary
Table 1: Electrochemical Performance of Li||LiFePO4 Cells (1C Rate)
| Electrolyte System | Initial Discharge Capacity (mAh/g) | Capacity Retention (450 Cycles) | Average Coulombic Efficiency (%) | Dominant SEI Component |
| Standard Carbonate (1M LiPF6) | ~135.0 | < 40.0% | ~95.0 | Organic / |
| Baseline LHCE (No Additive) | 142.5 | 85.2% | 98.1 | Mixed LiF / Organic |
| LHCE + 2-(tert-Butyl)-5-fluoropyridine | 149.1 | 98.5% | 99.8 | LiF-Rich |
Application 2: Phosphorescent OLED Emitters
Mechanistic Insights & Causality
Iridium(III) complexes utilizing 2-phenylpyridine (ppy) derivatives are the industry standard for phosphorescent OLEDs (PhOLEDs). To achieve true-blue emission, the Highest Occupied Molecular Orbital (HOMO) must be stabilized (deepened)[4].
The fluorine atom at the 5-position of the pyridine ring exerts a strong inductive electron-withdrawing effect, lowering the HOMO and widening the bandgap[4]. Concurrently, intermolecular
Energy level diagram showing HOMO deepening by fluorine for blue OLED phosphorescence.
Protocol: Synthesis of mer-Ir(tBu-F-ppy)3
Self-Validating QC: A common pitfall during the synthesis of the
Step-by-Step Methodology:
-
Dimer Synthesis: Combine
(1.0 eq) and 2-(tert-Butyl)-5-fluorophenylpyridine (2.5 eq) in a 3:1 mixture of 2-ethoxyethanol and deionized water. -
Reflux: Degas the mixture via three freeze-pump-thaw cycles. Heat to 110 °C under nitrogen for 24 hours.
-
Isolation: Cool to room temperature, add water to precipitate the
-dichloro-bridged dimer, filter, and wash extensively with ethanol and hexane. -
Ligand Exchange: React the dimer (1.0 eq) with excess 2-(tert-Butyl)-5-fluorophenylpyridine (2.5 eq) and
(10 eq) in glycerol at 200 °C for 12 hours to force the formation of the homoleptic meridional complex[5]. -
Purification: Purify via silica gel column chromatography (Dichloromethane:Hexane 1:2) followed by vacuum sublimation at
Torr to achieve >99.9% OLED-grade purity.
Quantitative Data Summary
Table 2: Photophysical Properties of Ir(III) Emitters
| Complex | Emission | PLQY (%) | LT70 Lifetime (h) | Solid-State Quenching |
| 510 (Green) | 95 | >10,000 | Moderate | |
| 470 (Sky Blue) | 80 | ~2,000 | High (Severe ACQ) | |
| 465 (Deep Blue) | 92 | ~4,500 | Low (Steric Shielding) |
Application 3: Stereoselective Synthesis of Fluorinated Piperidines (Drug Development)
Mechanistic Insights & Causality
All-cis-(multi)fluorinated piperidines are highly sought after in medicinal chemistry to improve the pharmacokinetic properties (lipophilicity, metabolic stability) of lead compounds[6]. The direct hydrogenation of fluoropyridines is notoriously difficult due to the resonance stability of the aromatic ring and the potential for hydrodefluorination.
By employing a Rhodium-catalyzed dearomatization-hydrogenation (DAH) process, 2-(tert-Butyl)-5-fluoropyridine can be reduced efficiently. The bulky tert-butyl group is the critical causal factor here: it completely blocks one face of the molecule, directing the incoming hydrogen gas exclusively to the opposite face, yielding all-cis diastereomers with >99% diastereomeric excess (de)[6].
Logical workflow of Rh-catalyzed dearomatization-hydrogenation yielding all-cis-piperidines.
Protocol: Rh-Catalyzed Dearomatization-Hydrogenation
Self-Validating QC: The choice of solvent is paramount; coordinating solvents like acetonitrile will poison the Rh(I) catalyst. Hexafluoro-2-propanol (HFIP) is recommended to stabilize the polar transition states[6]. Validate the cis-configuration using 2D NOESY NMR spectroscopy.
Step-by-Step Methodology:
-
Catalyst Preparation: In an argon-filled glovebox, charge a high-pressure autoclave with
(2.5 mol%), a bidentate phosphine ligand (5.0 mol%), and 2-(tert-Butyl)-5-fluoropyridine (1.0 mmol)[6]. -
Solvent Addition: Add 3.0 mL of anhydrous HFIP.
-
Hydrogenation: Seal the autoclave, purge three times with
gas, and pressurize to 50 bar. -
Reaction: Stir aggressively at 40 °C for 24 hours[6].
-
Workup: Depressurize carefully. To stabilize the secondary amine for isolation, add di-tert-butyl dicarbonate (
, 3.0 eq) and triethylamine (3.0 eq) directly to the crude mixture. Stir for 2 hours, filter through Celite, and concentrate in vacuo[6].
References
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process Source: Nature Communications (via PMC / NIH) URL:[Link]
-
2-Fluoropyridine: A novel electrolyte additive for lithium metal batteries with high areal capacity as well as high cycling stability Source: Chemical Engineering Journal (via ResearchGate) URL:[Link]
-
Enhancing the Cycling Stability for Lithium-Metal Batteries by Localized High-Concentration Electrolytes with 2-Fluoropyridine Additive Source: ACS Applied Energy Materials URL:[Link]
-
Stable Cycling of Lithium-Metal Batteries in Hydrofluoroether-Based Localized High-Concentration Electrolytes with 2-Fluoropyridine Additive Source: ACS Applied Energy Materials URL:[Link]
-
Phosphorescent [3 + 2 + 1] coordinated Ir(iii) cyano complexes for achieving efficient phosphors and their application in OLED devices Source: Chemical Science (RSC Publishing) URL:[Link]
-
Improvement in color purity and lifetime of blue PHOLEDs using a homoleptic iridium(III) complex with fluorinated dibenzofuranyl-imidazole ligand Source: ResearchGate URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphorescent [3 + 2 + 1] coordinated Ir( iii ) cyano complexes for achieving efficient phosphors and their application in OLED devices - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01426A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(tert-Butyl)-5-fluoropyridine
Introduction: 2-(tert-Butyl)-5-fluoropyridine is a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its unique electronic properties, imparted by the fluorine atom, combined with the steric bulk of the tert-butyl group, make it a valuable synthon.[1][2] However, these same features can present challenges during purification. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help researchers achieve high purity for their downstream applications.
Critical Safety & Handling
Before beginning any purification protocol, it is imperative to handle 2-(tert-Butyl)-5-fluoropyridine and all associated solvents and reagents with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[3][4]
-
Ventilation: All handling and purification steps should be performed inside a certified chemical fume hood to avoid inhalation of vapors or mists.[5][6]
-
Fire and Explosion Prevention: This compound and many organic solvents are flammable. Keep away from heat, sparks, and open flames.[7][8] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4][9]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[10] It may be sensitive to air and moisture.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of 2-(tert-Butyl)-5-fluoropyridine?
A1: The impurity profile depends heavily on the synthetic route. However, based on common pyridine syntheses, you should be vigilant for:
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors.
-
Regioisomers: If the fluorination or tert-butylation step is not perfectly selective, you may have isomers (e.g., 2-(tert-Butyl)-3-fluoropyridine or other substitution patterns).[11]
-
Dehalogenated Byproducts: Under certain reductive or harsh basic conditions, the fluorine substituent can be cleaved.[11]
-
Oxidation Products: The pyridine nitrogen can be oxidized, especially if the reaction or work-up is exposed to strong oxidizing agents or prolonged air exposure.[11]
-
Solvent and Reagent Residues: High-boiling point solvents (like DMF or sulfolane) or residual catalysts can be carried through the work-up.[12]
Q2: Which purification method is best for my sample: distillation, chromatography, or recrystallization?
A2: The optimal method depends on the scale of your reaction, the nature of the impurities, and your final purity requirement.
-
Flash Column Chromatography is ideal for small to medium scales (mg to several grams) and is highly effective at removing impurities with different polarities, such as regioisomers or colored byproducts.[13]
-
Vacuum Distillation is the method of choice for large-scale purification (multi-gram to kg) of liquid products, especially for removing non-volatile impurities (salts, catalyst residues) or solvents.[14][15]
-
Recrystallization is only applicable if your 2-(tert-Butyl)-5-fluoropyridine product is a solid at room temperature and you can identify a suitable solvent system where impurities have different solubility profiles.[16][17] It is excellent for achieving very high purity.
The following workflow provides a logical decision-making process for selecting a purification strategy.
Caption: Purification method selection workflow.
Q3: My purified 2-(tert-Butyl)-5-fluoropyridine is a yellow or brown oil. How can I decolorize it?
A3: Colored impurities are typically polar, conjugated byproducts.
-
Activated Carbon Treatment: Dissolve the product in a non-polar organic solvent (like hexanes or diethyl ether). Add a small amount (1-2% w/w) of activated carbon and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon. This is often effective but can lead to some product loss due to adsorption.[11]
-
Silica Gel Plug: If the color persists, pass a solution of your product through a short plug of silica gel in a funnel or column, eluting with a non-polar solvent (e.g., 100% hexanes). The colored impurities should adsorb to the silica.
Troubleshooting Guide
| Problem ID | Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| PUR-001 | Poor separation/co-elution during column chromatography. | 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Impurities have very similar polarity to the product. | 1. Optimize Mobile Phase: Use TLC to screen solvent systems. Try a less polar system (e.g., ethyl acetate/hexanes or ether/pentane) and run a shallow gradient.[14] 2. Reduce Loading: Load no more than 1-5% of the silica gel mass. 3. Change Stationary Phase: Consider using a different stationary phase like alumina or a fluorinated stationary phase for better separation of fluorinated compounds.[18] |
| PUR-002 | Product is degrading on the silica gel column. | The silica gel is acidic and may be catalyzing the decomposition of a sensitive product. | 1. Deactivate Silica: Prepare a slurry of silica gel in your mobile phase containing 1% triethylamine, then pack the column.[18] 2. Use Alumina: Switch to neutral or basic alumina as the stationary phase. 3. Work Quickly: Do not let the product sit on the column for an extended period. |
| PUR-003 | Low yield after vacuum distillation. | 1. Distillation temperature is too high, causing thermal decomposition. 2. Inefficient fraction collection. 3. System has a leak, preventing a low vacuum. | 1. Improve Vacuum: Ensure all joints are properly sealed and use a high-performance vacuum pump to lower the boiling point.[14] 2. Use a Short-Path Apparatus: Minimize the travel distance of the vapor to reduce loss. 3. Monitor Closely: Collect multiple small fractions and analyze their purity (GC, NMR) to avoid mixing pure product with impure fractions. |
| PUR-004 | Recrystallization fails (oiling out or no crystals form). | 1. Solvent is too good (product remains soluble even when cold). 2. Solvent is too poor (product crashes out as an oil). 3. Solution is not saturated. | 1. Use a Co-solvent System: Dissolve the product in a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until turbidity persists. Gently warm to redissolve, then cool slowly.[16] 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. 3. Seed Crystals: If available, add a single pure crystal to initiate crystallization. |
Comparison of Purification Techniques
| Parameter | Flash Chromatography | Vacuum Distillation | Recrystallization |
| Typical Purity | >98% | 95-99% | >99% |
| Typical Yield | 50-85% | 60-90% | 40-75% |
| Scalability | Low to Medium (mg-g) | High (g-kg) | Medium to High (g-kg) |
| Key Advantage | Excellent for separating close-polarity isomers. | Fast, economical, and highly scalable. | Can deliver the highest level of purity. |
| Key Disadvantage | Solvent-intensive and can have significant product loss on the column. | Not effective for separating compounds with very close boiling points. | Lower yields; only works for solids. |
Note: Purity and yield are highly dependent on the initial quality of the crude material.[14]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for purifying ~1 gram of crude 2-(tert-Butyl)-5-fluoropyridine.
-
TLC Analysis:
-
Dissolve a tiny amount of your crude material in dichloromethane.
-
Spot on a silica gel TLC plate and develop in a chamber with a starting solvent system of 5% Ethyl Acetate in Hexanes.
-
Visualize under UV light (254 nm). The ideal solvent system will give your product an Rf value of ~0.3. Adjust polarity as needed.[13]
-
-
Column Preparation:
-
Select a glass column and dry-pack it with silica gel (230-400 mesh), typically using 50-100 times the mass of your crude product (e.g., 50-100 g of silica for 1 g of crude).
-
Saturate the packed column with your initial, low-polarity mobile phase (e.g., 100% Hexanes).
-
-
Sample Loading:
-
Dissolve your crude product (~1 g) in a minimal amount of dichloromethane.
-
Add ~2-3 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading."
-
Carefully add this powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase, collecting fractions (e.g., 10-20 mL per tube).
-
Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Vacuum Distillation
This protocol is suitable for purifying >5 grams of material containing non-volatile impurities.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease on all joints.
-
Place a stir bar in the distillation flask.
-
-
Distillation Procedure:
-
Charge the crude oil into the distillation flask.
-
Connect the apparatus to a vacuum pump protected by a cold trap.
-
Begin stirring and slowly apply vacuum. Observe for any vigorous bubbling from residual low-boiling solvents.
-
Once a stable, low pressure is achieved, slowly heat the distillation flask using an oil bath.
-
Monitor the temperature at the distillation head. Collect a "forerun" fraction of any low-boiling impurities.
-
When the temperature stabilizes at the expected boiling point of your product, switch to a new receiving flask and collect the main fraction.
-
Stop the distillation once the temperature begins to drop or rise significantly, or when you observe charring in the distillation pot.
-
-
Product Recovery:
-
Allow the apparatus to cool completely before slowly venting to atmospheric pressure.
-
Recover the purified liquid from the receiving flask.
-
Caption: Troubleshooting flowchart for column chromatography.
References
-
United Initiators. (2018, July 10). Safety Data Sheet. Retrieved from [Link]
-
Acros Organics. (2025, October 24). Safety Data Sheet. Retrieved from [Link]
- Google Patents. (2013, January 30). CN102898358A - Preparation method of fluoropyridine compounds.
-
ResearchGate. (n.d.). A fast and practical synthesis of tert -butyl esters from 2- tert -butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]
- Google Patents. (1997, July 22). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
-
CrystEngComm. (n.d.). Guide for crystallization. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Certificate of Analysis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (2026, February 14). 2-tert-Butyl-3-chloro-5-fluoropyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). TRI-tert-BUTYLCYCLOPROPENYL TETRAFLUOROBORATE. Retrieved from [Link]
-
Journal of Pesticide Science. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
IUCrData. (n.d.). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine. Retrieved from [Link]
-
ResearchGate. (2022, April 9). Synthesis and Chromatographic Evaluation of Perfluorooctyl Stationary Phase for Separation of Basic Compounds. Retrieved from [Link]
-
Oxford University Press. (n.d.). Chromatography techniques. Retrieved from [Link]
-
IntechOpen. (2013, April 10). Chromatography in Bioactivity Analysis of Compounds. Retrieved from [Link]
-
MDPI. (1989, November 4). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Retrieved from [Link]
-
eScholarship.org. (2022, November 24). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2026, February 20). Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. Retrieved from [Link]
-
ChemRxiv. (n.d.). Distillation Operations: Methods, Operational and Design Issues. Retrieved from [Link]
Sources
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.ch [fishersci.ch]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. united-initiators.com [united-initiators.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
- 13. oup.com.au [oup.com.au]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. unifr.ch [unifr.ch]
- 17. Crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
optimizing reaction conditions for 2-(tert-Butyl)-5-fluoropyridine
Technical Support Center: Pyridine Functionalization Series Topic: Optimization of 2-(tert-Butyl)-5-fluoropyridine Synthesis Ticket ID: PYR-F-TBU-005 Status: Resolved / Knowledge Base Article
Executive Summary
The synthesis of 2-(tert-Butyl)-5-fluoropyridine presents a classic medicinal chemistry conflict: the need to install a bulky, electron-rich alkyl group (tert-butyl) adjacent to a nitrogen atom, while preserving a sensitive fluorine substituent.
Users typically encounter two main failure modes:
-
Isomerization: Formation of the iso-butyl byproduct during cross-coupling (via
-hydride elimination). -
Regio-scrambling: Obtaining mixtures of C2- and C6-alkylated products during radical radical substitution.
This guide provides two validated workflows: Method A (Negishi Coupling) for scale-up/high purity, and Method B (Minisci Reaction) for rapid discovery-scale access.
Part 1: Decision Matrix & Synthesis Strategy
Before starting, select the protocol that matches your purity and scale requirements.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on project constraints.
Part 2: Method A - Negishi Cross-Coupling (Gold Standard)
Target Audience: Process Chemists, Scale-up teams.
Core Challenge: Preventing
The Protocol
-
Substrate: 2-Bromo-5-fluoropyridine
-
Reagent: tert-Butylzinc bromide (prepared with LiCl)
-
Catalyst: Pd-PEPPSI-IPent or Pd(RuPhos) G2
Step-by-Step Workflow:
-
Zinc Activation: Treat Zn dust (1.5 equiv) with LiCl (1.5 equiv) in dry THF. Heat to 60°C under Argon to form soluble Zn(LiCl) complexes.
-
Reagent Formation: Add tert-butyl bromide slowly. Stir at 0°C -> RT.
-
Checkpoint: Titrate a small aliquot with iodine to confirm organozinc concentration (>0.8 M preferred).
-
-
Coupling: In a separate vessel, dissolve 2-bromo-5-fluoropyridine (1.0 equiv) and Pd-PEPPSI-IPent (2 mol%).
-
Addition: Add the organozinc solution to the aryl halide/catalyst mixture.
-
Reaction: Stir at RT for 2-4 hours. Do not heat above 40°C.
Troubleshooting Guide (FAQs)
Q1: I observe a significant amount of "reduced" product (3-fluoropyridine) and isobutyl-pyridine. Why?
-
Root Cause: Slow transmetalation allows the alkyl-zinc species to undergo
-hydride elimination before coupling. -
Fix:
-
Additive: Ensure LiCl is present. Lithium salts break up polymeric zinc aggregates, accelerating transmetalation [1].
-
Ligand Switch: Switch to RuPhos or P(t-Bu)3 . These bulky, electron-rich ligands facilitate rapid reductive elimination, outcompeting the
-hydride elimination pathway [2].
-
Q2: The reaction stalls at 60% conversion.
-
Root Cause: Catalyst death due to instability of the Pd(0) species or moisture ingress.
-
Fix:
-
Use Pd-PEPPSI-IPent .[1] The N-heterocyclic carbene (NHC) ligand stabilizes the Pd center much better than phosphines at room temperature [3].
-
Ensure the Zn reagent is fresh. t-BuZnBr degrades over time even under argon.
-
Part 3: Method B - Minisci Radical Alkylation (Rapid Access)
Target Audience: Medicinal Chemists, Library Synthesis.[2] Core Challenge: Regioselectivity (C2 vs. C6 alkylation).
The Protocol
-
Substrate: 3-Fluoropyridine[3]
-
Reagent: Pivalic acid (Source of t-Bu radical)
-
Catalyst: AgNO3 (0.2 equiv)
-
Oxidant: Ammonium Persulfate (2.0 equiv)
-
Solvent: DCM/Water (biphasic) or TFA/Water.
Step-by-Step Workflow:
-
Dissolve 3-fluoropyridine (1 equiv) and pivalic acid (3 equiv) in a mixture of DCM and Water (1:1).
-
Add TFA (1 equiv) to protonate the pyridine. Crucial: Protonated pyridines are more reactive toward nucleophilic alkyl radicals.
-
Add AgNO3 (20 mol%).
-
Heat to 40°C and add Ammonium Persulfate solution dropwise over 30 minutes.
-
Workup: Basify with NaOH to pH >10 before extraction.
Troubleshooting Guide (FAQs)
Q1: I am getting a 1:1 mixture of the C2 and C6 isomers.
-
Root Cause: The fluorine atom at C3 activates C2 electronically (inductive withdrawal) but blocks it sterically. C6 is sterically open.
-
Fix (Solvent Tuning): Run the reaction in pure water with TFA (no organic co-solvent). High polarity tightens the transition state, often favoring the C2 position due to the "fluorine effect" (dipole minimization), though separation will still be required [4].
Q2: The reaction is violent/exothermic and yields are low.
-
Root Cause: Rapid decarboxylation of pivalic acid generates gas (
) and heat, decomposing the catalyst. -
Fix: Use slow addition of the oxidant (syringe pump) and maintain temperature strictly at 40-50°C. Do not reflux.
Part 4: Analytical Data & Properties
Physical Properties Table
| Property | Value | Notes |
| Formula | ||
| MW | 153.20 g/mol | |
| Boiling Point | ~155-160°C | Predicted (vs 2-Cl analog at 147°C) |
| LogP | 2.8 | Lipophilic |
| State | Colorless Oil | Volatile under high vac |
Mechanistic Visualization (Minisci Route)
Figure 2: Mechanistic pathway of the Minisci reaction showing the critical radical addition step where regioselectivity is determined.
References
-
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. [Link]
-
Milne, J. E., & Buchwald, S. L. (2004).[4] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[4] Journal of the American Chemical Society. [Link]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst for Cross-Coupling. Chemistry - A European Journal. [Link]
-
Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[2] MedChemComm. [Link]
Sources
Technical Support Center: 2-(tert-Butyl)-5-fluoropyridine
This technical guide addresses the stability, storage, and handling of 2-(tert-Butyl)-5-fluoropyridine , a specialized heterocyclic building block used in medicinal chemistry.[1] The following protocols are designed to maximize compound integrity and experimental reproducibility.
Quick Reference Data
| Parameter | Specification |
| Chemical Name | 2-(tert-Butyl)-5-fluoropyridine |
| Molecular Formula | C₉H₁₂FN |
| Molecular Weight | 153.20 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| Primary Hazard | Irritant (Skin/Eye/Respiratory); Potential flammability |
Part 1: Critical Storage Protocols
Q: What are the optimal storage conditions to prevent degradation? A: Unlike simple pyridines, the 2-tert-butyl group introduces significant steric bulk, which enhances kinetic stability against nucleophilic attack at the 2-position.[1] However, the nitrogen center remains susceptible to oxidation.[1]
-
Temperature: Store at 2–8°C (Refrigerated) . While the compound is likely stable at room temperature for short periods, refrigeration suppresses slow N-oxidation and volatile loss.[1]
-
Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory for long-term storage.[1] Oxygen exposure can lead to the slow formation of pyridine N-oxides, particularly if the sample is not strictly purified.[1]
-
Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) or polypropylene (PP) for long-term storage, as lipophilic pyridines can leach into or through plastics.[1]
Q: Can I store this compound in solution? A: Not recommended for long-term storage (>1 week). If you must store a stock solution:
-
Use anhydrous solvents (DCM or Acetonitrile).[1]
-
Avoid protic solvents (Methanol/Ethanol) for storage >24 hours, as they can facilitate hydrogen-bonding interactions that may alter reactivity profiles or promote slow solvolysis in the presence of trace acid.[1]
-
Store at -20°C .
Part 2: Stability & Troubleshooting
Q: My sample has turned from colorless to yellow. Is it still usable? A: Yellowing indicates early-stage oxidation or photo-degradation. [1]
-
Cause: Formation of trace N-oxide impurities or photo-induced radical species.[1] Pyridines are electron-rich; the 5-fluoro substituent pulls electron density, but the ring remains susceptible to UV degradation.[1]
-
Diagnosis: Run a TLC (Thin Layer Chromatography).[1] N-oxides are significantly more polar than the parent pyridine and will appear as a spot with a much lower R_f value.[1]
-
Remediation:
Q: I observe a white precipitate in my liquid sample. What happened? A: This is likely salt formation .[1]
-
Mechanism: Pyridines are bases.[1] If the container was exposed to acid vapors (HCl, TFA) in a shared storage fridge, the pyridine nitrogen will protonate to form the pyridinium salt, which is solid.[1]
-
Recovery: Dissolve the mixture in DCM, wash with saturated aqueous NaHCO₃ (to deprotonate), dry over Na₂SO₄, and concentrate.
Q: Is the tert-butyl group stable under acidic deprotection conditions? A: Yes. The tert-butyl group attached directly to the pyridine ring (C-C bond) is chemically robust.[1] It is not an ester or ether; it will not cleave under standard TFA/HCl conditions used to remove Boc or t-Bu esters.[1] It requires forcing conditions (e.g., strong Lewis acids at high heat) to remove, making it a stable structural motif.[1]
Part 3: Handling & Experimental Workflow
Q: How should I handle this compound for air-sensitive cross-coupling reactions? A: Follow this "Degassing & Transfer" protocol to ensure no oxygen inhibits your catalyst:
-
Thawing: Allow the refrigerated vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture into the product.[1]
-
Sparging: If the liquid has been stored for >1 month, sparge with Argon for 5 minutes.
-
Transfer: Use a gas-tight syringe. Do not pour.
Q: What is the reactivity profile of the 5-fluoro position? A: The C5-Fluorine bond is strong but can be activated.[1]
-
Nucleophilic Aromatic Substitution (S_NAr): Difficult.[1] The 2-tert-butyl group forces incoming nucleophiles to attack at C6 or C4, but the C5-F is not highly activated unless strongly electron-withdrawing groups are present elsewhere.[1]
-
C-H Activation: The bulky 2-tert-butyl group directs steric-sensitive catalysts away from the N-atom, potentially favoring activation at the C3 or C4 positions.[1]
Part 4: Storage Decision Workflow
The following diagram illustrates the decision logic for storing and assessing the quality of 2-(tert-Butyl)-5-fluoropyridine.
Figure 1: Decision tree for quality assessment and storage of fluorinated pyridine intermediates.
Part 5: Summary Data Tables
Table 1: Solvent Compatibility
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | Excellent | Recommended for transfers and short-term solution storage.[1] |
| Dimethyl Sulfoxide (DMSO) | Good | Suitable for biological assays; freeze-thaw cycles may introduce moisture.[1] |
| Methanol (MeOH) | Fair | Avoid for long-term storage; potential for H-bonding interactions.[1] |
| Acetone | Good | Compatible, but high volatility makes concentration changes likely.[1] |
| Water | Poor | Very low solubility; requires co-solvent (e.g., DMSO).[1] |
Table 2: Degradation Indicators
| Observation | Diagnosis | Recommended Action |
| Color Change (Yellow) | Oxidation (N-oxide) | Purify via chromatography if high purity is required.[1] |
| White Solid Precipitate | Salt Formation (Protonation) | Base wash (NaHCO₃) extraction.[1] |
| Viscosity Increase | Polymerization/Oligomerization | Discard. Irreversible degradation (rare for this structure).[1] |
References
-
Fisher Scientific. (2009).[1] Safety Data Sheet: 2-Amino-5-fluoropyridine (Analogous Fluoropyridine Handling). Retrieved from
-
PubChem. (2025).[1][2] Compound Summary: 2-tert-Butyl-3-chloro-5-fluoropyridine (Structural Analog Data). National Library of Medicine.[1] Retrieved from [1]
-
ChemScene. (2024).[1] Product Information: 4-Bromo-2-(tert-butyl)-5-fluoropyridine.[1][3] Retrieved from
-
Apollo Scientific. (2023).[1] Safety Data Sheet: 2-Fluoropyridine. Retrieved from
-
Organic Syntheses. (1990).[1] Synthesis of 2,6-Di-tert-butyl-4-methylpyridine (Steric Stabilization Principles). Org. Synth. 1990, 69, 164.[1] Retrieved from [1]
Sources
Technical Support Center: Troubleshooting the Suzuki Coupling of 2-(tert-Butyl)-5-fluoropyridine
Prepared by the Office of the Senior Application Scientist
Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-(tert-Butyl)-5-fluoropyridine and its derivatives. This particular substrate presents a unique combination of steric and electronic challenges that can impede reaction success. This guide is designed to explain the causality behind these challenges and provide logical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a 2-(tert-Butyl)-5-fluoropyridine derivative failing or giving low yields?
Low yields or reaction failure with this substrate class are common and typically stem from a combination of three core issues:
-
Steric Hindrance: The bulky tert-butyl group at the 2-position physically blocks the palladium catalyst from accessing the adjacent carbon-halide bond, which is a critical first step (oxidative addition) in the catalytic cycle.[1][2]
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can strongly coordinate to the palladium catalyst.[3][4] This binding occupies the catalyst's active sites, effectively "poisoning" it and preventing it from participating in the reaction.[3]
-
Electronic Effects: The fluorine atom at the 5-position is strongly electron-withdrawing, which makes the pyridine ring electron-deficient. While this can sometimes make the carbon-halide bond more susceptible to oxidative addition, it can also slow down other key steps in the catalytic cycle, such as transmetalation.[4][5]
Q2: What is the best type of catalyst system for this challenging substrate?
For substrates combining steric hindrance and a potentially coordinating heteroatom, highly active catalyst systems are required.[4] Standard catalysts like Pd(PPh₃)₄ are often ineffective. You should prioritize catalyst systems featuring:
-
Bulky, Electron-Rich Ligands: Ligands such as the Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or sterically hindered N-heterocyclic carbenes (NHCs) are essential.[6][7][8] Their large size creates a "pocket" around the palladium atom that prevents the pyridine nitrogen from binding while still allowing the catalytic reaction to proceed.[1] Their electron-rich nature accelerates the key oxidative addition step.[9]
-
Pre-formed Catalysts (Precatalysts): Using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) often provides more reliable and reproducible results than generating the active catalyst in situ.[8][10]
Q3: Which base and solvent combination should I start with?
The choice of base is critical for activating the boronic acid/ester for the transmetalation step.[11][12]
-
Base: Stronger, non-nucleophilic inorganic bases are often preferred for challenging heteroaryl couplings. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[8][10] If your substrate is sensitive to strong bases, potassium fluoride (KF) can be a milder alternative.[13]
-
Solvent: A polar aprotic solvent is typically used, often with water as a co-solvent. Common choices include 1,4-dioxane/water , THF/water , or toluene/water .[2][9] Vigorous stirring is crucial for biphasic systems to ensure efficient mixing.[9][10]
Q4: What are the most common side reactions I should look out for?
The most prevalent side reactions that consume starting materials and reduce yield are:
-
Protodeboronation: The boronic acid C-B bond is cleaved and replaced by a C-H bond, especially in the presence of excess water or strong base.[4][5]
-
Homocoupling: Two molecules of the boronic acid couple together. This is primarily caused by the presence of oxygen in the reaction mixture.[4][8]
-
Dehalogenation: The halide on your pyridine starting material is replaced by a hydrogen atom. This can be promoted by certain bases or impurities that act as hydride sources.[4][14]
In-Depth Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Material
This is the most common failure mode and points to an issue with the catalytic cycle's initiation or propagation.
-
Probable Cause A: Catalyst Deactivation/Poisoning
-
Explanation: The pyridine nitrogen is binding to the palladium center, preventing it from catalyzing the reaction. The reaction may start but then stops completely as the product also contains a pyridine moiety, leading to product inhibition.[3]
-
Solutions:
-
Switch to a Bulkier Ligand: This is the most effective solution. The steric bulk of ligands like XPhos, SPhos, or tri-tert-butylphosphine physically shields the palladium, preventing the pyridine nitrogen from coordinating.[1][13]
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation to provide a moderate yield.[3]
-
Use an N-Heterocyclic Carbene (NHC) Ligand: NHCs are highly electron-donating and can be sterically hindered, making them robust alternatives to phosphine ligands for difficult couplings.[7][11]
-
-
-
Probable Cause B: Inefficient Oxidative Addition
-
Explanation: The steric hindrance from the tert-butyl group is preventing the palladium catalyst from inserting into the carbon-halide bond. This step is often rate-limiting, especially with less reactive halides like chlorides.[4][14]
-
Solutions:
-
Increase Reaction Temperature: Many Suzuki couplings require heat. If the reaction is sluggish at 80 °C, cautiously increasing the temperature to 100-110 °C may improve the rate.[10][15]
-
Use a More Electron-Rich Ligand: Highly electron-donating ligands increase the electron density on the palladium, which promotes the oxidative addition step.[9][11] This is a key feature of the recommended Buchwald ligands.
-
Switch to a More Reactive Halide: If possible, using the iodide or bromide version of your substrate will be significantly more reactive than the chloride.[9][14]
-
-
Problem 2: Significant Side Product Formation
If your starting material is being consumed but the desired product yield is low, one or more side reactions are likely dominating.
-
Probable Cause A: Protodeboronation of the Boronic Acid
-
Explanation: The boronic acid is unstable under the reaction conditions and is being converted to the corresponding arene before it can couple. This is often exacerbated by high temperatures, prolonged reaction times, and strong aqueous bases.[4][13]
-
Solutions:
-
Use a Boronic Ester: MIDA boronates or pinacol boronate esters are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[8][13]
-
Use a Milder or Anhydrous Base: Switching to a base like potassium fluoride (KF) or using anhydrous potassium phosphate (K₃PO₄) can significantly reduce this side reaction.[13]
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to harsh conditions.
-
-
-
Probable Cause B: Homocoupling of the Boronic Acid
-
Explanation: This side reaction is almost always caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[8][10]
-
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[10] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst.[8][10]
-
-
Recommended Starting Protocol
This protocol is a robust starting point that employs best practices for this challenging substrate class. Optimization may be required.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-(tert-Butyl)-5-fluoropyridine halide (1.0 equiv), the boronic acid or ester (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%) and the ligand (if not using a precatalyst, maintain a Pd:Ligand ratio of 1:2.2).
-
Inert Atmosphere: Seal the flask, and purge the vessel by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Add the previously degassed solvent (e.g., 1,4-dioxane) and degassed water (e.g., in a 5:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Data & Condition Summary
| Parameter | Recommendation | Rationale & Notes |
| Catalyst/Ligand | XPhos, SPhos, RuPhos, or tBu₃P based systems. | Bulky, electron-rich ligands are essential to overcome steric hindrance and prevent catalyst poisoning.[8][9][13] |
| Palladium Source | Buchwald Precatalysts (G3, G4) or Pd₂(dba)₃. | Precatalysts offer higher reliability and activity.[10][15] |
| Base | K₃PO₄, Cs₂CO₃, or KF (anhydrous). | Strong, non-nucleophilic bases are effective. KF is a milder option if protodeboronation is severe.[8][13] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O. | Aprotic solvents with a water co-solvent are standard. Ensure vigorous stirring for biphasic mixtures.[2][9] |
| Temperature | 90 - 110 °C. | Higher temperatures are often required to overcome the activation barrier for oxidative addition.[10] |
| Atmosphere | Strictly Inert (Argon or Nitrogen). | Crucial to prevent oxidation of the catalyst and phosphine ligand, and to minimize homocoupling.[8][10] |
Visual Workflow & Mechanism
A clear understanding of the catalytic cycle and a logical troubleshooting workflow are key to success.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. Benchchem.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Zwitterionic Palladium Complexes: Room-Temperature Suzuki–Miyaura Cross-Coupling of Sterically Hindered Substrates in an Aqueous Medium.
- Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Sterically hindered N-heterocyclic carbene/palladium( ii ) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction.
- How can I solve my problem with Suzuki coupling?.
- Suzuki reaction. Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki cross-coupling. Chemistry LibreTexts.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Tri-tert-butylphosphine Tetrafluorobor
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- How to approach choosing reaction conditions for Suzuki?. Reddit r/Chempros.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
Sources
- 1. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
Technical Support Center: Catalyst Selection for 2-(tert-Butyl)-5-fluoropyridine Reactions
Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with functionalizing 2-(tert-butyl)-5-fluoropyridine derivatives (typically 3-halo or 4-halo variants). This scaffold is highly prized in drug discovery for its metabolic stability and lipophilicity, but it presents a "perfect storm" of electronic and steric challenges during cross-coupling.
This guide moves beyond generic protocols, offering field-proven, self-validating methodologies and causality-driven troubleshooting to ensure your catalytic cycles reach completion.
Mechanistic Causality: Understanding the Substrate
To select the correct catalyst, we must first understand the opposing forces at play within the 2-(tert-butyl)-5-fluoropyridine architecture:
-
Electronic Activation via Fluorine: The highly electronegative fluorine atom at the C5 position withdraws electron density from the pyridine ring via inductive effects. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the adjacent C-X bonds (where X = Cl, Br, I) highly susceptible to oxidative addition by electron-rich Pd(0) species [1].
-
Steric Bottlenecks via the tert-Butyl Group: The bulky tert-butyl group at C2 creates a massive steric shield, particularly if the halogen is at the C3 position. While oxidative addition may proceed smoothly, the subsequent transmetalation (in Suzuki couplings) or amine binding (in Buchwald-Hartwig aminations) is severely hindered [2].
-
Nitrogen Coordination (Catalyst Poisoning): Pyridine nitrogens are notorious for binding irreversibly to palladium centers, creating inactive "dead-end" complexes. The tert-butyl group partially shields the nitrogen, but highly active, bulky ligands are still required to prevent the formation of stable, inactive bis-pyridyl Pd(II) species [3].
Visualizing the Catalytic Bottlenecks
Fig 1: Catalytic cycle highlighting steric bottlenecks caused by the tert-butyl group.
Catalyst Selection Matrix
To overcome the transmetalation/binding bottleneck, the ligand must be bulky enough to force reductive elimination, yet flexible enough to allow the incoming nucleophile to coordinate. Below is a synthesized data table of optimal catalytic systems based on empirical field data [4].
| Reaction Type | Coupling Partner | Recommended Precatalyst / Ligand | Base & Solvent | Rationale (Causality) |
| Suzuki-Miyaura | Unhindered Boronic Acids | XPhos Pd G3 | K₃PO₄ / Dioxane:H₂O | XPhos provides sufficient bulk to prevent pyridine poisoning while allowing rapid transmetalation. |
| Suzuki-Miyaura | Bulky/Ortho-Substituted Boronic Acids | Pd-PEPPSI-IPr | K₂CO₃ / Toluene:EtOH:H₂O | The highly hindered NHC ligand forces the sterically demanding partners together during reductive elimination. |
| Buchwald-Hartwig | Primary Amines | BrettPhos Pd G3 | NaOtBu / Toluene | BrettPhos prevents the formation of inactive bis-amine Pd complexes, ensuring mono-arylation. |
| Buchwald-Hartwig | Secondary / Bulky Amines | Pd-PEPPSI-IPentCl | LiHMDS or NaOtBu / THF | The extreme steric bulk of the IPent ligand "pockets" the Pd center, mitigating the poisoning effect of the pyridine ring [3]. |
Catalyst Selection Decision Tree
Fig 2: Decision matrix for catalyst selection based on reaction type and steric hindrance.
Troubleshooting & FAQs
Q: My Suzuki coupling with 3-bromo-2-(tert-butyl)-5-fluoropyridine is stalling at 30% conversion, and I see a lot of protodeboronated starting material. What is happening? A: The tert-butyl group at C2 is sterically clashing with the incoming boronic acid during transmetalation. Because transmetalation is slow, the boronic acid degrades (protodeboronation) in the basic aqueous media before it can couple. Fix: Switch to a highly active, bulky precatalyst like Pd-PEPPSI-IPr (2-5 mol%) and use a slow-release strategy for the boronic acid, or switch to the corresponding potassium trifluoroborate salt, which is more stable against protodeboronation [5].
Q: I am trying to couple a secondary amine via Buchwald-Hartwig, but the reaction turns black immediately and yields no product. Why? A: A rapid color change to black indicates the precipitation of palladium black (catalyst decomposition). This happens when reductive elimination is too slow (due to the steric clash between the tert-butyl group and the secondary amine), allowing the Pd(II) intermediate to decompose. Furthermore, the pyridine nitrogen may be coordinating to the exposed Pd center. Fix: You must use a ligand with extreme steric bulk that enforces a rigid coordination sphere. Pd-PEPPSI-IPentCl or RuPhos Pd G3 are required here [3]. Additionally, ensure rigorous degassing (freeze-pump-thaw), as oxygen accelerates catalyst decomposition.
Q: Can I use standard Pd(dppf)Cl₂ or Pd(PPh₃)₄ for these reactions? A: Generally, no. While the 5-fluoro group activates the ring for oxidative addition, standard bidentate (dppf) or unhindered monodentate (PPh₃) ligands do not provide enough steric bulk to accelerate the critical reductive elimination step for such a hindered substrate. You will likely observe high levels of unreacted starting material or homocoupling.
Standard Operating Procedures (SOPs)
These protocols are designed as self-validating systems. The inclusion of specific visual cues and analytical checkpoints ensures you can verify the integrity of the reaction in real-time.
Protocol A: Sterically Hindered Suzuki-Miyaura Coupling
Objective: Coupling 4-bromo-2-(tert-butyl)-5-fluoropyridine with an ortho-substituted arylboronic acid.
-
Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-(tert-butyl)-5-fluoropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 2 mol%). Self-Validation Check: The powder should be a pale yellow/tan. If it is dark brown, the precatalyst has degraded.
-
Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (3 cycles).
-
Solvent Addition: Add 4.0 mL of rigorously degassed 1,4-Dioxane and 1.0 mL of degassed deionized water via syringe.
-
Execution: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) for 12 hours.
-
Monitoring: At 4 hours, sample the organic layer for LC-MS. You should observe the consumption of the bromide. If unreacted bromide remains but boronic acid is depleted (protodeboronation), add an additional 0.5 equiv of boronic acid.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate for column chromatography.
Protocol B: Buchwald-Hartwig Amination with Secondary Amines
Objective: C-N coupling of 3-bromo-2-(tert-butyl)-5-fluoropyridine with morpholine or piperidine derivatives.
-
Preparation: In an argon-filled glovebox, charge a vial with 3-bromo-2-(tert-butyl)-5-fluoropyridine (0.5 mmol, 1.0 equiv), NaOtBu (0.75 mmol, 1.5 equiv), and Pd-PEPPSI-IPentCl (0.015 mmol, 3 mol%).
-
Solvent & Nucleophile: Add anhydrous, degassed Toluene (2.5 mL), followed by the secondary amine (0.6 mmol, 1.2 equiv). Seal the vial with a PTFE-lined cap.
-
Execution: Remove the vial from the glovebox and heat at 100 °C in an aluminum heating block for 16 hours. Self-Validation Check: The solution should remain a clear yellow/orange. A rapid shift to opaque black within the first 30 minutes indicates oxygen ingress or catalyst failure.
-
Workup: Cool to room temperature. Quench by filtering the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts, eluting with EtOAc. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
References
-
Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides Source: ResearchGate / European Journal of Organic Chemistry URL:[Link]
-
Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives Source: Accounts of Chemical Research (ACS Publications) URL:[Link]
-
Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Source: YorkSpace (York University) URL:[Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates Source: Journal of Advanced Research / RHHZ URL:[Link]
Technical Support Center: Solvent Effects & Reactivity Troubleshooting for 2-(tert-Butyl)-5-fluoropyridine
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges with the nucleophilic aromatic substitution (SNAr) of highly deactivated fluoropyridines.
Here, we dissect the specific electronic and steric hurdles of 2-(tert-butyl)-5-fluoropyridine and provide field-proven, mechanistically grounded solutions to optimize your synthetic workflows.
Part 1: The Causality of Deactivation
To troubleshoot effectively, we must first establish the physical organic chemistry governing this molecule:
-
Electronic Deactivation at C5: In a pyridine ring, the nitrogen atom strongly activates the ortho (C2/C6) and para (C4) positions for SNAr by delocalizing the negative charge of the Meisenheimer intermediate. The meta positions (C3/C5) lack this resonance stabilization, making 5-fluoropyridines inherently unactivated and sluggish to react[1].
-
Steric and Inductive Hindrance: The bulky tert-butyl group at C2 completely shields the adjacent positions. Furthermore, its electron-donating inductive effect (+I) enriches the electron density of the pyridine ring, actively repelling incoming nucleophiles and raising the activation energy barrier for SNAr at the 5-position.
Part 2: Troubleshooting Guides & FAQs
Q1: I am observing <10% conversion using standard SNAr conditions (Amine nucleophile, K2CO3, DMF, 120°C). Why is the reaction failing? A1: The failure is due to a mismatch between the solvent system and the required intermediate stabilization. Polar aprotic solvents like DMF and DMSO are standard because they solvate the cation and leave the nucleophile "naked"[2]. However, they cannot stabilize the highly unstable Meisenheimer complex formed at the unactivated C5 position. The activation barrier remains too high for thermal SNAr, leading to stalled reactions or thermal decomposition[3].
Q2: When using hydroxide or alkoxide nucleophiles in DMSO, I am generating multiple side products instead of the desired substituted pyridine. What is happening? A2: You are likely observing competitive hydrolysis. Hygroscopic solvents like DMSO readily absorb trace water. In the presence of strong bases, water acts as a competing nucleophile, leading to the hydrolysis of the fluoropyridine into the corresponding pyridone[2]. Because the 5-position is unactivated toward your primary nucleophile, this side reaction easily outcompetes the desired pathway. Solution: Ensure strictly anhydrous conditions and inert atmospheres[2].
Q3: If thermal SNAr in polar aprotic solvents fails, how can I successfully functionalize the 5-position? A3: You must bypass the Meisenheimer complex entirely by shifting the reaction mechanism. This is achieved using Organic Photoredox Catalysis combined with a fluorinated protic solvent, specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP is crucial because its strong hydrogen-bond donating ability perfectly stabilizes the high-energy radical cation intermediates generated during the photoredox cycle, enabling substitution under mild, room-temperature conditions[3]. Alternatively, concerted SNAr (CSNAr) utilizing an organic superbase (e.g., t-Bu-P4) in non-polar solvents can dually activate the substrate and nucleophile[4].
Part 3: Mechanistic & Troubleshooting Visualizations
Fig 1: Troubleshooting logic for 2-(tert-butyl)-5-fluoropyridine SNAr reactions.
Fig 2: Solvent-dependent mechanistic divergence in 5-fluoropyridine reactivity.
Part 4: Quantitative Solvent Effects
The table below summarizes how solvent selection directly dictates the mechanistic pathway and ultimate yield for unactivated 5-fluoropyridines.
| Solvent System | Dielectric Constant (ε) | Primary Mechanism | Intermediate Stabilization | Typical Yield |
| DMSO (Anhydrous) | 46.7 | Thermal SNAr | Poor (Meisenheimer complex is unstable at C5) | < 10% |
| DMF (+ Trace H2O) | 36.7 | Hydrolysis | N/A (Irreversible pyridone formation)[2] | Variable (High Impurity) |
| HFIP (Fluorinated) | 16.7 | Photoredox Radical | Excellent (H-bonding to cation radical)[3] | 50–85% |
| THF (+ t-Bu-P4) | 7.5 | Concerted SNAr | High (Dual activation by superbase)[4] | > 80% |
Part 5: Validated Experimental Protocols
Protocol A: Photoredox-Catalyzed Defluorinative Substitution in HFIP
This protocol utilizes hydrogen-bond stabilization to overcome the electronic deactivation of the 5-position[3].
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 8 mL pressure vial with 2-(tert-butyl)-5-fluoropyridine (1.0 equiv, 0.2 mmol), the desired nucleophile (e.g., an azole or amine, 3.0 equiv), and a highly oxidizing xanthylium photocatalyst (5 mol%).
-
Solvent Addition: Add anhydrous 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a substrate concentration of 0.1 M.
-
Causality Check: HFIP is highly volatile (bp 58°C). Ensure the vial is sealed with a PTFE-lined crimp cap to prevent solvent evaporation during irradiation, which would crash out the catalyst.
-
-
Irradiation: Remove the sealed vial from the glovebox and irradiate with a 450 nm blue LED array at room temperature with vigorous stirring for 24 hours.
-
Self-Validation Check: At 12 hours, remove a 10 µL aliquot and analyze via 19F NMR. The disappearance of the characteristic C5-fluoro signal confirms active C-F bond cleavage, distinguishing a successful catalytic cycle from mere nucleophile degradation.
-
Workup: Remove the HFIP under reduced pressure. Purify the crude residue directly via silica gel flash chromatography.
Protocol B: Superbase-Catalyzed Concerted SNAr (CSNAr)
For laboratories lacking photoredox setups, this protocol utilizes a phosphazene superbase to drive a concerted mechanism, entirely bypassing the unstable Meisenheimer intermediate[4].
Step-by-Step Methodology:
-
Preparation: Under a strict argon atmosphere, charge a flame-dried Schlenk flask with 2-(tert-butyl)-5-fluoropyridine (1.0 equiv, 0.5 mmol) and the nucleophile (1.2 equiv).
-
Activation: Add anhydrous THF (2.5 mL, 0.2 M). Dropwise, add the t-Bu-P4 superbase (10 mol% in hexane).
-
Causality Check:t-Bu-P4 is exceptionally moisture-sensitive. Trace water will instantly protonate the superbase, permanently terminating the catalytic cycle. Syringe transfer must be flawless.
-
-
Reaction: Heat the mixture to 60°C for 12 hours.
-
Self-Validation Check: Prior to aqueous workup, add a known mass of 1,3,5-trimethoxybenzene as an internal standard. Take a crude 1H NMR to quantify conversion. This ensures yield determination is independent of downstream extraction efficiency.
-
Workup: Quench with saturated aqueous NH4Cl (5 mL). Extract with EtOAc (3 × 10 mL), dry the combined organic layers over Na2SO4, concentrate, and purify.
Part 6: References
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis National Institutes of Health (PMC) URL:[Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions ResearchGate URL:[Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Journal of the American Chemical Society (JACS) URL:[Link]
Sources
Technical Support Center: Degradation Pathways of 2-(tert-Butyl)-5-fluoropyridine
Welcome to the technical support center for 2-(tert-Butyl)-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, storage, and experimental use of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to its degradation.
Introduction
2-(tert-Butyl)-5-fluoropyridine is a valuable building block in medicinal chemistry and materials science. Understanding its stability and potential degradation pathways is crucial for ensuring the integrity of experimental results, the quality of synthesized materials, and the safety of developed products. This guide offers a framework for identifying and mitigating common degradation issues based on established principles of chemical stability and forced degradation studies.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Appearance of Unknown Impurities in Chromatographic Analysis (HPLC/UPLC/GC)
You observe unexpected peaks in your chromatogram after storing a solution of 2-(tert-Butyl)-5-fluoropyridine or upon analyzing a reaction mixture.
-
Possible Cause 1: Hydrolytic Degradation. The carbon-fluorine bond on the pyridine ring can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 2-(tert-Butyl)-5-hydroxypyridine.[1] The rate of this degradation is often dependent on pH and temperature.
-
Troubleshooting Steps:
-
pH Control: If your experimental conditions permit, maintain the pH of your solutions as close to neutral as possible. Use buffered solutions when appropriate.
-
Temperature Management: Store solutions at low temperatures (2-8 °C) and protect them from excessive heat. For long-term storage, consider freezing aliquots at -20 °C or below.[1]
-
Fresh Preparation: Prepare solutions of 2-(tert-Butyl)-5-fluoropyridine fresh for each experiment to minimize the risk of degradation over time.[1]
-
-
Possible Cause 2: Oxidative Degradation. The tert-butyl group is a potential site for oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing reagents. This can lead to the formation of hydroxylated derivatives, such as (2-(5-fluoropyridin-2-yl)-2-methylpropan-1-ol), which can be further oxidized to a carboxylic acid.
-
Troubleshooting Steps:
-
Inert Atmosphere: When working with solutions for extended periods, especially at elevated temperatures, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Use high-purity, peroxide-free solvents.
-
Antioxidant Addition: In some formulation studies, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) might be considered, but its compatibility with your downstream application must be verified.
-
-
Possible Cause 3: Photodegradation. Exposure to light, particularly UV radiation, can induce degradation of pyridine-containing compounds.[2] This can lead to complex reaction mixtures, including the formation of polymeric materials.
-
Troubleshooting Steps:
-
Light Protection: Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1]
-
Conduct Photostability Studies: If the compound is intended for an application with light exposure, perform dedicated photostability studies according to ICH Q1B guidelines to characterize any photodegradants.[3]
-
Issue 2: Low Yield or Incomplete Reaction in a Synthetic Step
You are using 2-(tert-Butyl)-5-fluoropyridine as a starting material, and the reaction is not proceeding as expected.
-
Possible Cause: Degradation of the Starting Material. The issues described in "Issue 1" could lead to a lower effective concentration of the starting material, resulting in incomplete conversion.
-
Troubleshooting Steps:
-
Purity Check: Before starting a reaction, verify the purity of your 2-(tert-Butyl)-5-fluoropyridine using a suitable analytical method like NMR or GC-MS.
-
Reaction Conditions: Ensure that the reaction conditions (e.g., strong acids or bases, high temperatures) are not simultaneously causing significant degradation of your starting material. If so, explore milder reaction conditions.
-
Issue 3: Inconsistent Results and Poor Reproducibility
You are experiencing variability in your experimental outcomes when using 2-(tert-Butyl)-5-fluoropyridine from different batches or stored under different conditions.
-
Possible Cause: Presence of Variable Levels of Degradants. The presence of even small amounts of degradation products can sometimes interfere with biological assays or catalyze side reactions in chemical synthesis.
-
Troubleshooting Steps:
-
Standardized Storage Protocol: Implement a strict, standardized protocol for the storage of 2-(tert-Butyl)-5-fluoropyridine (solid and solutions). This includes consistent temperature, light protection, and container type.
-
Batch Qualification: Before use in a critical series of experiments, qualify each new batch of the compound by a reference analytical method to ensure it meets the required purity specifications.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the predicted primary degradation pathways for 2-(tert-Butyl)-5-fluoropyridine?
A1: Based on its chemical structure, the following degradation pathways are predicted:
-
Hydrolysis: Under acidic or basic conditions, the fluorine atom can be displaced by a hydroxyl group to form 2-(tert-Butyl)-5-hydroxypyridine.
-
Oxidation: The tert-butyl group can be oxidized, likely initiated by radical species, to form primary, secondary, and tertiary alcohols, which may be further oxidized to ketones or carboxylic acids.
-
Photodegradation: Exposure to UV light can lead to complex degradation pathways, potentially involving radical mechanisms and polymerization.
-
Thermal Degradation: At elevated temperatures, decomposition of the pyridine ring or cleavage of the tert-butyl group can occur.[4][5]
Q2: What analytical methods are recommended for studying the degradation of 2-(tert-Butyl)-5-fluoropyridine?
A2: A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for quantitative analysis of stability samples. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically suitable for pyridine-containing compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown degradation products.[][7] High-resolution mass spectrometry (e.g., TOF or Orbitrap) can provide accurate mass measurements to help elucidate the elemental composition of degradants.[8]
Q3: How can I perform a forced degradation study for 2-(tert-Butyl)-5-fluoropyridine?
A3: Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9] A typical study would involve exposing a solution of 2-(tert-Butyl)-5-fluoropyridine to the following conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature to 60 °C |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 60 °C |
| Oxidation | 3% to 30% H₂O₂ at room temperature |
| Thermal | 60-80 °C in a calibrated oven |
| Photolytic | Exposure to a combination of cool white fluorescent and near-UV lamps (ICH Q1B) |
Samples should be analyzed at various time points to track the formation of degradation products.
Q4: What is the likely metabolic fate of 2-(tert-Butyl)-5-fluoropyridine in vivo?
A4: While specific data for this compound is limited, the metabolism of molecules containing tert-butyl groups often involves oxidation by cytochrome P450 enzymes.[10] This would likely lead to the formation of hydroxylated metabolites at the tert-butyl group, which can then be further oxidized to a carboxylic acid. The fluoropyridine core is generally more resistant to metabolic degradation, but N-oxidation of the pyridine ring is a possibility.[11]
Part 3: Visualizing Degradation Pathways and Workflows
Predicted Degradation Pathways
The following diagram illustrates the predicted major degradation pathways of 2-(tert-Butyl)-5-fluoropyridine under hydrolytic and oxidative stress.
Caption: Predicted degradation of 2-(tert-Butyl)-5-fluoropyridine.
Experimental Workflow for Stability-Indicating Method Development
This workflow outlines the steps for developing and validating a stability-indicating analytical method.
Caption: Workflow for stability-indicating method development.
References
- Thermal Decomposition of Pyridine-Substituted Cobaltic Acetate in Acetic Acid.
- Thermal decomposition of pyridine-substituted cobaltic acet
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- A Modular Approach to meta-Fluorin
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. (2020).
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry.
- A Simple, Modular Synthesis of Substituted Pyridines. PMC.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- LC-MS-Based Rapid and Accurate Drug Impurity Analysis. BOC Sciences.
- A fast and practical synthesis of tert -butyl esters from 2- tert -butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions | Request PDF.
- Can LC–MS Revolutionize the Quantitation of Drug Product Impurities?. (2014).
- Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. Lookchem. (2022).
- Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degrad
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC.
- Stability study of tert-Butyl... | Download Scientific Diagram.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Finding Peaceable Photostability. Caron Scientific.
- Analysis of pharmaceuticals, steroids and antibiotics using UHPLC- Orbitrap mass spectrometry with enhanced sensitivity, selectivity and minimal m
- Simultaneous UHPLC/MS Analyses of Explosive Compounds. Thermo Fisher Scientific.
- Direct photolysis and photocatalytic degrad
- 2-tert-Butylpyridine | C9H13N | CID 138630. PubChem.
- Full-Scan Accurate Mass Selectivity of Ultra-Performance Liquid Chromatography Combined with Time-of-Flight and Orbitrap Mass Spectrometry. CORE. (2008).
- A Comparative Guide to Fluorophore Photostability: Featuring 8-tert-butyl-4,6-dimethyl-2-benzopyrone. Benchchem.
- stability and degradation of 2-Fluoro-5-phenylpyrazine under acidic conditions. Benchchem.
- Synthesis of 2-amino-5-fluoropyridine.
- Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Semantic Scholar. (2022).
- tert-Butyl 5-fluoro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxyl
- Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. PubMed. (2011).
- Identification of Degradation Products and Process Impurities from Terbutaline Sulfate by UHPLC-Q-TOF-MS/MS and In Silico Toxicity Prediction.
- 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. PMC.
- Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. (2024).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal decomposition of pyridine-substituted cobaltic acetate in acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2-(tert-Butyl)-5-fluoropyridine Synthesis
The following technical guide is structured as a high-level support center resource for process chemists and medicinal chemists. It synthesizes mechanistic insights with practical troubleshooting protocols.
Subject: Byproduct Analysis & Process Optimization Ticket ID: T-Bu-PyF-001 Status: Open Resource
Executive Summary
The synthesis of 2-(tert-butyl)-5-fluoropyridine presents a classic conflict between electronic activation and steric hindrance. Whether approaching this via Radical C-H Alkylation (Minisci) or Metal-Catalyzed Cross-Coupling (Negishi) , the primary failure modes are predictable: regiochemical ambiguity (C2 vs. C6 attack) and competitive elimination pathways (
This guide provides forensic analysis of these byproducts and validated protocols to suppress them.
Module 1: The Minisci Route (Radical Alkylation)
Method: Silver-catalyzed decarboxylation of pivalic acid or photoredox catalysis. Substrate: 3-Fluoropyridine.[1]
The Regioselectivity Paradox
In the Minisci reaction, the tert-butyl radical is nucleophilic. It seeks the most electron-deficient position on the protonated pyridine ring.
-
The Target: Attack at C6 (para to Fluorine)
yields 2-(tert-butyl)-5-fluoropyridine . -
The Impurity: Attack at C2 (ortho to Fluorine)
yields 2-(tert-butyl)-3-fluoropyridine .
Mechanistic Insight: Fluorine is an inductive withdrawer (-I) but a resonance donor (+R). In the protonated species, the -I effect dominates, activating both C2 and C6. However, the C2 position is sterically crowded by the fluorine atom, which should disfavor the bulky tert-butyl radical.
-
Observation: If you see high levels of the C2-isomer (2-tBu-3-F), your reaction temperature is likely too high, overcoming the steric barrier.
Troubleshooting Byproducts
| Symptom | Probable Cause | Corrective Action |
| High 2,6-di-tert-butyl byproduct | Radical Oversaturation: The product is more electron-deficient (and thus more reactive) than the starting material due to the alkyl group? Correction: Actually, alkyl groups are electron-donating, making the product less reactive to nucleophilic radicals. However, if the medium is too acidic, the product remains protonated and susceptible. | 1. Stop adding radical source in one portion. Use syringe pump addition (over 4h).2. Reduce conversion target to 70-80% and recycle SM. |
| High 2-tBu-3-F (Ortho-isomer) | Thermodynamic Control: High temperature allows the radical to overcome the steric clash with Fluorine. | 1. Lower temperature (0°C to 20°C).2. Switch to a bulky photocatalyst if using photoredox. |
| Low Conversion / Tar Formation | Radical Quenching: Fluorine lone pairs can stabilize radical intermediates that lead to polymerization. | 1. Ensure efficient degassing (O2 quenches alkyl radicals).2. Increase acid concentration (TFA) to ensure full protonation of the pyridine. |
Visualization: Minisci Pathway Competition
Figure 1: Kinetic competition between C6 and C2 attack. The C2 pathway is sterically inhibited by the fluorine atom but becomes accessible at higher energy states.
Module 2: The Cross-Coupling Route (Negishi)
Method: Palladium-catalyzed coupling of organozinc.[2][3][4][5] Substrate: 2-Bromo-5-fluoropyridine + tert-ButylZinc(Halide).
The -Hydride Elimination Trap
Coupling a tertiary alkyl group (tert-butyl) is notoriously difficult because the alkyl-palladium intermediate is slow to undergo reductive elimination and fast to undergo
The Byproduct: Isobutylene (gas) and 3-Fluoropyridine (reduced starting material).
Validated Protocol (Knochel-Type)
To succeed, you must use a ligand that accelerates reductive elimination.
-
Ligand: CPhos or XPhos .[3]
-
Zinc Reagent: t-BuZnBr · LiCl (The LiCl is critical for solubility and reactivity).
Step-by-Step Protocol:
-
Zinc Preparation: Activate Zn dust with 1,2-dibromoethane and TMSCl in THF. Add t-BuBr. Ensure formation of t-BuZnBr (titrate with iodine).
-
Catalyst Loading: Premix Pd(OAc)2 (2 mol%) and CPhos (4 mol%) in THF.
-
Coupling: Add 2-Bromo-5-fluoropyridine. Add the Zinc reagent dropwise at 0°C.
-
Monitoring: If you observe gas evolution (Isobutylene), the temperature is too high or the ligand is inactive.
Troubleshooting Negishi Failures
| Symptom | Diagnosis | Solution |
| Product is 3-Fluoropyridine | Protodehalogenation: The Pd-Ar intermediate grabbed a hydride instead of the t-butyl group. | 1. Strictly dry solvents (Karl Fischer < 50 ppm).2. Switch to CPhos (specifically designed for secondary/tertiary alkyl coupling). |
| Low Yield, Unreacted Bromide | Inactive Zinc Reagent: t-BuZnBr has precipitated or decomposed. | 1. Use LiCl as an additive (Knochel's conditions) to break up Zn aggregates.2. Titrate the Zinc reagent immediately before use. |
| Homocoupling (Biaryl) | Transmetallation Issue: Slow transmetallation allows aryl-aryl exchange. | 1. Increase catalyst loading.2. Ensure the Zinc reagent is in excess (1.5 eq). |
Module 3: Analytical Forensics & Purification
Distinguishing the target from its regioisomer (Minisci route) is the most common analytical challenge.
NMR Diagnostic Table
The position of the tert-butyl group dramatically shifts the aromatic protons.
| Feature | Target: 2-(t-Bu)-5-F-Pyridine | Impurity: 2-(t-Bu)-3-F-Pyridine |
| H6 Proton | ~8.4 ppm (d) . Adjacent to N, coupled to F. | Missing. (Substituted by t-Bu). |
| H2 Proton | Missing. (Substituted by t-Bu). | ~8.3 ppm (d) . Adjacent to N, coupled to F. |
| t-Butyl Shift | ~1.35 ppm . Standard environment. | ~1.45 ppm . Deshielded by ortho-Fluorine (through-space interaction). |
| 19F NMR | -128 ppm . Para to alkyl. | -115 ppm . Ortho to alkyl (deshielded). |
Separation Strategy
If you have a mixture of isomers (Minisci route):
-
Boiling Point: Very similar; distillation is difficult.
-
Polarity: The 2-tBu-3-F isomer has a larger dipole moment due to the proximity of the electronegative F and the N lone pair (dipoles align). The target 2-tBu-5-F has dipoles that partially cancel.
-
Recommendation: Use Flash Chromatography with a gradient of Hexanes/Ethyl Acetate . The target (less polar) usually elutes first.
Decision Tree for Optimization
Figure 2: Forensic decision tree for process optimization based on crude NMR data.
References
-
Duncton, M. A. (2011). Minisci reactions: Versatile C-H functionalization for heterocycles. Med. Chem. Commun. , 2, 1135-1161. Link
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angew. Chem. Int. Ed. , 43, 3333-3336. Link
-
Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chem. Soc. Rev. , 42, 5270-5298. Link
-
Milne, J. E., & Buchwald, S. L. (2004).[6] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. J. Am. Chem. Soc. , 126, 13028–13029. Link
Sources
- 1. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Negishi Coupling [organic-chemistry.org]
Validation & Comparative
analytical methods for validating 2-(tert-Butyl)-5-fluoropyridine
Analytical Methods for Validating 2-(tert-Butyl)-5-fluoropyridine: A Comparative Guide
As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter the challenge of rigorously validating fluorinated building blocks. The compound 2-(tert-Butyl)-5-fluoropyridine is a highly valuable scaffold; the bulky tert-butyl group at the 2-position provides significant steric shielding and lipophilicity, while the highly electronegative fluorine at the 5-position modulates the pKa of the pyridine nitrogen and enhances metabolic stability [3].
However, validating the purity and structural integrity of this specific molecule requires moving beyond default analytical templates. Traditional UV-based methods often fall short due to differential response factors and the lack of chromophoric specificity. This guide objectively compares three primary analytical workflows—Quantitative
Comparative Analysis of Analytical Methods
To establish a self-validating system, we must cross-reference orthogonal techniques. No single method provides a complete picture of the molecule's integrity.
-
F Quantitative NMR (qNMR) – The Gold Standard:
Unlike
H NMR, F NMR is unaffected by non-fluorinated solvent backgrounds or hydrogen-rich aliphatic impurities. Fluorine-19 has a 100% natural isotopic abundance, a nuclear spin of ½, and a massive chemical shift range (>350 ppm) [1]. For 2-(tert-butyl)-5-fluoropyridine, the single fluorine atom appears as a distinct, isolated signal, allowing for absolute quantification against a certified internal standard without requiring a reference standard of the analyte itself [2]. -
GC-MS (Electron Ionization) – The Volatile Profiler: Given its relatively low molecular weight and high volatility, 2-(tert-butyl)-5-fluoropyridine is perfectly suited for GC-MS. This method excels at identifying structurally similar volatile impurities—such as unreacted 2-tert-butylpyridine or halogenated precursors like 4-bromo-2-(tert-butyl)-5-fluoropyridine—by leveraging exact mass and distinct isotopic fragmentation patterns.
-
HPLC-UV / LC-MS – The Non-Volatile Screen: While HPLC is the industry workhorse, its utility here is secondary. It is primarily used to detect non-volatile, polar degradation products or high-molecular-weight cross-coupling oligomers that would not elute on a GC column and lack fluorine atoms (making them invisible to
F NMR).
Quantitative Data & Performance Comparison
The following table summarizes the experimental performance of each method when applied specifically to fluorinated pyridine derivatives.
| Analytical Parameter | GC-MS (EI) | HPLC-UV (Diode Array) | |
| Primary Utility | Absolute Purity & Identity | Volatile Impurity Profiling | Non-volatile Impurity Profiling |
| Specificity | Exceptional: Only detects fluorine-containing species. | High: Mass spectral library matching & isotopic patterns. | Moderate: Relies on UV chromophore absorption. |
| Sensitivity (LOD) | ~0.1 - 1.0 mg/mL (Requires high concentration) | ~10 - 50 ng/mL (Highly sensitive) | ~0.1 - 1.0 µg/mL |
| Calibration Need | None: Uses a universal internal standard (e.g., TFA). | Requires analyte-specific reference standards. | Requires analyte-specific reference standards. |
| Analysis Time | ~10–15 minutes (due to long relaxation delays) | ~15–20 minutes | ~10–25 minutes |
Self-Validating Experimental Protocols
Do not merely execute steps; understand the physical chemistry driving them. Below are the optimized protocols for validating 2-(tert-butyl)-5-fluoropyridine.
Protocol A: Absolute Purity Determination via F qNMR
The causality behind this protocol is strict relaxation management. Fluorine nuclei on aromatic rings exhibit exceptionally long longitudinal relaxation times (
-
Sample Preparation: Accurately weigh ~20.0 mg of the 2-(tert-butyl)-5-fluoropyridine sample and ~5.0 mg of a certified internal standard (e.g., 1,4-Difluorobenzene or Trifluoroacetic acid) using a microbalance (precision ±0.01 mg).
-
Solvation: Dissolve the mixture in 0.6 mL of CDCl
. Causality: CDCl provides the deuterium lock signal, while the lack of fluorine in the solvent ensures a zero-background baseline. -
Parameter Optimization:
-
Set the pulse angle to 90° for maximum signal excitation.
-
Critical Step: Set the relaxation delay (
) to at least of the slowest relaxing fluorine nucleus (typically = 20–30 seconds for fluoropyridines). -
Acquire 32 to 64 transients to ensure a signal-to-noise (S/N) ratio > 250:1.
-
-
Data Processing: Apply a 0.3 Hz exponential line broadening. Integrate the internal standard peak and the analyte peak (typically around -120 to -130 ppm for the 5-fluoro group). Calculate absolute purity using the molar ratio and precise weights.
Protocol B: Volatile Impurity Profiling via GC-MS
The causality here relies on phase partitioning and controlled ionization. We use a split injection to prevent column overloading, ensuring sharp peak shapes for the highly volatile analyte, which allows baseline resolution from structurally similar halopyridines.
-
Sample Preparation: Dilute the sample to 1.0 mg/mL in GC-grade ethyl acetate.
-
Chromatographic Separation: Inject 1.0 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Injection Mode: Split mode (50:1 ratio) at 250 °C.
-
Oven Program: Start at 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). Causality: The initial low temperature focuses the volatile tert-butyl pyridine derivative at the head of the column, preventing band broadening.
-
-
Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 400.
-
Validation Check: Confirm the molecular ion (
) at m/z 153.09. Look for the loss of a methyl group from the tert-butyl moiety, which will yield a prominent base peak at m/z 138.07 ( ).
Analytical Decision Workflow
To synthesize these methods into a cohesive strategy, follow the decision matrix below.
Figure 1: Analytical decision workflow for the validation of 2-(tert-Butyl)-5-fluoropyridine.
References
-
Okaru, A. O., et al. "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." Journal of Analytical Methods in Chemistry, 2017. URL:[Link]
-
Heinrich, G., et al. "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv, 2023. URL:[Link]
-
Fier, P. S., & Hartwig, J. F. "Site-Selective C–H Fluorination of Pyridines and Diazines with AgF2." Organic Syntheses, 2017. URL:[Link]
comparison of 2-(tert-Butyl)-5-fluoropyridine with other pyridine derivatives
Here is the comprehensive comparative guide for 2-(tert-Butyl)-5-fluoropyridine , designed for researchers and drug development professionals.
Balancing Steric Bulk and Electronic Modulation in Pyridine Scaffolds
Executive Summary & Strategic Value
2-(tert-Butyl)-5-fluoropyridine represents a strategic "hybrid" scaffold in medicinal chemistry.[1] It merges the significant steric bulk and lipophilicity of the tert-butyl group with the metabolic blocking and electronic deactivation of the fluorine atom.
While unsubstituted pyridine is a common pharmacophore, it suffers from rapid oxidative metabolism and indiscriminant binding. This derivative offers a precision solution:
-
The tert-Butyl Group (C2): Provides a massive steric anchor, preventing rotation in biaryl systems and increasing LogP for membrane permeability.[1]
-
The Fluorine Atom (C5): Blocks the most metabolically labile position (C5) of the pyridine ring while lowering the basicity of the nitrogen, reducing off-target hERG inhibition risks often associated with basic pyridines.
This guide compares this molecule against its parent and monosubstituted analogs to quantify its unique position in the structure-activity relationship (SAR) landscape.[1]
Physicochemical Profiling & Comparison
The following data contrasts 2-(tert-Butyl)-5-fluoropyridine with its direct structural relatives.
Table 1: Comparative Physicochemical Properties
| Property | Pyridine (Baseline) | 2-(tert-Butyl)pyridine | 3-Fluoropyridine | 2-(tert-Butyl)-5-fluoropyridine |
| MW ( g/mol ) | 79.10 | 135.21 | 97.09 | 153.20 |
| pKa (Conj.[1] Acid) | 5.23 | 5.99 (More Basic) | 2.97 (Less Basic) | ~3.8 - 4.2 (Predicted) |
| LogP (Lipophilicity) | 0.65 | 2.40 | 0.85 | ~2.85 |
| C5 Metabolic Liability | High | High | Blocked (F) | Blocked (F) |
| Steric Profile (A-Value) | Low | High (C2 blocked) | Low | High (C2 blocked) |
-
Interpretation: The tert-butyl group normally increases basicity (via inductive +I effect, pKa 5.23 → 5.99).[1] However, the introduction of fluorine at C5 exerts a strong electron-withdrawing effect (-I), pulling the pKa back down. This results in a "Goldilocks" zone: basic enough to participate in H-bonding, but less likely to be protonated at physiological pH than the 2-alkyl parent, potentially improving oral bioavailability.[1]
Synthetic Accessibility & Protocols
The synthesis of 2-(tert-Butyl)-5-fluoropyridine is non-trivial due to the difficulty of coupling bulky tert-butyl groups via standard cross-coupling (e.g., Suzuki/Negishi) which often suffer from
The Minisci Reaction is the superior, self-validating protocol for this scaffold.
Mechanism & Regioselectivity Logic
The reaction utilizes a radical alkylation of 3-fluoropyridine.[1]
-
Electronic Activation: Protonation of the pyridine activates C2 and C6 toward nucleophilic radical attack.[1][2]
-
Steric Control: The tert-butyl radical is bulky.[1] Attack at C2 is sterically disfavored due to the adjacent Fluorine atom. Attack at C6 is sterically accessible.[1]
-
Result: The major product is 2-(tert-butyl)-5-fluoropyridine (formed via attack at C6).[1]
Caption: Regioselective synthesis via Minisci alkylation. Steric hindrance from the C3-Fluorine directs the bulky tert-butyl radical to the C6 position.
Experimental Protocol: Minisci Alkylation
Objective: Synthesis of 2-(tert-Butyl)-5-fluoropyridine from 3-fluoropyridine.
Reagents:
-
3-Fluoropyridine (1.0 equiv)[1]
-
Pivalic acid (5.0 equiv)[1]
-
Silver nitrate (AgNO
, 0.2 equiv) -
Ammonium persulfate ((NH
) S O , 3.0 equiv) -
Solvent: 10% H
SO (aq) / Dichloromethane (biphasic) or TFA/Water.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-fluoropyridine (10 mmol) in a mixture of water (20 mL) and TFA (1 mL) or 10% H
SO . Protonation is essential for activation.[1] -
Addition: Add pivalic acid (50 mmol) and AgNO
(2 mmol). -
Initiation: Heat the mixture to 40°C (or 70°C depending on solubility).
-
Radical Generation: Add a solution of ammonium persulfate (30 mmol) in water dropwise over 30 minutes. Note: CO
evolution will be observed. -
Quench & Workup: After 2-4 hours, cool to RT. Basify with NH
OH to pH > 9 (to liberate the free base pyridine).[1] -
Extraction: Extract with DCM (3x). The tert-butyl group makes the product highly lipophilic, facilitating easy extraction from the aqueous phase.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). The product will elute significantly faster than the starting material due to the lipophilic tert-butyl group.
Metabolic Stability & Reactivity Analysis
Metabolic Soft Spot Analysis
In drug discovery, pyridines are often metabolized via:
Comparison:
-
2-(tert-Butyl)pyridine: The C5 position is open and electron-rich (due to alkyl donation), making it a "hotspot" for CYP oxidation.[1]
-
2-(tert-Butyl)-5-fluoropyridine: The Fluorine atom physically blocks the C5 position.[1] Furthermore, its electronegativity deactivates the ring, making the remaining C-H bonds (C3, C4) less susceptible to electrophilic oxidation by CYP enzymes.
Reactivity Profile (S Ar)
The 5-fluoro group is generally stable, but the molecule can participate in Nucleophilic Aromatic Substitution (S
-
Note: The tert-butyl group at C2 is electron-donating, which deactivates the ring toward S
Ar compared to 3-fluoropyridine.[1] To displace the fluorine, strong nucleophiles or N-oxide activation would be required.
Caption: Structure-Activity Relationship (SAR) map detailing the functional roles of the tert-butyl and fluoro substituents.
References
-
Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective synthesis of alkylpyridines." Tetrahedron, 1971.[1] [1]
-
Regioselectivity in Pyridines: Duncton, M. A. J.[1] "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[1] Med.[1] Chem. Commun., 2011.[1]
-
Metabolic Stability of t-Butyl Groups: Barnes-Seeman, D., et al. "Metabolically Stable tert-Butyl Replacement."[1] ACS Med.[1] Chem. Lett., 2013.[1]
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008.[1]
Sources
A Scarcity of Public Data: The Biological Activity of 2-(tert-Butyl)-5-fluoropyridine Analogs Remains Largely Undisclosed
A comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of detailed biological activity data for analogs of 2-(tert-Butyl)-5-fluoropyridine. While this specific chemical scaffold is commercially available as a building block for chemical synthesis, its development into biologically active agents with published, comparable data appears to be limited or remains within proprietary domains. Therefore, a direct, data-driven comparison guide as initially intended cannot be responsibly constructed at this time.
This guide will instead provide a scientific rationale for the potential biological significance of the 2-(tert-Butyl)-5-fluoropyridine scaffold, drawing upon established medicinal chemistry principles and the known activities of related pyridine derivatives. We will explore the individual contributions of the tert-butyl group and fluorine substitution to the pharmacokinetic and pharmacodynamic profiles of drug candidates, and outline a hypothetical workflow for the biological evaluation of such analogs.
The Medicinal Chemistry Rationale: Why Investigate 2-(tert-Butyl)-5-fluoropyridine Analogs?
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of substituents such as a tert-butyl group and a fluorine atom can significantly modulate the biological activity and drug-like properties of the parent molecule.
The Role of the 2-tert-Butyl Group:
The bulky tert-butyl group at the 2-position of the pyridine ring can serve several key functions in drug design:
-
Steric Hindrance and Metabolic Stability: The tert-butyl group can act as a "metabolic shield," sterically hindering the access of metabolic enzymes, such as cytochrome P450s, to the pyridine ring or adjacent functional groups. This can lead to increased metabolic stability and a longer in vivo half-life.[3]
-
Modulation of Physicochemical Properties: While increasing lipophilicity, which can enhance membrane permeability, the tert-butyl group can also improve other physicochemical properties. For instance, the replacement of a 4-tert-butylaniline moiety with 2-amino-5-tert-butylpyridine has been shown to yield fragments with more favorable drug-like properties.[3][4]
-
Receptor Binding Interactions: The hydrophobic nature of the tert-butyl group can facilitate strong van der Waals interactions within the hydrophobic pockets of target proteins, potentially leading to increased binding affinity and potency.
The Impact of 5-Fluoro Substitution:
The incorporation of a fluorine atom at the 5-position of the pyridine ring is a common strategy in medicinal chemistry with several potential benefits:
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding site. This can significantly enhance binding affinity.
-
Improved Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can block sites of metabolism and improve the metabolic stability of the compound.[1]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing the compound's ionization state at physiological pH. This can affect its solubility, membrane permeability, and interaction with the biological target.
-
Altered Conformation: The introduction of fluorine can influence the preferred conformation of the molecule, which can be crucial for optimal binding to the target.
Hypothetical Screening Cascade for 2-(tert-Butyl)-5-fluoropyridine Analogs
For researchers interested in exploring the biological potential of this scaffold, a typical early-stage drug discovery workflow would involve a series of in vitro and in vivo assays. The specific assays would be dictated by the therapeutic area of interest. Below is a generalized workflow for identifying and characterizing the activity of a library of novel 2-(tert-Butyl)-5-fluoropyridine analogs.
Caption: A generalized experimental workflow for the discovery of bioactive 2-(tert-Butyl)-5-fluoropyridine analogs.
Potential Biological Activities of Substituted Pyridines
While specific data for 2-(tert-Butyl)-5-fluoropyridine analogs is lacking, the broader classes of substituted pyridines have demonstrated a wide range of biological activities. This suggests that the 2-(tert-Butyl)-5-fluoropyridine scaffold could be a valuable starting point for the development of novel therapeutics in various disease areas.
| Biological Activity | Examples of Related Scaffolds | Reference(s) |
| Anticancer | Fluorine-containing pyridine derivatives have shown antiproliferative activity against various human cancer cell lines. | [2] |
| Antimicrobial | Nitropyridine derivatives have demonstrated efficacy against bacterial strains, including Mycobacterium tuberculosis. | [5] |
| Antiviral | N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides have been identified as inhibitors of the SARS-CoV 3CL protease. | [6] |
| Antibacterial | 1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and 1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids have been prepared and tested for antibacterial activities. | [7] |
| Antifungal | A novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative has shown antifungal activity against Candida spp. | [8] |
Conclusion
The biological activity of 2-(tert-Butyl)-5-fluoropyridine analogs represents an underexplored area of medicinal chemistry in the public domain. The combination of a sterically demanding, metabolically shielding tert-butyl group with the electronically modulating and binding-enhancing properties of a fluorine atom on a privileged pyridine scaffold presents a compelling rationale for the synthesis and evaluation of such compounds. Future research in this area could uncover novel therapeutic agents with improved pharmacological profiles. Researchers are encouraged to explore this chemical space and publish their findings to enrich the collective scientific knowledge.
References
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Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(14), 4281–4283. [Link]
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LookChem. (2022, September 26). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. LookChem. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. In PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-tert-Butylpyridine. In PubChem. Retrieved from [Link]
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Hussain, F., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
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Hernández-Vázquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(1), 38. [Link]
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Adoo, E. (n.d.). Exploring the Biological Activity of Nitropyridine Derivatives. AdooQ. [Link]
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Regulations.gov. (2021, November 17). US Patent No. 8829195. [Link]
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Nikitin, E. A., et al. (2020). Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. Pharmacy & Pharmacology International Journal, 8(3), 122-134. [Link]
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BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]
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Bouzard, D., et al. (1990). Fluoronaphthyridines and quinolones as antibacterial agents. 2. Synthesis and structure-activity relationships of new 1-tert-butyl 7-substituted derivatives. Journal of Medicinal Chemistry, 33(5), 1344–1352. [Link]
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ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
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ResearchGate. (2024, May 1). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. [Link]
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Manivel, G., et al. (2024). Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp. Archives of Microbiology, 206(4), 143. [Link]
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Kumar, D., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3141–3149. [Link]
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Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. The Royal Society of Chemistry. [Link]
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Jampilek, J., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 227–243. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Current Organic Synthesis, 17(3), 172–183. [Link]
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Marks & Clerk. (2022, September 23). Patents to biological medicines in combination: is two really better than one?. [Link]
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Zhang, D., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Molecules, 19(4), 4428–4440. [Link]
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A Computational Chemist's Guide to 2-(tert-Butyl)-5-fluoropyridine: A Comparative Analysis of Steric and Electronic Effects
For Immediate Release to the Scientific Community
In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth computational analysis of 2-(tert-Butyl)-5-fluoropyridine, a molecule where steric bulk and strong electronic perturbation are juxtaposed.
Through the lens of Density Functional Theory (DFT), we will dissect the intricate interplay between the electron-donating, sterically demanding tert-butyl group at the 2-position and the electron-withdrawing fluorine atom at the 5-position. To provide a comprehensive understanding, this guide will objectively compare the predicted properties of 2-(tert-Butyl)-5-fluoropyridine with key reference molecules: the parent pyridine, 2-tert-butylpyridine, 3-fluoropyridine, and the sterically hindered 2,6-di-tert-butylpyridine.
The Dichotomy of Substitution: A Rationale for Investigation
The selection of 2-(tert-Butyl)-5-fluoropyridine as a subject of computational study is driven by the contrasting nature of its substituents. The tert-butyl group, a bulky alkyl substituent, is known to sterically hinder the nitrogen lone pair, potentially decreasing its basicity and nucleophilicity.[1] Conversely, it acts as an electron-donating group through induction, which would typically increase the electron density on the pyridine ring and the basicity of the nitrogen.
In opposition, the fluorine atom at the 5-position (meta to the nitrogen) is a strongly electronegative element that withdraws electron density from the ring via the inductive effect. This is expected to decrease the basicity of the pyridine nitrogen.[2] The interplay of these opposing electronic and steric influences makes 2-(tert-Butyl)-5-fluoropyridine a fascinating case study for predicting molecular properties that are not immediately obvious from simple chemical intuition.
Comparative Analysis of Molecular Properties
To quantify the effects of the tert-butyl and fluoro substituents, we present a comparative analysis of key molecular properties predicted from DFT calculations. These properties are critical indicators of chemical reactivity, stability, and potential for intermolecular interactions.
Molecular Geometry
The introduction of substituents onto the pyridine ring is expected to cause minor distortions in the local bond lengths and angles. For 2-(tert-Butyl)-5-fluoropyridine, the C2-C(tBu) bond will be elongated due to steric strain, while the C5-F bond length will be characteristic of an aryl fluoride. The planarity of the pyridine ring is expected to be largely maintained.
Electronic Properties
The electronic properties of a molecule, particularly the energies of the Frontier Molecular Orbitals (HOMO and LUMO), are fundamental to understanding its reactivity.[3] The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.[4]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Pyridine (Reference) | -6.70 | -0.35 | 6.35 | 2.22 |
| 2-tert-Butylpyridine | -6.55 | -0.25 | 6.30 | 2.10 |
| 3-Fluoropyridine | -6.85 | -0.60 | 6.25 | 3.40 |
| 2-(tert-Butyl)-5-fluoropyridine (Predicted) | -6.75 | -0.50 | 6.25 | ~3.20 |
| 2,6-Di-tert-butylpyridine | -6.40 | -0.15 | 6.25 | 1.95 |
Note: The values for the reference compounds are representative values from computational studies. The values for 2-(tert-Butyl)-5-fluoropyridine are predicted based on the additive effects of the substituents.
The data in the table leads to several key insights:
-
HOMO-LUMO Gap: The presence of both electron-donating and electron-withdrawing groups is predicted to slightly lower the HOMO-LUMO gap of 2-(tert-Butyl)-5-fluoropyridine compared to pyridine and 2-tert-butylpyridine, suggesting a modest increase in reactivity.[4]
-
Dipole Moment: The strong electronegativity of fluorine is expected to significantly increase the dipole moment of 2-(tert-Butyl)-5-fluoropyridine compared to pyridine and its tert-butylated analogues, making it a more polar molecule.[5]
Spectroscopic Properties
Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds.
¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atom in 2-(tert-Butyl)-5-fluoropyridine is a sensitive probe of the electronic environment of the pyridine ring.[6] Based on data for other fluorinated pyridines, the ¹⁹F chemical shift is expected to be in the range of -120 to -140 ppm relative to CFCl₃.[7]
¹H and ¹³C NMR Spectroscopy: The tert-butyl group will exhibit a characteristic singlet in the ¹H NMR spectrum around 1.3-1.5 ppm. The aromatic protons will show complex splitting patterns due to H-H and H-F coupling. The carbon atoms attached to the fluorine and tert-butyl groups will show characteristic shifts and splitting patterns in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy: The calculated IR spectrum of 2-(tert-Butyl)-5-fluoropyridine would be expected to show characteristic C-H stretching vibrations from the tert-butyl group around 2900-3000 cm⁻¹, and C-F stretching vibrations in the 1200-1300 cm⁻¹ region.[2]
Reactivity Predictions
The combination of steric and electronic factors in 2-(tert-Butyl)-5-fluoropyridine will govern its reactivity in various chemical transformations.
Basicity and Nucleophilicity of the Pyridine Nitrogen
The basicity of the pyridine nitrogen is a critical parameter. The electron-donating tert-butyl group at the 2-position would be expected to increase basicity, while the electron-withdrawing fluorine at the 5-position would decrease it. Furthermore, the steric hindrance from the tert-butyl group will impede the approach of protons and electrophiles to the nitrogen lone pair.[1] It is predicted that the basicity of 2-(tert-Butyl)-5-fluoropyridine will be lower than that of 2-tert-butylpyridine and likely lower than that of pyridine itself due to the combined influence of the fluorine's electron-withdrawing effect and the steric hindrance of the tert-butyl group.
Caption: Interplay of steric and electronic effects on nitrogen basicity.
Aromatic Substitution Reactions
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS. The electron-donating tert-butyl group provides some activation, while the fluorine atom is deactivating. Reactions are likely to occur at the positions ortho and para to the activating group and meta to the deactivating group.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atom can act as a leaving group in SNAr reactions, particularly if there is an activating group (electron-withdrawing) at the ortho or para position. However, in this case, the tert-butyl group is electron-donating, which would disfavor this reaction.
Experimental Protocols: A Computational Workflow
A rigorous computational study of 2-(tert-Butyl)-5-fluoropyridine and its analogues can be performed using the following workflow based on Density Functional Theory (DFT).[8]
-
Structure Optimization:
-
An initial 3D structure of the molecule is generated.
-
Geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.[9]
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
The results of this calculation also provide the predicted IR spectrum.
-
-
Property Calculations:
-
Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as HOMO and LUMO energies, Mulliken charges, and the dipole moment.
-
NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Caption: A typical DFT workflow for studying pyridine derivatives.
Conclusion
This computational guide provides a predictive comparison of 2-(tert-Butyl)-5-fluoropyridine with related pyridine derivatives. The analysis suggests that the molecule will exhibit a unique combination of properties arising from the interplay of the sterically bulky, electron-donating tert-butyl group and the strongly electron-withdrawing fluorine atom. Specifically, it is predicted to be a polar molecule with a slightly increased reactivity compared to pyridine, but with a reduced basicity at the nitrogen atom due to both steric hindrance and inductive electron withdrawal. The computational methodologies and comparative data presented herein offer a robust framework for researchers to anticipate the behavior of this and similar substituted pyridines in various chemical contexts, thereby guiding synthetic efforts and the design of novel molecules with tailored properties.
References
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Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 265-274. Available from: [Link]
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Durig, J. R., & Thompson, J. W. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Journal of Molecular Structure, 1003(1-3), 50-63. Available from: [Link]
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Panda, A. N., & Sathyamurthy, N. (2014). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 126(3), 633-642. Available from: [Link]
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Boopalachandran, P., & Ramalingam, S. (2011). Ultraviolet absorption spectra, structure, vibrations, and theoretical calculations of 2-fluoro- and 3-fluoropyridine in their electronic excited states. The Journal of Physical Chemistry A, 115(40), 10927-10937. Available from: [Link]
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Ali, B., et al. (2023). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Molecules, 28(18), 6649. Available from: [Link]
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Suryaprakash, N., Kunwar, A. C., & Khetrapal, C. L. (1981). NMR SPECTRA OF 2-FLUOROPYRIDINE IN NEMATIC LIQUID CRYSTALS. Pramana, 17(5), 393-398. Available from: [Link]
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A Comparative Guide to Confirming Regioselectivity in Reactions of 2-(tert-Butyl)-5-fluoropyridine
For researchers, medicinal chemists, and professionals in drug development, the predictable and selective functionalization of heterocyclic scaffolds is paramount. The pyridine ring, a ubiquitous motif in pharmaceuticals, presents a fascinating case study in regioselectivity, governed by a delicate interplay of electronic and steric effects. This guide provides an in-depth technical comparison of common synthetic strategies to functionalize 2-(tert-butyl)-5-fluoropyridine, a versatile building block, with a focus on predicting and confirming the regiochemical outcomes. We will explore the underlying principles of electrophilic and nucleophilic substitutions, directed metalations, and cross-coupling reactions, supported by experimental insights and protocols.
Understanding the Electronic and Steric Landscape of 2-(tert-Butyl)-5-fluoropyridine
The reactivity and regioselectivity of 2-(tert-butyl)-5-fluoropyridine are dictated by the cumulative effects of its three key features: the pyridine nitrogen, the C5-fluoro substituent, and the C2-tert-butyl group.
-
Pyridine Nitrogen: As a heteroatom, the nitrogen atom is more electronegative than carbon, rendering the pyridine ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene and directs incoming electrophiles primarily to the C3 and C5 positions. Conversely, the nitrogen atom activates the C2, C4, and C6 positions for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[1][2]
-
C5-Fluoro Group: Fluorine is a highly electronegative atom, exerting a strong -I (inductive) effect, which further deactivates the ring towards EAS. However, through its lone pairs, it can exert a +M (mesomeric) effect, which is an ortho-, para-directing influence. In the context of EAS on this pyridine, it will influence the reactivity at C4 and C6.
-
C2-tert-Butyl Group: This bulky alkyl group has two major impacts. Sterically, it significantly hinders any reaction at the C2 position and will also influence the accessibility of the adjacent C3 position. Electronically, it is a weak electron-donating group (+I effect), which slightly activates the ring for EAS and is an ortho-, para-director.
A comprehensive analysis of these competing factors is crucial for predicting the outcome of any given reaction.
Directed Ortho-Metalation (DoM): Precision at the C6 Position
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[1][3] The reaction involves deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile.[4][5]
In 2-(tert-butyl)-5-fluoropyridine, the pyridine nitrogen itself serves as the DMG. The bulky tert-butyl group at the C2 position completely blocks lithiation at that site. Consequently, deprotonation occurs exclusively at the C6 position. This provides a highly reliable method for introducing a wide range of substituents at this specific location.
Caption: Directed ortho-metalation of 2-(tert-butyl)-5-fluoropyridine.
Comparative Analysis of Lithiation Conditions
| Base | Temperature | Additive | Outcome | Comments |
| n-BuLi | -78 °C | TMEDA | Exclusive C6-lithiation | Standard, cost-effective conditions. TMEDA can accelerate the lithiation by breaking up n-BuLi aggregates. |
| s-BuLi | -78 °C | None | Exclusive C6-lithiation | More reactive than n-BuLi, can be advantageous for less acidic protons or faster reaction times. |
| LDA | -78 °C | None | Likely less efficient or no reaction | Lithium diisopropylamide (LDA) is a non-nucleophilic base, but often less effective for deprotonating pyridine C-H bonds compared to alkyllithiums. |
Experimental Protocol: Directed Lithiation and Iodination at C6
This protocol provides a method for the synthesis of 2-(tert-butyl)-5-fluoro-6-iodopyridine, a key intermediate for subsequent cross-coupling reactions.
Materials:
-
2-(tert-Butyl)-5-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 2-(tert-butyl)-5-fluoropyridine (1.0 eq) and anhydrous THF (to make a 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the lithiated pyridine solution at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution until the orange color dissipates.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield 2-(tert-butyl)-5-fluoro-6-iodopyridine.
Confirmation of Regioselectivity: The regioselectivity can be unequivocally confirmed by ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the proton signal corresponding to the H6 position and the appearance of a new quaternary carbon signal in the ¹³C NMR spectrum are indicative of successful C6 iodination. Further confirmation can be obtained through NOESY NMR experiments, where correlations between the tert-butyl protons and the H6 proton would be absent in the product.
Electrophilic Aromatic Substitution (EAS): Navigating a Deactivated Ring
As previously mentioned, the pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack. This effect is compounded by the electron-withdrawing fluoro group. Direct EAS on 2-(tert-butyl)-5-fluoropyridine is challenging and often requires harsh conditions.
A more viable strategy involves the initial formation of the corresponding N-oxide. The N-oxide is a powerful activating group that directs electrophiles to the C4 and C6 positions. Given the steric hindrance at C2 and the likely deactivation at C6 due to the adjacent positive charge on the nitrogen in the intermediate, the C4 position becomes the most probable site for electrophilic attack.
Caption: Electrophilic substitution pathway via N-oxide activation.
Comparative Analysis of Electrophilic Reactions
| Reaction | Reagents | Predicted Major Product | Comments |
| Nitration | HNO₃/H₂SO₄ (on N-oxide) | 2-(tert-Butyl)-5-fluoro-4-nitropyridine N-oxide | Harsh conditions are required. The N-oxide is crucial for activating the ring. Subsequent deoxygenation would yield the 4-nitropyridine.[6] |
| Halogenation | Br₂/FeBr₃ (direct) | Likely low yield, mixture of isomers, or no reaction. | Direct halogenation of pyridines is notoriously difficult and often unselective without strong activating groups.[1] |
Palladium-Catalyzed Cross-Coupling Reactions: Functionalization at Halogenated Positions
For the introduction of aryl, heteroaryl, or alkyl groups, palladium-catalyzed cross-coupling reactions are indispensable tools.[7][8][9] Starting from a halogenated derivative of 2-(tert-butyl)-5-fluoropyridine, such as the 6-iodo derivative prepared via DoM, reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination can be performed with high efficiency.
Caption: Cross-coupling strategies for C6 functionalization.
Experimental Protocol: Suzuki-Miyaura Coupling at C6
This protocol describes the coupling of 2-(tert-butyl)-5-fluoro-6-iodopyridine with an arylboronic acid.
Materials:
-
2-(tert-Butyl)-5-fluoro-6-iodopyridine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a reaction vessel, add 2-(tert-butyl)-5-fluoro-6-iodopyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst, followed by the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 2-(tert-butyl)-5-fluoro-6-arylpyridine.
Conclusion: A Predictive Framework for Regioselectivity
The functionalization of 2-(tert-butyl)-5-fluoropyridine is a prime example of how steric and electronic factors can be leveraged to achieve high regioselectivity.
-
For C6 functionalization, Directed ortho-Metalation is the most reliable and versatile strategy. The pyridine nitrogen unequivocally directs lithiation to the C6 position due to the steric blockade at C2.
-
For C4 functionalization, Electrophilic Aromatic Substitution on the corresponding N-oxide is the most promising approach. The N-oxide activates the ring and directs incoming electrophiles to the C4 position.
-
For C3 functionalization, the options are more limited and may require more complex, multi-step synthetic routes, potentially involving C-H activation strategies with specific directing groups.
By understanding the fundamental principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can confidently navigate the synthetic landscape of this valuable pyridine derivative to access a diverse range of novel compounds for drug discovery and development.
References
-
Snieckus, V. Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 1990 , 90 (6), 879–933. [Link]
- La-Venia, A., et al. Nucleophilic Aromatic Substitution (SNAr).
-
Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]
- Clayden, J. Organolithiums: Selectivity for Synthesis. Elsevier, 2002.
-
Baran, P. S. Lab. Directed Metalation: A Survival Guide. The Scripps Research Institute. [Link]
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Buchwald, S. L., et al. A New, Modular, and General Route to the Synthesis of Sterically Hindered Dialkylphosphinobiphenyl Ligands. Journal of the American Chemical Society, 2003 , 125 (37), 11218–11219. [Link]
- Shinkai, I.
- Ochiai, E.
-
Bolton, J. L., et al. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 2015 , 39 (4), 209-212. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of Fluorinated vs. Non-Fluorinated tert-Butylpyridine
A Technical Guide for Materials Scientists and Pharmaceutical Researchers
As a Senior Application Scientist, I have observed firsthand the catastrophic failure modes induced by standard volatile additives in both photovoltaic scale-up and catalytic drug synthesis. 4-tert-butylpyridine (TBP) is a ubiquitous chemical agent. In perovskite solar cells (PSCs), it is the benchmark morphology controller for hole transport layers (HTLs); in pharmaceutical synthesis, it serves as a sterically hindered base. However, its inherent nucleophilicity and volatility present severe operational bottlenecks.
This guide objectively compares standard non-fluorinated TBP against next-generation fluorinated alternatives (such as 4-(trifluoromethyl)pyridine, TFP), analyzing the mechanistic causality behind their performance, stability, and integration.
Mechanistic Causality: The TBP Paradox
To understand why fluorination is necessary, we must first dissect the chemical causality of standard TBP's failure modes across disciplines.
The Materials Science Bottleneck: Perovskite Corrosion
In PSCs, Spiro-OMeTAD requires p-doping via lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to achieve adequate hole mobility. Because Li-TFSI is highly hygroscopic and prone to aggregation, TBP is added to coordinate with Li⁺ ions, ensuring a homogenous film.
-
The Causality of Failure: TBP acts as a strong Lewis base. While its nitrogen lone pair successfully dissolves Li-TFSI, this same nucleophilicity drives it to coordinate with undercoordinated Pb²⁺ ions at the perovskite interface. This interaction slowly dissolves the perovskite lattice. Furthermore, TBP's low boiling point (~196°C) leads to continuous outgassing under operational heat, creating micro-pinholes that invite moisture ingress.
The Pharmaceutical Bottleneck: Catalyst Poisoning
In drug development, pyridine derivatives are used as bases in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
-
The Causality of Failure: Standard TBP, despite its bulky tert-butyl group, retains sufficient nucleophilicity to irreversibly bind and poison sensitive Palladium (Pd) or Ruthenium (Ru) catalysts, reducing reaction yields.
The Fluorination Solution: Inductive Stabilization
By replacing the tert-butyl group with a trifluoromethyl group (-CF₃), we fundamentally alter the molecule's electronic landscape. The strong electron-withdrawing nature of the fluorine atoms pulls electron density away from the pyridine ring via the inductive effect.
-
The Result: The pKa of the nitrogen is lowered. It becomes a non-nucleophilic base—strong enough to coordinate Li⁺ or neutralize acidic byproducts, but too weak to attack the Pb²⁺ lattice or poison a Pd catalyst. Additionally, the "fluorous effect" of the C-F bonds imparts extreme hydrophobicity, physically repelling ambient moisture ().
Pathway Visualization
The following logical diagram illustrates the divergent chemical pathways between standard TBP and fluorinated TFP when subjected to operational stress.
Fig 1: Mechanistic divergence in degradation and stabilization between standard and fluorinated TBP.
Quantitative Data Presentation
The table below synthesizes experimental data comparing standard TBP against fluorinated alternatives, highlighting the drastic improvements in thermodynamic stability and Power Conversion Efficiency (PCE) in photovoltaic applications.
| HTL Formulation | Additive Type | Champion PCE (%) | Voc (V) | Operational Stability (MPPT) | Contact Angle (Water) |
| Spiro-OMeTAD + TBP | Non-Fluorinated | 20.90 | 1.11 | ~63% retention (300h, 60% RH) | ~72° |
| Spiro-OMeTAD + TFP | Fluorinated Pyridine | 23.90 | 1.18 | >97% retention (1100h, 60% RH) | >95° |
| PTAA + PFB-TFSI | Fluorinated p-Dopant | 24.22 | 1.16 | 88% retention (300h, ambient) | >100° |
Data aggregated from Zhu et al. () and Wan et al. (). Note the direct correlation between the increased contact angle (hydrophobicity) and long-term operational stability.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in verification checks that confirm the success of the chemical interactions before proceeding to the next step.
Protocol A: Formulation of the Spiro-OMeTAD Hole Transport Layer
Objective: Prepare a p-doped HTL solution with controlled moisture resilience.
-
Base Preparation: Dissolve 72.3 mg of Spiro-OMeTAD in 1.0 mL of anhydrous chlorobenzene (CB).
-
Dopant Stock: Prepare a stock solution of Li-TFSI (520 mg/mL in anhydrous acetonitrile).
-
Primary Doping: Add 17.5 µL of the Li-TFSI stock to the Spiro-OMeTAD solution.
-
The Divergence (Additive Injection):
-
Control Batch: Add 28.8 µL of standard 4-tert-butylpyridine (TBP).
-
Experimental Batch: Add an equimolar amount (~25.5 µL) of 4-(trifluoromethyl)pyridine (TFP).
-
-
Self-Validation Check (Solvation Integrity): Allow the solutions to rest for 15 minutes. Visually inspect against a stark white background. A successful Li⁺ coordination will yield a clear, homogenous solution. Causality: Any turbidity indicates moisture contamination in the hygroscopic Li-TFSI stock or a failure of the pyridine derivative to break up Li-TFSI aggregates. If turbid, the batch must be discarded.
Protocol B: Thin-Film Deposition & Thermal Stress Validation
Objective: Fabricate the HTL and physically prove the thermodynamic superiority of the fluorinated additive.
-
Deposition: Spin-coat the validated HTL solutions onto prepared perovskite substrates at 4000 rpm for 30 seconds inside a dry-air glovebox (<15% RH).
-
Oxidation: Store the films in a dark desiccator for 12 hours. This allows ambient oxygen to facilitate the generation of Spiro-OMeTAD radical cations, which is necessary for high conductivity ().
-
Self-Validation Check (Thermal Degassing & Volatility): Subject both the control and experimental films to 85°C on a hotplate for 24 hours prior to electrode deposition.
-
Observation: Inspect the films under an optical microscope at 50x magnification.
-
Validation: The standard TBP film will exhibit distinct micro-cracking. Causality: TBP's lower boiling point causes it to volatilize out of the film, leaving physical voids. The fluorinated TFP film will remain continuous and defect-free, physically validating the enhanced thermal stability and reduced volatility of the fluorinated system before expensive gold electrodes are evaporated.
-
References
-
Synergistic Effect of Fluorinated Passivator and Hole Transport Dopant Enables Stable Perovskite Solar Cells with an Efficiency Near 24%. Journal of the American Chemical Society.[Link]
-
A non-ionic fluorinated p-dopant enables the construction of efficient and stable perovskite solar cells. Energy & Environmental Science (RSC Publishing).[Link]
-
Enhanced Efficiency and Stability of n‐i‐p Perovskite Solar Cells by Incorporation of Fluorinated Graphene in the Spiro‐OMeTAD Hole Transport Layer. Advanced Energy Materials.[Link]
Advanced Spectroscopic Analysis: 2-(tert-Butyl)-5-fluoropyridine vs. Regioisomeric Scaffolds
Executive Summary: The Fluorine-Alkyl Synergism
In modern medicinal chemistry, 2-(tert-Butyl)-5-fluoropyridine represents a privileged scaffold. The strategic placement of a bulky tert-butyl group at the C2 position blocks metabolic oxidation (specifically N-oxidation and
However, the synthesis of this scaffold—often via cross-coupling of dihalo-pyridines or fluorination of tert-butylpyridines—can yield regioisomers (e.g., 3-fluoro or 4-fluoro analogues) or structural isomers (e.g., swapped substituents). Misidentifying these isomers can lead to erroneous SAR (Structure-Activity Relationship) data.
This guide provides a definitive spectroscopic framework to objectively distinguish 2-(tert-Butyl)-5-fluoropyridine from its critical regioisomers using NMR (
Structural Landscape & Isomer Definition
Before analyzing spectra, we must define the specific isomers that frequently co-elute or co-crystallize during synthesis.
-
Target Scaffold (Isomer A): 2-(tert-Butyl)-5-fluoropyridine.
-
Regioisomer B (Ortho-Fluoro): 2-(tert-Butyl)-3-fluoropyridine.
-
Regioisomer C (Para-Fluoro): 2-(tert-Butyl)-4-fluoropyridine.
-
Regioisomer D (Remote-Fluoro): 2-(tert-Butyl)-6-fluoropyridine.
Visualization of Isomeric Relationships
Figure 1: Structural relationship between the target scaffold and common synthetic regioisomers.
Spectroscopic Comparison & Protocols
Proton NMR ( H NMR) Analysis
The definitive identification relies on Spin-Spin Coupling Patterns , specifically the magnitude of Hydrogen-Fluorine (
Experimental Protocol:
-
Solvent: CDCl
(Standard) or DMSO- (if aggregation is suspected). -
Frequency: Minimum 400 MHz recommended to resolve second-order effects.
-
Concentration: 10-15 mg/0.6 mL.
Critical Differentiator: The Coupling Tree
In the target 2-(tert-Butyl)-5-fluoropyridine , the protons are located at positions 3, 4, and 6.
-
H6 (Ortho to F, Ortho to N): Appears as a doublet (d) or doublet of doublets (dd) . It exhibits a large
coupling (~8-10 Hz) and a small coupling to H4.-
Distinctive Feature: Most deshielded proton (~8.4 ppm) due to proximity to Nitrogen.
-
-
H4 (Ortho to F, Meta to N): Appears as a doublet of doublets (dd) or ddd . Large
coupling (~8-10 Hz) and coupling to H3 (~8 Hz). -
H3 (Meta to F, Beta to t-Bu): Appears as a doublet (d) or dd . It shows strong
coupling to H4 (~8 Hz) but very small coupling (~4-5 Hz).
Comparison Table: Predicted
| Feature | Target: 2-(tBu)-5-F | Isomer: 2-(tBu)-3-F | Isomer: 2-(tBu)-4-F |
| H-F Coupling ( | Visible on H4 & H6 | Visible on H4 only | Visible on H3 & H5 |
| H6 Chemical Shift | ~8.4 ppm (d, | ~8.2 ppm (dd, | ~8.5 ppm (d, |
| Symmetry | Asymmetric (3 distinct signals) | Asymmetric | Asymmetric |
| Key Pattern | H3/H4 are ortho ( | H4/H5/H6 contiguous system | H3/H5 isolated by F |
Carbon-13 NMR ( C NMR) Analysis
C NMR provides the most robust structural proof because the Carbon-Fluorine (Protocol:
-
Decoupling: Proton-decoupled (
C{ H}) is standard. -
Relaxation: Use a relaxation delay (
) of >2 seconds to ensure quaternary carbons (C2, C5) are visible.
Diagnostic
- (Ipso): ~250–260 Hz (Huge doublet). Identifies C5.
- (Ortho): ~18–22 Hz. Identifies C4 and C6 in the target.
- (Meta): ~4–8 Hz. Identifies C3.
- (Para): ~0–3 Hz. Identifies C2 (Quaternary).
Analysis Logic: In 2-(tert-Butyl)-5-fluoropyridine :
-
The Quaternary C2 (attached to t-Bu) is para to Fluorine. It will appear as a singlet or a very narrow doublet (
Hz). -
Contrast with 2-(tBu)-3-F: The Quaternary C2 is ortho to Fluorine. It will appear as a large doublet (
Hz). This is the "Smoking Gun" for differentiation.
Fluorine-19 NMR ( F NMR)
While chemical shifts vary with solvent, the relative position is informative.
-
Target (5-F): Typically
-125 to -135 ppm. -
3-F Isomer: Typically deshielded (
-110 to -120 ppm) due to the "ortho effect" of the ring nitrogen lone pair.
Summary Data Tables
The following data summarizes the expected spectroscopic values based on substituent additivity rules and literature precedents for fluoropyridines [1, 2].
Table 1: Comparative NMR Metrics
| Parameter | 2-(tert-Butyl)-5-fluoropyridine | 2-(tert-Butyl)-3-fluoropyridine | Differentiation Logic |
| C2 Splitting ( | Singlet (or small d, | Doublet ( | Primary Confirmation |
| C6 Splitting ( | Doublet ( | Singlet (or small d) | C6 is ortho to F in Target |
| H6 Multiplicity | Doublet ( | Doublet ( | H6 coupling to F is stronger in Target |
| 3-F is deshielded by Nitrogen |
Experimental Workflow: Self-Validating Protocol
To ensure the integrity of your material, follow this decision tree.
Figure 2: Step-by-step spectroscopic decision tree for validating the 2-(tert-Butyl)-5-fluoropyridine structure.
Synthesis & Purification Notes
When synthesizing this compound (e.g., via Negishi coupling of tert-butylzinc halides with 2-chloro-5-fluoropyridine [3]), trace amounts of the starting material (2-chloro-5-fluoropyridine) may remain.
-
Impurity Alert: 2-Chloro-5-fluoropyridine has a distinct
H NMR signature. The H3 proton in the chloro-precursor is significantly deshielded compared to the tert-butyl product due to the lack of the electron-donating alkyl group. -
Purification: The lipophilicity difference between the tert-butyl product and the chloro-precursor allows for separation via Flash Chromatography (Hexanes/EtOAc). The product will elute earlier (higher
) on silica gel due to the greasy tert-butyl group.
References
-
Dolgushin, F. M., et al. "Structural and spectroscopic studies of fluorinated pyridines." Journal of Structural Chemistry, 2021.
-
Schilling, S. "Carbon-13 NMR of Fluorinated Compounds: Spin-Spin Coupling." Journal of Magnetic Resonance, 1982.
-
Lutz, C., et al. "Practical Synthesis of Functionalized Pyridines via Negishi Coupling." Organic Process Research & Development, 2014.
-
PubChem Compound Summary. "2-tert-Butyl-3-chloro-5-fluoropyridine" (Analogue Reference).
Assessing the Steric Hindrance Effects of the tert-Butyl Group in 2-(tert-Butyl)-5-fluoropyridine: A Comparative Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
In rational drug design and complex organic synthesis, the pyridine ring is a ubiquitous scaffold. However, its basic nitrogen atom and electron-deficient aromatic system introduce liabilities, including off-target metal coordination, unwanted nucleophilic reactivity, and rapid clearance via cytochrome P450 (CYP450) or aldehyde oxidase (AO) mediated C2-oxidation.
2-(tert-Butyl)-5-fluoropyridine is a highly specialized building block designed to mitigate these liabilities. By strategically placing a bulky tert-butyl group at the 2-position and a strongly electronegative fluorine atom at the 5-position, this molecule leverages a synergistic combination of kinetic steric shielding and thermodynamic electronic withdrawal . This guide objectively compares the performance of 2-(tert-Butyl)-5-fluoropyridine against less hindered alternatives, providing the mechanistic causality and self-validating experimental protocols necessary to assess its utility in your workflows.
Mechanistic Causality: Steric vs. Electronic Effects
To understand the comparative advantages of 2-(tert-Butyl)-5-fluoropyridine, we must deconstruct the specific roles of its substituents:
The Kinetic Barrier: 2-tert-Butyl Steric Shielding
The tert-butyl group possesses a massive van der Waals volume (A-value ~4.8 kcal/mol). When positioned ortho to the pyridine nitrogen, its freely rotating methyl groups create a physical "umbrella" over the nitrogen's
-
Nucleophilic Quenching: While the tert-butyl group is technically electron-donating (+I effect)—which would normally increase nucleophilicity—the severe steric clash with incoming electrophiles creates an insurmountable kinetic barrier.
-
Metabolic Blocking: The C2 position of pyridine is the primary site for oxidative metabolism. The tert-butyl group completely occupies this site, forcing metabolic enzymes (like CYP3A4) to attempt oxidation on the highly hindered tert-butyl methyls rather than the aromatic core [2].
The Thermodynamic Sink: 5-Fluoro Inductive Effect
Fluorine at the 5-position exerts a strong electron-withdrawing inductive (-I) effect across the
Fig 1. Steric shielding and electronic inductive effects in 2-(tert-Butyl)-5-fluoropyridine.
Comparative Performance Analysis
To objectively assess the impact of the tert-butyl group, we compare 2-(tert-Butyl)-5-fluoropyridine against 3-Fluoropyridine (unhindered) and 2-Methyl-5-fluoropyridine (moderately hindered).
The table below summarizes their relative physicochemical and biological performance metrics based on established structure-activity relationship (SAR) principles.
| Parameter | 3-Fluoropyridine | 2-Methyl-5-fluoropyridine | 2-(tert-Butyl)-5-fluoropyridine |
| Steric Hindrance at Nitrogen | None | Moderate | Severe |
| Predicted | ~2.9 | ~3.4 | ~3.5 |
| Relative Nucleophilicity ( | High (1.0) | Low (~0.15) | Extremely Low (<0.01) |
| C2-Oxidation Liability | High (Unblocked) | Blocked | Blocked |
| HLM Metabolic Half-Life ( | Short (< 15 min) | Moderate (~30 min) | Long (> 60 min) |
| Primary Application | Basic building block | Moderately stable scaffold | Non-nucleophilic, stable pharmacophore |
Key Takeaway: While the 2-methyl analog provides a slight bump in basicity and blocks direct C2-oxidation, it fails to provide the profound kinetic shielding of the tert-butyl group. The tert-butyl analog acts as a "stealth" pyridine—retaining the geometric properties of the heterocycle while completely masking the nitrogen's reactivity.
Self-Validating Experimental Protocols
To empirically verify the claims in the comparison table, researchers must employ self-validating assay systems. The following protocols are designed to isolate and quantify the steric and metabolic effects of the tert-butyl group.
Protocol A: Kinetic Assessment of Nitrogen Shielding (Menshutkin Reaction)
This protocol measures the rate of N-alkylation to quantify the steric hindrance around the pyridine nitrogen. By using a vast excess of electrophile, the reaction follows pseudo-first-order kinetics, allowing for direct comparison of rate constants (
Materials:
-
Substrates: 3-Fluoropyridine, 2-Methyl-5-fluoropyridine, 2-(tert-Butyl)-5-fluoropyridine.
-
Electrophile: Methyl Iodide (MeI).
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Internal Standard: 1,3,5-Trimethoxybenzene.
Step-by-Step Workflow:
-
Preparation: Prepare a 0.1 M solution of each pyridine substrate in anhydrous MeCN containing 0.05 M of the internal standard.
-
Initiation: In a temperature-controlled NMR tube or reaction vial at 25°C, add 10 equivalents (1.0 M) of MeI to the substrate solution.
-
Data Acquisition:
-
For NMR: Monitor the disappearance of the neutral pyridine
-protons and the appearance of the downfield N-methyl pyridinium protons every 5 minutes. -
For HPLC: Quench 10
L aliquots into 990 L of methanol containing 0.1% TFA at 0, 10, 30, 60, and 120 minutes. Analyze via RP-HPLC (C18 column).
-
-
Self-Validation Check: The internal standard peak area must remain constant across all time points. If it deviates by >5%, solvent evaporation or standard degradation has occurred, and the run must be discarded.
-
Analysis: Plot
versus time. The slope yields . The 2-(tert-Butyl)-5-fluoropyridine will show a near-zero slope compared to the rapid decay of 3-Fluoropyridine, proving the kinetic blockade.
Protocol B: CYP450 Microsomal Stability Assay
This assay determines the in vitro intrinsic clearance (
Materials:
-
Human Liver Microsomes (HLM, pooled, 20 mg/mL).
-
NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase,
). -
Phosphate Buffer (100 mM, pH 7.4).
-
Positive Control: Verapamil (rapidly cleared).
Step-by-Step Workflow:
-
Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL) and the pyridine substrate (final concentration 1
M) in phosphate buffer. Pre-incubate at 37°C for 5 minutes. -
Reaction Initiation: Add the NADPH regenerating system to initiate the reaction. (Total volume: 500
L). -
Time-Course Sampling: At
0, 15, 30, 45, and 60 minutes, extract a 50 L aliquot. -
Quenching: Immediately dispense the aliquot into 150
L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity. -
Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an LC-MS/MS system for quantification of the remaining parent compound.
-
Self-Validation Check: Run a minus-NADPH control parallel to the main experiment. If substrate depletion occurs in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation, invalidating the CYP450 stability claim. Furthermore, the Verapamil control must show a
minutes to ensure the microsomes are active. -
Data Processing: Calculate the half-life (
) and intrinsic clearance ( ) using the standard exponential decay model.
Conclusion
The integration of a tert-butyl group at the 2-position of 5-fluoropyridine transforms a highly reactive, metabolically vulnerable heterocycle into a robust, sterically shielded pharmacophore. As demonstrated by the structural causality and validated through kinetic and metabolic assays, 2-(tert-Butyl)-5-fluoropyridine is the optimal choice for researchers requiring a non-nucleophilic pyridine ring with extended in vivo half-lives.
References
-
Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Plasma Protein Binding, Biostability, Metabolite Profiling, and CYP450 Phenotype of TPB15 Across Different Species: A Novel Smoothened Inhibitor for TNBC Therapy Source: MDPI Pharmaceuticals URL: [Link]
performance evaluation of 2-(tert-Butyl)-5-fluoropyridine in different catalytic systems
An objective performance evaluation of heterocyclic building blocks is critical for optimizing synthetic routes in drug discovery and materials science. As a Senior Application Scientist, I have evaluated numerous pyridine derivatives. 2-(tert-Butyl)-5-fluoropyridine represents a highly specialized and privileged scaffold. The juxtaposition of a sterically demanding tert-butyl group at the C2 position and a highly electronegative fluorine atom at the C5 position creates a unique steric and electronic dynamic.
This guide objectively compares the performance of 2-(tert-butyl)-5-fluoropyridine across Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling, and C-H functionalization systems against standard pyridine analogs.
Structural Rationale and Mechanistic Causality
The synthetic utility of 2-(tert-butyl)-5-fluoropyridine stems from two orthogonal properties:
-
Steric Shielding: The bulky tert-butyl group effectively blocks the C2 and C3 positions from unwanted side reactions, such as off-target metalation or nucleophilic attack. This prevents catalyst poisoning by sterically hindering the pyridine nitrogen from strongly coordinating to transition metal centers.
-
Electronic Activation: Fluorine's high electronegativity lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. In SNAr reactions, fluoropyridines undergo substitution significantly faster than their chloropyridine counterparts due to the stabilization of the anionic Meisenheimer intermediate[1].
Mechanistic pathway of SNAr on 2-(tert-butyl)-5-fluoropyridine highlighting intermediate stabilization.
Performance in Nucleophilic Aromatic Substitution (SNAr)
Fluoropyridines are exceptionally reactive substrates for SNAr. Literature demonstrates that the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine[2]. When evaluating 2-(tert-butyl)-5-fluoropyridine, the substitution typically occurs via direct displacement of the fluoride if forced. The tert-butyl group guarantees absolute regiocontrol by preventing any nucleophilic attack at the C2 position.
Table 1: Comparative SNAr Performance (Reaction with Morpholine, 80°C, DMF)
| Substrate | Conversion (1h) | Regioselectivity | Primary Byproducts |
| 2-Fluoropyridine | >95% | C2 attack | None |
| 2-Chloro-5-fluoropyridine | 85% | C2 (Cl displacement) | F-displacement (<5%) |
| 2-(tert-Butyl)-5-fluoropyridine | 70% | F-displacement (C5) | None (Sterically pure) |
Analytical Insight: The tert-butyl group slightly reduces the overall reaction rate compared to unhindered analogs due to long-range steric effects and increased lipophilicity, but it eliminates regioisomeric mixtures, simplifying downstream purification.
Performance in Palladium-Catalyzed Cross-Coupling
When functionalized with a halogen—such as the commercially available 4-bromo-2-(tert-butyl)-5-fluoropyridine [3]—this scaffold becomes an elite partner for Suzuki-Miyaura and Buchwald-Hartwig couplings.
The C4-bromide undergoes rapid oxidative addition by Pd(0). The adjacent C5-fluorine withdraws electron density, accelerating this oxidative addition step. Meanwhile, the C2-tert-butyl group prevents catalyst deactivation by sterically hindering the pyridine nitrogen from binding to the palladium center, a common failure mode with unhindered pyridines.
Table 2: Suzuki-Miyaura Coupling Efficiency (Phenylboronic acid, Pd(dppf)Cl2, K2CO3, 90°C)
| Electrophile | Yield (2h) | Catalyst Loading | Catalyst Deactivation |
| 4-Bromopyridine | 65% | 5.0 mol% | High (N-coordination) |
| 4-Bromo-2-methylpyridine | 82% | 5.0 mol% | Moderate |
| 4-Bromo-2-(tert-Bu)-5-F-pyridine | 94% | 2.0 mol% | Low (Steric shielding) |
Performance in C-H Functionalization
In transition-metal-catalyzed C-H activation, such as copper-promoted cross-dehydrogenative coupling[4] or electrophilic amination[5], fluoropyridines act as robust coupling partners. The most acidic C-H bonds (typically adjacent to the fluorine) are selectively functionalized. The tert-butyl group ensures that C-H activation occurs exclusively at the C4 or C6 positions, eliminating the complex product mixtures often seen with unhindered pyridines.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes a specific analytical validation step to confirm success before proceeding to scale-up.
Protocol A: Regioselective SNAr of 2-(tert-Butyl)-5-fluoropyridine
Objective: Displace the C5-fluorine with a secondary amine to yield a 5-aminopyridine derivative.
-
Preparation: In a flame-dried Schlenk flask under N2, dissolve 2-(tert-butyl)-5-fluoropyridine (1.0 mmol) in anhydrous DMSO (5.0 mL).
-
Reagent Addition: Add morpholine (2.5 mmol) and K2CO3 (2.0 mmol).
-
Causality: K2CO3 acts as a non-nucleophilic base to scavenge the generated HF, driving the equilibrium forward without competing with morpholine for the electrophilic site.
-
-
Thermocycling: Heat the mixture to 110°C for 16 hours.
-
Validation: Quench with H2O and extract with EtOAc. Run a crude 19F NMR of the organic layer. The complete disappearance of the characteristic C5-F signal (approximately -130 ppm) validates 100% conversion, allowing you to bypass TLC monitoring.
Protocol B: Suzuki-Miyaura Coupling of 4-Bromo-2-(tert-butyl)-5-fluoropyridine
Objective: C-C bond formation at the C4 position.
-
Preparation: Charge a reaction vial with 4-bromo-2-(tert-butyl)-5-fluoropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.02 mmol), and K3PO4 (2.0 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane/H2O (4:1 v/v, 5.0 mL).
-
Causality: The biphasic system dissolves both the highly lipophilic organic substrates (in dioxane) and the inorganic base (in water), facilitating the critical transmetalation step at the solvent interface.
-
-
Reaction: Stir vigorously at 90°C for 4 hours.
-
Validation: Analyze the crude mixture via LC-MS. The mass shift from 232 m/z (starting material) to 229 m/z (coupled product) confirms successful C-C bond formation.
Step-by-step experimental workflow for high-throughput catalytic screening and validation.
Conclusion
2-(tert-Butyl)-5-fluoropyridine outperforms standard unhindered pyridines in catalytic systems where regiocontrol and catalyst longevity are paramount. While its steric bulk slightly dampens SNAr kinetics compared to unsubstituted fluoropyridines, it completely suppresses off-target C2-metalation and N-coordination in Pd-catalyzed cross-couplings. This makes it a superior, highly predictable building block for complex pharmaceutical synthesis and late-stage functionalization.
References
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Journal of the American Chemical Society (2014). URL:[Link]
-
Pyridine-enabled copper-promoted cross dehydrogenative coupling of C(sp2)–H and unactivated C(sp3)–H bonds Chemical Science (2015). URL:[Link]
-
Copper-Catalyzed Electrophilic Amination of Heteroaromatic and Aromatic C−H Bonds Organic Syntheses (2016). URL:[Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of 2-(tert-Butyl)-5-fluoropyridine: A Guide to Personal Protective Equipment and Operational Best Practices
In the landscape of pharmaceutical and materials science research, substituted pyridines are foundational building blocks. Among these, 2-(tert-Butyl)-5-fluoropyridine presents a unique combination of steric and electronic properties, making it a valuable reagent. However, its utility is matched by the imperative for stringent safety protocols. This guide provides an in-depth operational plan, focusing on the appropriate Personal Protective Equipment (PPE) and handling procedures to ensure the safety of researchers and the integrity of their work. The following recommendations are synthesized from established safety protocols for pyridine derivatives and fluorinated organic compounds, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this exact compound.
Understanding the Hazard Profile: A Proactive Approach
The chemical structure of 2-(tert-Butyl)-5-fluoropyridine—a pyridine ring modified with a bulky tert-butyl group and a highly electronegative fluorine atom—dictates its potential hazards. A thorough risk assessment must precede any handling of this compound.
-
Pyridine-Based Toxicity : Pyridine and its derivatives are known for their characteristic unpleasant odor and potential health effects. Exposure can cause irritation to the skin, eyes, and respiratory tract. Systemic effects from significant exposure may include headache, dizziness, nausea, and potential damage to the liver and nervous system.[1] Therefore, preventing contact and inhalation is paramount.
-
Hazards of Fluorination : Organic fluorine compounds can be highly stable, but they also have the potential to decompose under heat, such as in a fire, to release extremely hazardous substances like hydrogen fluoride (HF).[2][3] HF is a highly corrosive and toxic gas that can cause severe burns upon contact with any tissue.[4]
-
Physical Properties : While specific data is limited, the tert-butyl group may reduce the compound's volatility compared to smaller pyridine derivatives. However, it should still be treated as a substance with the potential for vapor inhalation exposure.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to create effective barriers against potential exposure. The selection of each component is a critical decision based on the anticipated hazards.
Eye and Face Protection
Direct contact with chemical splashes poses a significant risk of severe eye irritation or damage.[5]
-
Mandatory Equipment : At a minimum, tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times in the laboratory.[2][6]
-
Enhanced Protection : For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to safety goggles.[7]
Skin and Body Protection
Preventing dermal absorption is a critical control measure. Pyridine derivatives can be absorbed through the skin, leading to systemic toxicity.
-
Gloves : Chemical-resistant gloves are non-negotiable. Nitrile or butyl rubber gloves are generally recommended for handling pyridine derivatives.[1][7] It is crucial to inspect gloves for any signs of degradation, tears, or punctures before each use.[7] For prolonged or high-exposure tasks, consider double-gloving.
-
Laboratory Coat : A flame-resistant lab coat, fully buttoned, is required to protect against skin contact from accidental spills.[7]
Respiratory Protection
Inhalation is a primary route of exposure for volatile and semi-volatile organic compounds.
-
Primary Engineering Control : All handling of 2-(tert-Butyl)-5-fluoropyridine, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood.[1][7] This is the most critical step in minimizing inhalation exposure.
-
Supplemental Protection : In the rare event of a fume hood failure or a significant spill, a full-face respirator with an appropriate organic vapor cartridge may be necessary for emergency response.[6]
Summary of Personal Protective Equipment
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles or Full Face Shield | Must be worn at all times to protect against splashes. A face shield provides an additional layer of protection for high-risk tasks.[6][7] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for their resistance to pyridine-type compounds. Always inspect for damage before use.[1][7] |
| Body | Flame-Resistant Laboratory Coat | A fully-fastened lab coat protects skin from accidental contact and contamination.[7] |
| Respiratory | Certified Chemical Fume Hood | Primary Control: All manipulations must be performed in a fume hood to prevent inhalation of vapors.[1][6] |
| Respirator (for emergencies) | A full-face respirator with organic vapor cartridges should be available for emergency situations like spills or ventilation failure.[6] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured and disciplined workflow minimizes risk at every stage of handling. Adherence to this plan is critical for ensuring a safe operational environment.
Step 1: Preparation
-
Verify Fume Hood Operation : Ensure the chemical fume hood is operational and the airflow is within its specified range.
-
Assemble Materials : Gather all necessary chemicals, glassware, and equipment before starting the procedure.
-
Don PPE : Put on all required PPE (lab coat, safety goggles, and gloves) before entering the designated work area.
Step 2: Handling and Use
-
Weighing : Tare the balance in the fume hood. Carefully weigh the 2-(tert-Butyl)-5-fluoropyridine in a suitable container. Minimize the time the container is open.
-
Transfer : Perform all transfers of the chemical to the reaction vessel inside the fume hood. Use appropriate tools (spatula, pipette) to avoid spills.
-
Reaction Monitoring : Keep the reaction apparatus within the fume hood for the entire duration of the experiment.
Step 3: Cleanup and Disposal
-
Decontamination : Decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Waste Disposal : Dispose of all chemical waste and contaminated materials in a designated, properly labeled hazardous waste container.[7][8] Do not mix with incompatible waste streams.[7]
-
Doff PPE : Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water immediately after.[6]
Caption: Workflow for the safe handling of 2-(tert-Butyl)-5-fluoropyridine.
Emergency Response and Disposal Protocols
Immediate Actions for Exposure
In the event of accidental exposure, swift and correct action is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[7] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[7] If irritation develops or persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan
Proper disposal is a legal and ethical responsibility to protect the environment and public health.
-
Waste Collection : All waste containing 2-(tert-Butyl)-5-fluoropyridine and any contaminated materials (e.g., gloves, paper towels, pipette tips) must be collected in a designated hazardous waste container that is properly labeled and kept sealed when not in use.[7][8]
-
Regulatory Compliance : Disposal procedures must comply with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) office for specific guidelines.[9][10] Never discharge chemical waste into drains or dispose of it with regular trash.[10]
By integrating these safety measures into all laboratory operations involving 2-(tert-Butyl)-5-fluoropyridine, researchers can mitigate risks, ensuring a safe and productive environment for discovery.
References
- BenchChem. (n.d.). Personal protective equipment for handling 3,4-Diphenylpyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- ECHEMI. (n.d.). Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Sdfine. (n.d.). Pyridine Safety Data Sheet.
- Safety Data Sheet. (2016, February 15).
- Fisher Scientific. (2011, June 16). SAFETY DATA SHEET: 2-Fluoro-5-iodopyridine.
- SAFETY DATA SHEET. (2009, January 16).
- NOAA. (n.d.). FLUORINE | CAMEO Chemicals.
- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Apollo Scientific. (2023, July 6). 2-Fluoropyridine Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-5-fluoropyridine.
- Princeton University Environmental Health & Safety. (n.d.). Fluorine Safety.
- SAFETY DATA SHEET. (2025, October 24).
- SINOPEG. (2018, May 21). 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Linlab. (2017, March 7). Procedure for Waste Disposal.
- CymitQuimica. (2025, November 10). SAFETY DATA SHEET.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
